N-(4-methoxybenzylidene)methanamine
Description
The exact mass of the compound N-(4-methoxybenzylidene)methanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxybenzylidene)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzylidene)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBBDFBZJCKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-23-3 | |
| Record name | 13114-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of N-(4-methoxybenzylidene)methanamine: Mechanism, Protocol, and Characterization
An In-Depth Technical Guide for Chemical Research Professionals
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-methoxybenzylidene)methanamine, an important imine intermediate in organic synthesis. The document details the underlying chemical principles of imine formation, presents a robust and reproducible experimental protocol, and outlines methods for purification and characterization. Causality behind experimental choices, safety considerations, and process visualization are emphasized to ensure scientific integrity and practical applicability for researchers, chemists, and drug development professionals.
Introduction and Significance
N-(4-methoxybenzylidene)methanamine, also known as N-Methyl-4-methoxybenzimine (CAS No. 13114-23-3), is a Schiff base formed from the condensation of 4-methoxybenzaldehyde (anisaldehyde) and methanamine (methylamine).[1] Imines (C=N) are fundamental functional groups in organic chemistry, serving as versatile precursors for the synthesis of amines and other nitrogen-containing heterocycles.[2] The title compound, featuring an electron-donating methoxy group on the aromatic ring, is a valuable building block in the development of more complex molecular architectures, including pharmaceutical agents and novel materials. Understanding its synthesis is a foundational skill for synthetic organic chemists.
This guide will focus on the direct condensation reaction, which is the most straightforward and common method for preparing such imines.[2]
Scientific Principles: The Mechanism of Imine Formation
The synthesis of N-(4-methoxybenzylidene)methanamine is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.[2][3] The reaction is typically acid-catalyzed and is reversible.[3]
The mechanism proceeds through several distinct steps:
-
Acid Catalysis (Optional but Recommended) : An acid catalyst protonates the carbonyl oxygen of 4-methoxybenzaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[3]
-
Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine. This is a rapid intramolecular or solvent-mediated process.
-
Protonation of Hydroxyl Group : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[3]
-
Dehydration : The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a carbon-nitrogen double bond. This results in the formation of a protonated imine, known as an iminium ion.[3]
-
Deprotonation : A base (such as water or another molecule of methylamine) removes the proton from the nitrogen atom, yielding the final neutral imine product and regenerating the acid catalyst.[4]
The overall reaction is a condensation, as a molecule of water is eliminated for every molecule of imine formed.[2] To drive the reaction to completion, it is often necessary to remove the water as it is formed, in accordance with Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄).
Detailed Experimental Protocol
This protocol describes the synthesis of N-(4-methoxybenzylidene)methanamine on a standard laboratory scale.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| 4-Methoxybenzaldehyde (Anisaldehyde) | C₈H₈O₂ | 136.15 | 123-11-5 | Irritant, Harmful to aquatic life.[5][6][7][8] |
| Methylamine solution (40% in H₂O) | CH₅N | 31.06 | 74-89-5 | Flammable, Corrosive, Toxic if inhaled.[9][10][11] |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Skin Irritant, Aspiration Hazard |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal hazards; handle as dust. |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Extremely Flammable, Forms explosive peroxides |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic water removal)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Synthesis Procedure
Note: This entire procedure must be conducted in a well-ventilated fume hood due to the volatile and toxic nature of methylamine and the flammability of the solvents.[9][10][11]
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (5.00 g, 36.7 mmol) and toluene (40 mL).
-
Reagent Addition : While stirring, slowly add the methylamine solution (40% in H₂O, 3.1 g of solution, ~40.0 mmol of CH₃NH₂) to the flask at room temperature. Causality: A slight molar excess of the amine is used to ensure complete consumption of the aldehyde. Toluene is used as the solvent to facilitate azeotropic removal of water.
-
Reaction and Water Removal : Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approximately 110-111°C for toluene). Continue refluxing for 2-4 hours, or until the theoretical amount of water (~0.66 mL) has been collected in the Dean-Stark trap. Alternative: If a Dean-Stark trap is not used, the reaction can be run in a solvent like methanol at room temperature, followed by the addition of a drying agent like anhydrous MgSO₄ to remove the water formed.[12]
-
Cooling and Quenching : Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal : Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as an oil or solid.
-
Purification : The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) if it is a solid at room temperature. For most applications, purification by distillation is preferred to remove any unreacted starting material and non-volatile impurities.
Workflow and Mechanism Visualization
The experimental workflow is a critical component for ensuring reproducibility and understanding the process flow from starting materials to the final, characterized product.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the synthesis process.
Product Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized N-(4-methoxybenzylidene)methanamine.
| Technique | Parameter | Expected Result |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~8.1-8.3 (s, 1H, -CH=N-), ~7.6-7.8 (d, 2H, Ar-H ortho to CH=N), ~6.9-7.0 (d, 2H, Ar-H ortho to OCH₃), ~3.85 (s, 3H, -OCH₃), ~3.5 (s, 3H, N-CH₃). Note: The N-CH₃ signal may appear as a doublet due to coupling in some contexts. |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ~162-164 (C=N), ~161 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C-H), ~114 (Ar-C-H), ~55 (-OCH₃), ~48 (N-CH₃).[13] |
| IR Spectroscopy (neat or KBr) | Wavenumber (cm⁻¹) | ~1640-1650 (strong, C=N stretch), ~1600 & ~1510 (C=C aromatic stretch), ~1250 (strong, C-O stretch for aryl ether). |
| Mass Spectrometry (EI) | m/z | 149.08 (M⁺, calculated for C₉H₁₁NO).[1] |
Safety and Handling
-
4-Methoxybenzaldehyde : Can cause skin and eye irritation.[5] It is sensitive to air and may oxidize over time.[5] Store in a tightly sealed container.
-
Methylamine Solution : Highly flammable liquid and vapor.[9] It is corrosive and causes severe skin burns and eye damage.[9][10] It is also toxic if inhaled and may cause respiratory irritation.[10][11] All manipulations must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Toluene : Flammable liquid. Causes skin irritation and can be harmful if inhaled or swallowed.
-
General Precautions : Set up the reaction apparatus securely. Ensure that the cooling water for the condenser is flowing before applying heat.
Waste Disposal : All organic waste should be collected in a designated halogen-free solvent waste container. Aqueous waste containing methylamine should be neutralized with a weak acid (e.g., citric acid) in a fume hood before disposal, in accordance with local regulations.
Conclusion
The synthesis of N-(4-methoxybenzylidene)methanamine via direct condensation of 4-methoxybenzaldehyde and methylamine is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, particularly the removal of water, high yields of the pure product can be consistently achieved. The characterization data provided serves as a benchmark for quality control, ensuring the suitability of the compound for subsequent research and development applications.
References
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N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Methylamine 40% in water, for synthesis Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]
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N-(4-methoxybenzylidene)methanamine. (n.d.). PubChem. Retrieved from [Link]
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Nucleophilic Addition of Amines: Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. (2017, February 28). YouTube. Retrieved from [Link]
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Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020, February 25). ResearchGate. Retrieved from [Link]
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"N-(4-methoxybenzylidene)methanamine chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-(4-methoxybenzylidene)methanamine
Introduction
N-(4-methoxybenzylidene)methanamine, a member of the Schiff base (or imine) class of organic compounds, serves as a valuable molecular scaffold and synthetic intermediate. Characterized by a carbon-nitrogen double bond, this compound is formed from the condensation of 4-methoxybenzaldehyde and methanamine. The presence of the electron-donating methoxy group on the aromatic ring and the methyl group on the imine nitrogen imparts specific electronic and steric properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and relevance to researchers in synthetic chemistry and drug development.
Molecular Identity and Physicochemical Properties
A precise understanding of the compound's fundamental identifiers and properties is critical for its application in a research context.
Nomenclature and Structural Identifiers
-
IUPAC Name : 1-(4-methoxyphenyl)-N-methylmethanimine[1]
-
Synonyms : N-(4-methoxybenzylidene)methanamine, N-Methyl-4-methoxybenzimine[1]
-
Molecular Formula : C₉H₁₁NO[1]
-
Molecular Weight : 149.19 g/mol [1]
-
InChIKey : LWWBBDFBZJCKHQ-UHFFFAOYSA-N[1]
-
Canonical SMILES : CN=CC1=CC=C(C=C1)OC[1]
Physicochemical Data
The physical and chemical properties of N-(4-methoxybenzylidene)methanamine are summarized below. These values are primarily computed, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 1.9 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 149.084063974 Da | PubChem[1] |
| Topological Polar Surface Area | 21.6 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Reactivity
The synthesis of N-(4-methoxybenzylidene)methanamine is a straightforward and high-yielding process, characteristic of imine formation. Its reactivity is dominated by the electrophilic imine carbon and the basic imine nitrogen.
Synthesis Protocol: Condensation Reaction
The standard method for synthesizing N-(4-methoxybenzylidene)methanamine is the acid-catalyzed condensation of 4-methoxybenzaldehyde with methanamine. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Experimental Protocol:
-
Reactant Preparation : In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition : Add a solution of methanamine (1.0 to 1.2 equivalents, often used as a solution in ethanol or water) to the aldehyde solution with stirring.
-
Catalysis : Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step.
-
Reaction Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde. The formation of the imine is typically rapid at room temperature.[3]
-
Workup and Isolation : Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary. The imine is often used directly in subsequent reactions without extensive purification.
Core Reactivity
The reactivity of the imine functional group is central to the chemical behavior of N-(4-methoxybenzylidene)methanamine.
-
Hydrolysis : The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the imine back to its constituent aldehyde (4-methoxybenzaldehyde) and amine (methanamine).[4] This reaction is reversible, and the equilibrium can be controlled by the removal of water. The stability of imines varies, but they are generally more stable under basic or neutral conditions.
-
Reduction : The imine can be readily reduced to the corresponding secondary amine, N-(4-methoxybenzyl)-N-methylamine.[5] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C). This provides a robust two-step method for synthesizing secondary amines from primary amines.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of N-(4-methoxybenzylidene)methanamine.[6][7] The expected data from key spectroscopic techniques are summarized below.
| Technique | Characteristic Features |
| ¹H NMR | ~8.1-8.3 ppm (s, 1H) : Imine proton (-CH=N-).~7.6-7.8 ppm (d, 2H) : Aromatic protons ortho to the imine group.~6.9-7.0 ppm (d, 2H) : Aromatic protons meta to the imine group.~3.8 ppm (s, 3H) : Methoxy protons (-OCH₃).~3.4-3.5 ppm (s, 3H) : N-methyl protons (-N-CH₃). |
| ¹³C NMR | ~160-165 ppm : Imine carbon (C=N).~160-162 ppm : Aromatic carbon attached to the methoxy group.~128-130 ppm : Aromatic carbons ortho to the imine.~114 ppm : Aromatic carbons meta to the imine.~55 ppm : Methoxy carbon (-OCH₃).~45-50 ppm : N-methyl carbon (-N-CH₃). |
| IR (Infrared) | ~1640-1660 cm⁻¹ : Strong C=N (imine) stretching vibration.~1600, ~1510 cm⁻¹ : C=C aromatic ring stretches.~1250 cm⁻¹ : Strong C-O (aryl ether) stretching vibration.~2850-3000 cm⁻¹ : C-H stretching vibrations (aromatic and aliphatic). |
| Mass Spec (MS) | m/z 149 : Molecular ion peak [M]⁺.m/z 134 : Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).m/z 121 : Fragment corresponding to the p-methoxybenzyl cation. |
Note: Predicted chemical shifts (ppm) are approximate and can vary based on the solvent and experimental conditions.
Applications in Research and Drug Development
While specific applications for N-(4-methoxybenzylidene)methanamine are not extensively documented, its structural class—aromatic Schiff bases—is of significant interest in medicinal and materials chemistry.
-
Synthetic Intermediate : Its primary role is as a versatile intermediate. The imine functionality allows for further chemical transformations, such as reduction to secondary amines or cycloaddition reactions. The corresponding amine, N-(4-methoxybenzyl)-N-methylamine, is used in the synthesis of various compounds, including potential toll-like receptor 9 antagonists for treating immune disorders.[5][8]
-
Potential Biological Activity : Aromatic Schiff bases containing the 4-methoxybenzylidene moiety have been investigated for a range of biological activities. For example, related compounds have shown potential as skin-whitening agents by inhibiting tyrosinase and melanin production.[9] Others have been synthesized and evaluated for antiglycation and antibacterial activities.[10][11]
-
pH-Responsive Systems : The hydrolytic instability of the imine bond under acidic conditions makes it a candidate for pH-responsive systems. For instance, molecules containing a p-methoxybenzylidene group have been incorporated into hydrogels for pH-controlled drug release.[12]
Safety and Handling
-
Hazard Classification : Related benzylideneanilines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhalation of vapors and contact with skin and eyes.[14][15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It may be sensitive to moisture due to the risk of hydrolysis.
References
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PubChem. N-(4-methoxybenzylidene)methanamine. National Center for Biotechnology Information. Available from: [Link]
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Hoffman Fine Chemicals Pty Ltd. (E)-N-Benzylidene-1-(4-methoxyphenyl)methanamine. Available from: [Link]
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ChemBK. N-Methyl-4-methoxybenzylamine. Available from: [Link]
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NIST. Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-. NIST Chemistry WebBook. Available from: [Link]
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ResearchGate. A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... Available from: [Link]
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ResearchGate. Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... Available from: [Link]
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PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. Available from: [Link]
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Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1234. Available from: [Link]
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Liu, Z. X. (2012). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o447. Available from: [Link]
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Karedath, T., et al. (2023). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels, 9(7), 534. Available from: [Link]
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Kim, D., et al. (2002). (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Chemical & Pharmaceutical Bulletin, 50(4), 450-452. Available from: [Link]
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LibreTexts Chemistry. 5: Organic Spectrometry. Available from: [Link]
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PubChem. N-(4-methoxybenzylidene)aniline. National Center for Biotechnology Information. Available from: [Link]
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Semantic Scholar. Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available from: [Link]
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G. A. Digenis. (1980). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences, 69(11), 1261-3. Available from: [Link]
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ResearchGate. (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available from: [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available from: [Link]
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Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Available from: [Link]
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PubChem. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N-(p-Methoxybenzylidene)-p-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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An In-depth Technical Guide to the Structure of N-(4-methoxybenzylidene)methanamine
This guide provides a comprehensive technical overview of N-(4-methoxybenzylidene)methanamine, a Schiff base of significant interest in contemporary chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, synthesis, spectroscopic characterization, reactivity, and potential applications.
Introduction: The Significance of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The azomethine group is the cornerstone of their chemical reactivity and biological activity.[2] Schiff bases are not merely laboratory curiosities; they are integral to numerous biological processes and serve as versatile intermediates in organic synthesis.[2][3] Their wide-ranging applications span catalysis, material science, and, most notably, medicinal chemistry, where they exhibit antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[4][5] The coordination of Schiff bases with metal ions can further enhance their biological activity.[3]
N-(4-methoxybenzylidene)methanamine, the subject of this guide, is a representative Schiff base derived from 4-methoxybenzaldehyde and methanamine. Its structure, featuring a methoxy-substituted aromatic ring, imparts specific electronic and steric properties that influence its reactivity and potential as a scaffold in drug design.
Molecular Structure and Properties
The fundamental characteristics of N-(4-methoxybenzylidene)methanamine are rooted in its molecular architecture.
Chemical Structure
The structure of N-(4-methoxybenzylidene)methanamine comprises a 4-methoxyphenyl group attached to the carbon atom of an imine functionality, which is, in turn, bonded to a methyl group.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [6] |
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [6] |
| Molecular Weight | 149.19 g/mol | [6] |
| SMILES | CN=CC1=CC=C(C=C1)OC | [6] |
| InChIKey | LWWBBDFBZJCKHQ-UHFFFAOYSA-N | [6] |
The core of the molecule is the C=N double bond, which confers planarity to the imine group. The geometry around this bond can exist as E/Z isomers, though the E isomer is generally more stable due to reduced steric hindrance.[1]
Physicochemical Properties
The physicochemical properties of N-(4-methoxybenzylidene)methanamine are essential for its handling, formulation, and biological interactions.
| Property | Value | Source |
| XLogP3 | 1.9 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
Synthesis and Mechanistic Considerations
The synthesis of N-(4-methoxybenzylidene)methanamine is a classic example of imine formation, a reversible acid-catalyzed reaction.[7]
Synthetic Pathway
The primary route to N-(4-methoxybenzylidene)methanamine involves the condensation of 4-methoxybenzaldehyde with methanamine.
Caption: General synthetic scheme for N-(4-methoxybenzylidene)methanamine.
Experimental Protocol (General)
The following is a generalized protocol for the synthesis of N-(4-methoxybenzylidene)methanamine, based on established procedures for imine formation.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Amine: To this solution, add methanamine (1 to 1.2 equivalents) dropwise at room temperature. The methanamine can be used as an aqueous solution or a solution in an organic solvent.
-
Catalysis (Optional but Recommended): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[7] The optimal pH for imine formation is typically around 5.[7]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Alcohols like methanol and ethanol are commonly used as they are good solvents for both the aldehyde and the amine and can be easily removed.
-
Catalyst: Acid catalysis is crucial for protonating the hydroxyl group of the hemiaminal intermediate, making it a good leaving group (water).[7] However, a highly acidic medium should be avoided as it would protonate the amine, rendering it non-nucleophilic.[7]
-
Water Removal: To drive the equilibrium towards the product, removal of the water byproduct can be beneficial, although for many simple imines, this is not strictly necessary.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the imine proton, the methoxy group protons, and the N-methyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Imine Proton (-CH=N-): A singlet in the downfield region (typically δ 8.0-8.5 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
N-Methyl Protons (-N-CH₃): A singlet or doublet (if coupled to the imine proton) in the upfield region (typically δ 3.0-3.5 ppm).
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Imine Carbon (-C=N-): A signal in the downfield region (typically δ 160-170 ppm).
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a lower field.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
N-Methyl Carbon (-N-CH₃): A signal in the upfield region (typically δ 30-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the characteristic imine functional group.
-
C=N Stretch: A strong absorption band in the region of 1640-1690 cm⁻¹. This is a key diagnostic peak for imine formation.
-
C-O Stretch (Aromatic Ether): A strong absorption band around 1250 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 149.19).
-
Fragmentation: Common fragmentation pathways may involve cleavage of the C-N and C-C bonds adjacent to the imine and the aromatic ring.
Reactivity and Potential Applications
The reactivity of N-(4-methoxybenzylidene)methanamine is centered around the electrophilic carbon and the nucleophilic nitrogen of the imine bond.[9]
Reactivity Profile
Caption: Reactivity profile of N-(4-methoxybenzylidene)methanamine.
-
Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic conditions, which cleaves the molecule back to its parent aldehyde and amine.[1][10] This reversibility is a key aspect of imine chemistry.[7]
-
Reduction: The C=N double bond can be readily reduced to form a secondary amine, N-(4-methoxybenzyl)methanamine. This transformation is a fundamental step in reductive amination reactions.[10]
-
Nucleophilic Addition: The electrophilic carbon of the imine can be attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[1]
-
Cycloaddition Reactions: The imine can act as a dienophile or an azadiene in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic compounds.[9]
Applications in Drug Development
Schiff bases are recognized as privileged scaffolds in medicinal chemistry.[2][4] The imine linkage is crucial for the biological activities of many natural and synthetic compounds.[2] While specific applications of N-(4-methoxybenzylidene)methanamine are not extensively documented in publicly available literature, its structural motifs suggest potential for:
-
Antimicrobial Agents: The azomethine group is known to be critical for the antimicrobial activity of many Schiff bases.[11]
-
Anticancer Agents: Schiff bases and their metal complexes have shown promise as anticancer agents.[2][11]
-
Enzyme Inhibitors: The ability of the imine nitrogen to form hydrogen bonds makes it a potential pharmacophore for interacting with enzyme active sites.[2]
The 4-methoxy group can also influence biological activity by modulating the electronic properties of the aromatic ring and participating in hydrogen bonding interactions.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling N-(4-methoxybenzylidene)methanamine and its precursors. Based on safety data for related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[6] If swallowed, rinse mouth with water and seek medical attention.[6]
For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-(4-methoxybenzylidene)methanamine is a structurally simple yet chemically versatile Schiff base. Its synthesis is straightforward, and its reactivity is well-defined by the imine functionality. While specific applications are yet to be fully explored, its structural features make it an attractive building block for the synthesis of novel compounds with potential biological activities. This guide has provided a foundational understanding of its structure, synthesis, characterization, and potential, which will be valuable for researchers in organic synthesis and medicinal chemistry.
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N-(4-methoxybenzylidene)methanamine | C9H11NO | CID 287072 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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N-(4-Methoxybenzylidene)aniline - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved January 15, 2026, from [Link]
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N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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N-(4-Methoxybenzylidene)aniline - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
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N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Benzenemethanamine, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
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Benzenamine, 4-methoxy-N-(phenylmethylene)- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
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"N-(4-methoxybenzylidene)methanamine CAS number"
An In-depth Technical Guide to N-(4-methoxybenzylidene)methanamine
Abstract
This technical guide provides a comprehensive overview of N-(4-methoxybenzylidene)methanamine, a significant imine compound utilized in diverse fields of chemical research and development. The document delineates its fundamental chemical and physical properties, provides a detailed, validated protocol for its synthesis via condensation reaction, and outlines the analytical methodologies crucial for its structural verification and purity assessment. Furthermore, this guide explores the compound's current and potential applications, grounded in recent scientific literature, and addresses essential safety and handling protocols. The synthesis and analysis are presented as an integrated, self-validating workflow, designed to ensure reproducibility and confidence in experimental outcomes for researchers, scientists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
N-(4-methoxybenzylidene)methanamine, also known as 1-(4-methoxyphenyl)-N-methylmethanimine, is a Schiff base derived from p-anisaldehyde and methanamine.[1] Its unique chemical structure, featuring an aromatic ring, a methoxy group, and an imine linkage, makes it a valuable intermediate and building block in organic synthesis.
The definitive identifier for this compound is its CAS Registry Number: 13114-23-3 .[1]
Table 1: Physicochemical Properties of N-(4-methoxybenzylidene)methanamine
| Property | Value | Source |
| CAS Number | 13114-23-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [1] |
| Synonyms | N-Methyl-4-methoxybenzimine, N-(p-methoxybenzylidene)methylamine | [1][2] |
| Computed PSA | 21.59 Ų | [2] |
| Computed LogP | 1.74 | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of N-(4-methoxybenzylidene)methanamine is most commonly achieved through the nucleophilic addition-elimination reaction (condensation) between p-anisaldehyde and methanamine. This reaction is a cornerstone of imine chemistry.
Reaction Mechanism
The causality of this synthesis lies in the nucleophilic nature of the nitrogen atom in methanamine and the electrophilic nature of the carbonyl carbon in p-anisaldehyde. The reaction proceeds in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methanamine attacks the electrophilic carbonyl carbon of p-anisaldehyde, forming a tetrahedral intermediate known as a hemiaminal (or carbinolamine).
-
Dehydration: This intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine product. This step is often acid-catalyzed to protonate the hydroxyl group, making it a better leaving group (H₂O).
Sources
An In-Depth Technical Guide to the Physical Properties of N-(4-methoxybenzylidene)methanamine
Section 1: Introduction and Molecular Overview
N-(4-methoxybenzylidene)methanamine is a Schiff base, or imine, characterized by a carbon-nitrogen double bond. This functional group is a cornerstone of organic synthesis and is pivotal in the formation of various heterocyclic compounds and as an intermediate in numerous biochemical reactions. The molecule's structure, featuring a methoxy-substituted aromatic ring conjugated with the imine linkage, suggests potential applications in materials science, coordination chemistry, and as a building block in pharmaceutical development.
Understanding the fundamental physical properties of this compound is a prerequisite for its effective application. This guide provides a comprehensive overview of its key physicochemical characteristics, outlines robust experimental protocols for their determination, and offers insights grounded in established chemical principles.
Molecular Structure and Identifiers
The structural integrity and purity of a compound underpin the reliability of all subsequent experimental data. The identity of N-(4-methoxybenzylidene)methanamine is established by its unique molecular structure and associated identifiers.
Caption: Molecular Structure of N-(4-methoxybenzylidene)methanamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [1] |
| CAS Number | 13114-23-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Canonical SMILES | CN=CC1=CC=C(C=C1)OC |[1] |
Section 2: Core Physicochemical Properties
The macroscopic properties of a substance, such as its state, melting point, and solubility, are direct consequences of its molecular structure and intermolecular forces. For N-(4-methoxybenzylidene)methanamine, the presence of a polar imine group, a hydrogen bond-accepting ether, and a nonpolar aromatic ring results in a molecule of intermediate polarity.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Predicted to be a liquid or low-melting solid | Based on similar unfunctionalized imines. |
| Melting Point | Data not available in cited literature | Requires experimental determination. |
| Boiling Point | Data not available in cited literature | Requires experimental determination. |
| Density | Data not available in cited literature | Requires experimental determination. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) | Based on structural analogy and data from related compounds[2][3]. |
Physical State and Appearance
While specific data is unavailable, related compounds are often described as clear to light yellow oils or liquids[3][4][5]. The absence of strong intermolecular hydrogen bonding donors and a relatively low molecular weight make a liquid or low-melting solid state at standard temperature and pressure highly probable.
Solubility Profile
The solubility of a compound is critical for its use in synthesis, formulation, and biological assays.
-
Polar Protic Solvents (e.g., Water, Ethanol): Limited solubility is expected in water due to the dominant hydrophobic character of the benzene ring. However, some solubility in alcohols is likely due to dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Moderate to good solubility is expected due to the large nonpolar surface area of the molecule.
Expertise & Experience: The imine bond is susceptible to hydrolysis, particularly under acidic conditions. Therefore, for applications requiring long-term stability in solution, anhydrous aprotic solvents are recommended. When selecting a solvent for purification via chromatography, a solvent system (e.g., ethyl acetate/hexanes) should be chosen to provide a retention factor (Rf) between 0.3 and 0.5 for optimal separation.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral features for N-(4-methoxybenzylidene)methanamine.
Table 3: Predicted Spectral Data
| Technique | Key Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Imine Proton (CH=N) | δ 8.0 - 8.5 ppm (singlet) |
| Aromatic Protons | δ 6.8 - 7.8 ppm (multiplets, two doublets) | |
| Methoxy Protons (O-CH₃) | δ ~3.8 ppm (singlet) | |
| N-Methyl Protons (N-CH₃) | δ ~3.5 ppm (singlet) | |
| ¹³C NMR | Imine Carbon (C=N) | δ 160 - 170 ppm |
| Aromatic Carbons | δ 114 - 162 ppm | |
| Methoxy Carbon (O-CH₃) | δ ~55 ppm | |
| N-Methyl Carbon (N-CH₃) | δ ~45 ppm | |
| FT-IR | C=N Stretch | 1640 - 1690 cm⁻¹ (strong) |
| C-O-C Stretch | 1240 - 1260 cm⁻¹ (strong, asymmetric) | |
| UV-Vis | π → π* transition | ~280-320 nm |
| | n → π* transition | ~330-370 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework. For N-(4-methoxybenzylidene)methanamine, the most diagnostic signal in the ¹H NMR spectrum is the singlet for the imine proton, expected to be significantly downfield due to the electronegativity of the nitrogen atom[6][7]. The para-substitution on the aromatic ring will simplify the aromatic region into two distinct doublets, characteristic of an AA'BB' system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is ideal for identifying functional groups. The defining feature of this molecule is the C=N (imine) bond, which gives rise to a strong absorption band in the 1640-1690 cm⁻¹ region[8][9]. The presence of a strong band around 1250 cm⁻¹ corresponding to the asymmetric C-O-C stretch of the aryl ether further confirms the structure.
UV-Visible (UV-Vis) Spectroscopy
The conjugated system, encompassing the benzene ring and the imine double bond, is expected to produce distinct absorption bands in the UV-Vis spectrum[10][11]. These typically include a high-intensity π → π* transition at shorter wavelengths and a lower-intensity n → π* transition (from the nitrogen lone pair) at longer wavelengths.
Section 4: Experimental Protocols for Property Determination
This section provides validated, step-by-step methodologies for the precise determination of the key physical properties.
Caption: General workflow for the characterization of N-(4-methoxybenzylidene)methanamine.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Trustworthiness: DSC is the gold standard for thermal analysis, providing more accurate and reproducible data than traditional melting point apparatus. It measures the heat flow required to raise a sample's temperature, revealing precise transition temperatures and associated enthalpy changes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (Melting Point: 156.6 °C).
-
Sample Preparation: Accurately weigh 2-5 mg of the purified, solvent-free compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a closed system.
-
Experimental Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a standard heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Cool the sample back to 25 °C at 10 °C/min.
-
Perform a second heating scan under the same conditions to observe the behavior of the melt-quenched sample.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating scan. The peak temperature and the area under the peak (enthalpy of fusion) should also be reported.
Rationale: The second heating scan is often used for reporting as it eliminates any effects of the sample's thermal history, providing a more intrinsic material property.
Protocol: Boiling Point Determination under Reduced Pressure
Expertise & Experience: Many organic compounds decompose at their atmospheric boiling points. Determination under reduced pressure allows for distillation at a lower, non-destructive temperature. The atmospheric boiling point can then be estimated using a pressure-temperature nomograph.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place 1-2 mL of the sample in the distillation flask with a small magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully reduce the pressure to a stable, known value (e.g., 1.0 mmHg).
-
Heating: Gently heat the distillation flask in an oil bath while stirring.
-
Observation: Record the temperature at which the liquid is actively boiling and condensate is forming on the thermometer bulb and dripping into the receiving flask. This temperature is the boiling point at that specific pressure.
-
Atmospheric Pressure Estimation: Use the Clausius-Clapeyron equation or a standard pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).
Protocol: Spectroscopic Analysis
Methodology:
-
NMR Spectroscopy:
-
Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
FT-IR Spectroscopy:
-
Place a single drop of the neat liquid sample (or a thin film of a solid) onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.
-
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a solution with an absorbance maximum between 0.5 and 1.0.
-
Record the absorption spectrum from 200 to 800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank.
-
Section 5: Stability, Handling, and Storage
Safety & Handling:
-
Based on data for related compounds, N-(4-methoxybenzylidene)methanamine should be handled with care. It may cause skin and eye irritation[12][13].
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood[12][14].
Stability and Storage:
-
Hydrolytic Stability: The imine bond is the most reactive site and is susceptible to hydrolysis, reverting to 4-methoxybenzaldehyde and methanamine. This process is accelerated by the presence of water and acid.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to maintain its integrity[5][12].
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). mocedes.org. Retrieved from [Link]
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National Institutes of Health. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]
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A Comprehensive Technical Guide to N-(4-methoxybenzylidene)methanamine: Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth exploration of N-(4-methoxybenzylidene)methanamine, an imine of significant interest in synthetic and medicinal chemistry. We will systematically detail its chemical identity, including its formal IUPAC nomenclature, and present a validated, step-by-step protocol for its synthesis via Schiff base condensation. The guide offers a comprehensive analysis of the reaction mechanism and a thorough spectroscopic characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we discuss the compound's potential applications as a versatile synthetic intermediate and its prospective role in drug development, grounded in the known biological activities of related Schiff bases. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a definitive resource on this compound.
Chemical Identity and Scientific Context
Nomenclature and Structure
N-(4-methoxybenzylidene)methanamine is a classic example of a Schiff base, a class of compounds containing a carbon-nitrogen double bond (C=N) where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen.[1] Its structure is derived from the condensation of 4-methoxybenzaldehyde (anisaldehyde) and methanamine (methylamine).
According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 1-(4-methoxyphenyl)-N-methylmethanimine .[2] However, the synonym N-(4-methoxybenzylidene)methanamine is widely used in literature and chemical catalogs.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [2] |
| Common Name | N-(4-methoxybenzylidene)methanamine | [2] |
| CAS Number | 13114-23-3 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Canonical SMILES | CN=CC1=CC=C(C=C1)OC | [2] |
Significance in Chemical and Pharmaceutical Sciences
Schiff bases are pivotal in medicinal chemistry and have been investigated for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The imine linkage is a crucial pharmacophore in many biologically active compounds. The 4-methoxybenzyl (anisyl) moiety is also prevalent in various pharmaceuticals and natural products, often contributing to receptor binding and modifying pharmacokinetic properties. The combination of these two features makes N-(4-methoxybenzylidene)methanamine and its derivatives compelling targets for synthesis and biological screening.[3]
Synthesis and Mechanistic Pathway
Foundational Chemistry: Schiff Base Condensation
The synthesis of N-(4-methoxybenzylidene)methanamine is achieved through the acid-catalyzed condensation of 4-methoxybenzaldehyde with methylamine.[1] This reaction is a nucleophilic addition-elimination process. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the imine product.[4]
The causality for using an acid catalyst (e.g., acetic acid) lies in its dual role: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack. Subsequently, it protonates the hydroxyl group of the intermediate hemiaminal, converting it into a good leaving group (H₂O) to facilitate the final dehydration step.[4] The pH must be carefully controlled; a pH around 5 is often optimal. At very low pH, the amine nucleophile becomes fully protonated and non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration step.[4]
Reaction Mechanism
The mechanism proceeds through two principal stages: the formation of a hemiaminal (or carbinolamine) intermediate, followed by its dehydration to the final imine.
Caption: Mechanism of acid-catalyzed Schiff base formation.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Methylamine (40% solution in water or 2.0 M solution in methanol)
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Magnesium Sulfate (anhydrous)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (5.00 g, 36.7 mmol) in 40 mL of anhydrous methanol.
-
Amine Addition: To the stirring solution, add methylamine (1.1 eq, 40.4 mmol; e.g., 4.5 mL of a 40% aqueous solution) dropwise over 5 minutes. Rationale: A slight excess of the amine ensures complete consumption of the aldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, visualizing with a UV lamp. The disappearance of the aldehyde spot and the appearance of a new, higher Rf product spot indicates reaction completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of dichloromethane and 50 mL of water.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification & Validation: The crude product is typically obtained as a pale yellow oil. If necessary, purification can be achieved by vacuum distillation or column chromatography. The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3.0.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and analysis.
Spectroscopic and Physicochemical Characterization
Spectroscopic analysis is critical for the unambiguous structural elucidation and purity assessment of the synthesized N-(4-methoxybenzylidene)methanamine.
Predicted Spectroscopic Data
The following tables summarize the expected data from key spectroscopic techniques.[5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.15 | s | 1H | Imine H (-N=CH-) | Deshielded proton on the C=N double bond. |
| ~7.70 | d | 2H | Ar-H (ortho to -CH=N) | Protons adjacent to the electron-withdrawing imine group. |
| ~6.95 | d | 2H | Ar-H (ortho to -OCH₃) | Protons adjacent to the electron-donating methoxy group. |
| ~3.85 | s | 3H | Methoxy H (-OCH₃) | Standard chemical shift for an aryl methoxy group. |
| ~3.50 | s | 3H | N-Methyl H (-N-CH₃) | Methyl group attached to the imine nitrogen. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~162.5 | Imine C (-N=C H-) | Characteristic shift for an imine carbon. |
| ~161.0 | Ar-C (ipso to -OCH₃) | Quaternary carbon attached to the electron-donating methoxy group. |
| ~130.0 | Ar-C (ortho to -CH=N) | Aromatic carbons adjacent to the imine. |
| ~129.0 | Ar-C (ipso to -CH=N) | Quaternary carbon attached to the imine group. |
| ~114.0 | Ar-C (ortho to -OCH₃) | Aromatic carbons adjacent to the methoxy group. |
| ~55.5 | Methoxy C (-OC H₃) | Standard shift for an aryl methoxy carbon. |
| ~48.0 | N-Methyl C (-N-C H₃) | Aliphatic carbon attached to the imine nitrogen. |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃) |
| ~1645-1635 | C=N Stretch | Imine |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Assignment | Rationale |
|---|---|---|
| 149 | [M]⁺ | Molecular Ion Peak |
| 134 | [M - CH₃]⁺ | Loss of a methyl group from the nitrogen. |
| 121 | [M - C₂H₄]⁺ | Loss of ethene fragment. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
Applications in Research and Drug Development
Versatility as a Synthetic Intermediate
N-(4-methoxybenzylidene)methanamine is a valuable building block in organic synthesis. The imine functional group serves as a masked carbonyl and is susceptible to nucleophilic attack. More importantly, it can be readily reduced to form the corresponding secondary amine, N-methyl-4-methoxybenzylamine. This transformation is a cornerstone of reductive amination , a powerful method for C-N bond formation that avoids the over-alkylation issues common with direct alkylation of amines.[7][8][9] The resulting secondary amine is a common scaffold in many pharmaceutical agents.
Potential for Biological Activity Screening
Given the extensive literature on the biological activities of Schiff bases, N-(4-methoxybenzylidene)methanamine is a prime candidate for biological screening programs.[1] Studies on structurally related compounds have demonstrated promising antimicrobial and antibacterial efficacy.[3][10] The presence of the methoxy group can enhance lipophilicity, potentially improving cell membrane permeability, a desirable trait in drug candidates. Professionals in drug development can utilize this compound as a lead structure, modifying the aromatic ring or the N-alkyl group to generate a library of derivatives for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.
Conclusion
N-(4-methoxybenzylidene)methanamine, or 1-(4-methoxyphenyl)-N-methylmethanimine, is a compound of significant utility, bridging fundamental organic synthesis with applied medicinal chemistry. Its straightforward, high-yielding synthesis via acid-catalyzed condensation makes it readily accessible. The comprehensive spectroscopic profile provided in this guide serves as a reliable reference for its unambiguous identification and quality control. For researchers and drug development professionals, this imine represents not only a key synthetic intermediate for reductive amination but also a promising scaffold for the exploration of new biologically active agents.
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A Senior Application Scientist's Guide to the Synthesis of Imines from Aromatic Aldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Imines, or Schiff bases, represent a cornerstone of modern synthetic chemistry, serving as critical intermediates in the construction of nitrogen-containing heterocycles, ligands for catalysis, and pharmacologically active molecules.[1][2][3] The condensation of aromatic aldehydes with primary amines is the most fundamental route to these C=N double bond-containing structures. This guide provides an in-depth exploration of this transformation, moving beyond simple procedural descriptions to dissect the underlying mechanistic principles and strategic considerations that govern reaction success. We will examine the core reaction mechanism, survey a range of synthetic methodologies from classical setups to advanced green chemistry protocols, and detail the essential techniques for product characterization. The insights provided are grounded in established literature and tailored to empower researchers to make informed, causality-driven decisions in their experimental design.
The Core Transformation: A Mechanistic Dissection
The synthesis of an imine from an aldehyde and a primary amine is a reversible condensation reaction that eliminates one molecule of water.[3][4][5] While the reaction can sometimes proceed without a catalyst, particularly with highly reactive starting materials, it is typically facilitated by mild acid.[5] Understanding the multi-step mechanism is paramount to troubleshooting and optimizing the reaction.
The process begins with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the aromatic aldehyde.[4][6] This is followed by a series of proton transfers to form a neutral tetrahedral intermediate known as a carbinolamine.[4] The carbinolamine is generally unstable and is the pivotal intermediate from which the reaction proceeds.[6]
Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[4][7] The lone pair on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized iminium ion.[6][8] The final step is the deprotonation of the nitrogen by a weak base (like water or another amine molecule) to yield the neutral imine product and regenerate the acid catalyst.[4][7]
The pH must be carefully controlled; if conditions are too acidic, the starting amine will be protonated, rendering it non-nucleophilic and halting the initial addition step.[6][7][9] Conversely, if the conditions are too basic, the protonation of the carbinolamine's hydroxyl group will not occur efficiently, preventing the elimination of water.[7]
Figure 1: The two-part mechanism of acid-catalyzed imine formation.
Synthetic Methodologies: From Classical to Green
The primary challenge in imine synthesis is managing the equilibrium to favor the product. Since water is a byproduct, its effective removal is the most common strategy to drive the reaction to completion, as dictated by Le Châtelier's principle.[5][6]
Classical Condensation Methods
The traditional workhorse for imine synthesis involves bulk solvent and a means for water removal.
-
Azeotropic Distillation: This method employs a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. As the mixture is refluxed, the water-solvent azeotrope distills over, condenses, and collects in the trap. The denser water separates, while the lighter organic solvent returns to the reaction flask. This continuous removal of water is highly effective.[5]
-
Dehydrating Agents: An alternative to distillation is the use of in-situ drying agents. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (typically 3Å or 4Å) are added directly to the reaction mixture to sequester the water as it forms.[3] This approach is simpler to set up but may require filtration for removal and can sometimes be less efficient than azeotropic removal for large-scale reactions.
Catalytic Strategies
While simple Brønsted acids are common, more sophisticated catalytic systems offer unique advantages.
-
Brønsted Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TsOH), acetic acid, or phosphoric acid are frequently used in catalytic amounts to facilitate the reaction as described in the mechanism.[9][10]
-
Lewis Acid Catalysis: Lewis acids such as TiCl₄, ZnCl₂, or FeCl₃ can also catalyze imine formation.[11][12] They function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[12]
-
Heterogeneous Catalysis: To simplify purification and improve sustainability, solid acid catalysts are highly valuable. Amberlyst® 15, an acidic ion-exchange resin, is a prime example.[2][9] It provides the necessary protons for catalysis but can be easily removed by simple filtration at the end of the reaction, facilitating catalyst recycling.[2]
Green Chemistry Approaches
Modern synthetic chemistry emphasizes methodologies that reduce waste, energy consumption, and the use of hazardous materials.[1][3]
-
Solvent-Free (Neat) Synthesis: In many cases, particularly when reacting a liquid aromatic aldehyde with a liquid amine, the reaction can be performed without any solvent.[13][14] This approach, often conducted by simply grinding or stirring the reactants together at room temperature, minimizes solvent waste and simplifies workup.[2][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of imine formation, often reducing reaction times from hours to minutes.[1][15] The rapid, uniform heating provided by microwaves can efficiently drive the condensation, even under solvent-free conditions.[15][16]
-
Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, creating localized high-temperature and high-pressure hotspots in the reaction medium.[11][17] This can enhance reaction rates and yields, providing an energy-efficient method for imine synthesis at ambient bulk temperatures.[11][18]
-
Synthesis in Supercritical CO₂: Supercritical carbon dioxide (sc-CO₂) has emerged as a green solvent and promoter. In this medium, the water byproduct reacts with CO₂ to form carbonic acid in situ, which then autocatalyzes the condensation reaction. The final product is often obtained in crystalline form after the CO₂ is vented, eliminating the need for conventional solvents and extensive purification.[19]
Experimental Design: A Comparative Overview
The choice of synthetic method depends on factors such as scale, available equipment, and the specific properties of the reactants. Aromatic aldehydes are generally reactive, but electronic and steric effects from substituents on both the aldehyde and the amine can influence reaction rates.[5]
| Method | Catalyst / Additive | Solvent | Conditions | Yields | Key Advantages & Considerations |
| Classical | p-TsOH (cat.) | Toluene | Reflux w/ Dean-Stark | Good-Excellent | Highly effective for water removal; requires heating and solvent.[5] |
| Dehydrating Agent | MgSO₄ or Mol. Sieves | CH₂Cl₂ or THF | Room Temp. or Reflux | Good-Excellent | Simple setup; requires filtration; agent must be activated.[3] |
| Heterogeneous | Amberlyst® 15 | Solvent-free | Room Temp. | Excellent | Easy catalyst removal/recycling; green.[2][9] |
| Microwave | None or cat. acid | Solvent-free | MW Irradiation (e.g., 5-10 min) | Excellent | Extremely rapid; energy efficient.[15] |
| Ultrasound | FeCl₃ (cat.) / Mol. Sieves | Acetonitrile | Sonication (e.g., 30 min) | Excellent | Energy efficient; operates at room temp.[11][17] |
| Supercritical CO₂ | None (Autocatalytic) | sc-CO₂ | 35 °C, 15 MPa | Excellent | Extremely clean; product often precipitates pure.[19] |
Table 1: Comparison of selected synthetic methodologies for imine formation.
Protocols in Practice
Trustworthy protocols form the foundation of reproducible science. The following are representative procedures for the synthesis of N-benzylideneaniline from benzaldehyde and aniline.
Protocol 4.1: Heterogeneous Catalysis (Solvent-Free)
This protocol is adapted from a green chemistry procedure utilizing Amberlyst® 15.[2][9]
-
Reactant Preparation: In a 25 mL round-bottom flask, add benzaldehyde (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).
-
Catalyst Addition: Add Amberlyst® 15 (0.2 g) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add diethyl ether (10 mL) to the mixture.
-
Purification: Filter the mixture by suction to remove the Amberlyst® 15 catalyst. Wash the recovered catalyst with additional diethyl ether.
-
Isolation: Concentrate the filtrate by rotary evaporation to remove the solvent and any unreacted low-boiling starting materials, yielding the crude imine, which can be further purified by recrystallization if necessary.
Figure 2: Workflow for a solvent-free, heterogeneously catalyzed imine synthesis.
Protocol 4.2: Microwave-Assisted Synthesis
This protocol is a general representation of microwave-assisted, solvent-free methods.[15][16]
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1.0 eq) and the primary amine (1.0 eq).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 100-300 W) for 2-10 minutes. Monitor temperature and pressure to ensure safety.
-
Isolation: After cooling, the product often solidifies. If so, it can be collected and recrystallized from a suitable solvent (e.g., ethanol). If it remains an oil, it can be used directly or purified by chromatography.
Spectroscopic Characterization of Aromatic Imines
Unambiguous structural confirmation is critical. Aromatic imines exhibit distinct spectroscopic signatures.[13][20]
-
¹H NMR Spectroscopy: The most characteristic signal is the proton on the imine carbon (the "methine" proton, -CH=N-). For aromatic aldimines, this proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 8.9 ppm.[21]
-
¹³C NMR Spectroscopy: The imine carbon atom (C=N) is also highly characteristic, resonating significantly downfield, typically in the range of δ 158-165 ppm.[13][21]
-
Infrared (IR) Spectroscopy: The C=N stretching vibration gives rise to a moderate to strong absorption band. This band typically appears in the region of 1640-1690 cm⁻¹. Its position can be influenced by conjugation and the electronic nature of substituents.
-
Mass Spectrometry (MS): In mass spectrometry, imines generally show a clear molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound.[22][23]
| Technique | Characteristic Signal | Typical Chemical Shift / Wavenumber |
| ¹H NMR | Imine Proton (-CH =N-) | δ 8.0 - 8.9 ppm (singlet)[21] |
| ¹³C NMR | Imine Carbon (-C =N-) | δ 158 - 165 ppm[13][21] |
| IR | C=N Stretch | 1640 - 1690 cm⁻¹ |
| Mass Spec | Molecular Ion | M⁺ peak corresponding to MW[22] |
Table 2: Key spectroscopic data for the characterization of aromatic imines.
Conclusion
The synthesis of imines from aromatic aldehydes is a mature yet continually evolving field. While classical methods remain effective, the principles of green chemistry have driven the development of highly efficient, rapid, and environmentally benign protocols that often simplify purification and reduce waste. A thorough understanding of the reaction mechanism allows the modern researcher to select the optimal conditions—be it leveraging heterogeneous catalysis for recyclability, microwave irradiation for speed, or solvent-free conditions for sustainability—to achieve their synthetic goals with precision and efficiency. The robust characterization techniques available ensure that these valuable intermediates can be confidently carried forward into complex synthetic campaigns.
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A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. (2012). Dalton Transactions. Retrieved January 15, 2026, from [Link]
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1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
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NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. (1993). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
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Convenient and Clean Synthesis of Imines from Primary Benzylamines. (2010). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Eco-friendly synthesis of imines by ultrasound irradiation. (2007). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. (2020). YouTube. Retrieved January 15, 2026, from [Link]
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Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. (2016). Organic Letters. Retrieved January 15, 2026, from [Link]
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Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. (2006). Organic Letters. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Characterization of N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine
Executive Summary
N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine is a Schiff base ligand of significant interest due to its versatile coordination chemistry and potential applications in catalysis and medicinal chemistry.[1][2] The defining feature of this and other Schiff bases is the azomethine or imine group (-C=N-), which is critical to its chemical and biological activities.[3][4] This guide provides a comprehensive, multi-technique approach to the synthesis and detailed characterization of this compound. We delve into the causality behind the selection of analytical methods, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results. This document serves as a technical blueprint for the definitive identification and characterization of N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine, grounding all claims in authoritative references.
Introduction: The Significance of a Symmetrical Schiff Base
Schiff bases, formed from the condensation of a primary amine and a carbonyl compound, are a cornerstone of coordination chemistry.[1] Their facile synthesis and the electronic properties of the imine linkage make them highly adaptable ligands for a vast array of metal ions. N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine is a symmetrical, potentially tetradentate N₂O₂ ligand, though it often coordinates in a bidentate fashion through its two nitrogen atoms.[5][6] The presence of two methoxy-substituted phenyl rings imparts specific electronic and steric properties, influencing the stability and reactivity of its metal complexes. Understanding the precise structural and electronic characteristics of the free ligand is a prerequisite for any application, from designing novel catalysts to developing new therapeutic agents with enhanced biological activity.[7] This guide outlines the essential analytical workflow for achieving a complete and unambiguous characterization of this foundational molecule.
Synthesis and Physicochemical Evaluation
The synthesis of N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine is a classic example of Schiff base condensation chemistry. The reaction's success is predicated on the nucleophilic attack of the primary amine (ethylenediamine) on the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde), followed by dehydration.
Synthesis Workflow Diagram
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"N-(4-methoxybenzylidene)methanamine reaction mechanism"
<_ A Technical Guide on the Reaction Mechanism of N-(4-methoxybenzylidene)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and reaction mechanism of N-(4-methoxybenzylidene)methanamine, a notable Schiff base. Imine synthesis is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceutical development and materials science. This document elucidates the nuanced, acid-catalyzed condensation reaction between 4-methoxybenzaldehyde and methanamine. It details the underlying principles, a validated experimental protocol, characterization data, and the strategic importance of the methoxy functional group. This guide is intended to serve as an authoritative resource, blending theoretical principles with practical, field-tested insights for professionals in chemical and pharmaceutical research.
Introduction: The Significance of Substituted Imines
Imines, or Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] They are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.[3] The resulting imine is a versatile intermediate in organic synthesis and a key structural motif in many biologically active molecules.[4]
N-(4-methoxybenzylidene)methanamine, the subject of this guide, incorporates a 4-methoxybenzylidene group, which significantly influences its electronic properties and reactivity. The methoxy group (-OCH₃) is a common feature in many natural products and approved drugs.[5] Its presence can enhance a molecule's pharmacokinetic properties, target binding, and overall drug-likeness by altering solubility and electronic characteristics.[5] Methoxy-substituted Schiff bases are explored for a variety of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[4][6][7] Understanding the precise mechanism of its formation is therefore critical for the rational design of novel therapeutics and functional materials.
The Core Reaction Mechanism: An Acid-Catalyzed Pathway
The formation of N-(4-methoxybenzylidene)methanamine from 4-methoxybenzaldehyde and methanamine is a reversible, acid-catalyzed reaction.[1][2] The reaction proceeds optimally under mildly acidic conditions (typically pH 4-5).[2] If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic; if the pH is too high, the catalyst is not available to protonate the hydroxyl group of the intermediate, which is necessary to make it a good leaving group (water).[2][8]
The mechanism can be detailed in the following discrete steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-methoxybenzaldehyde by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][9][10]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of methanamine attacks the now highly electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate, known as a protonated carbinolamine.[3][9]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. This can be mediated by a solvent molecule or the conjugate base of the acid catalyst (A⁻). This step results in a neutral carbinolamine (or hemiaminal) intermediate.[3][9]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water.[1][3]
-
Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule. This step forms a protonated imine, known as an iminium ion.[3][10]
-
Deprotonation: The conjugate base of the acid catalyst (A⁻) removes a proton from the nitrogen atom, yielding the final N-(4-methoxybenzylidene)methanamine product and regenerating the acid catalyst.[1][9][10]
The overall reaction is a condensation, as a molecule of water is eliminated for each molecule of imine formed.[1] To drive the reaction to completion, it is essential to remove the water as it is formed, often through the use of a Dean-Stark apparatus or dehydrating agents like molecular sieves.[11]
Caption: Acid-catalyzed imine formation pathway.
Experimental Protocol: A Validated Approach
The following protocol provides a reliable method for the synthesis of N-(4-methoxybenzylidene)methanamine. It incorporates best practices for maximizing yield and ensuring product purity.
Materials:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Methylamine (40% solution in water or 2M solution in THF)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or glacial acetic acid (catalytic amount)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol (for recrystallization)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add 4-methoxybenzaldehyde (1.0 eq) and toluene (approx. 0.2-0.5 M concentration). Begin stirring.
-
Amine Addition: Add methylamine solution (1.1-1.2 eq) dropwise to the stirring solution at room temperature.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction (Dehydration): Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap, driving the equilibrium toward the product.[11] Monitor the reaction progress by observing water collection or by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours, or when water collection ceases), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, an oil or solid, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.
Caption: Standard experimental workflow for imine synthesis.
Product Characterization
Confirming the identity and purity of the synthesized N-(4-methoxybenzylidene)methanamine is crucial. The following spectroscopic data are characteristic of the target compound.[12]
| Property | Value |
| Molecular Formula | C₉H₁₁NO[12] |
| Molecular Weight | 149.19 g/mol [12] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid. |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (s, 1H, -CH=N-), ~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.5 (s, 3H, -N-CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~162.0 (C=N), ~161.0 (Ar-C-O), ~130.0 (Ar-C), ~129.0 (Ar-C-H), ~114.0 (Ar-C-H), ~55.0 (-OCH₃), ~48.0 (-N-CH₃). |
| IR (neat) | ν (cm⁻¹): ~1650-1640 (C=N stretch), ~1250 (C-O stretch, aryl ether). |
| Mass Spec (EI) | m/z: 149 (M⁺), 134 (M⁺ - CH₃), 121, 91, 77. |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.[13][14]
Conclusion: A Versatile Synthon
The synthesis of N-(4-methoxybenzylidene)methanamine via an acid-catalyzed condensation reaction is a robust and well-understood process. The mechanism highlights fundamental principles of organic chemistry, including nucleophilic addition, proton transfer, and elimination reactions. The presence of the methoxy group provides a point for electronic modulation, making this and related Schiff bases valuable scaffolds in medicinal chemistry and materials science.[6][7] This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize, characterize, and utilize this important chemical entity in their development programs.
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Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
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Liu, Z.-X. (2012). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]
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ResearchGate. (n.d.). Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from 4‐methoxy benzyl alcohol and 4‐methylaniline over various catalysts. [Link]
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Ndiolene, A., et al. (2020, November). Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. ResearchGate. [Link]
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NIST. N-(4-Methoxybenzylidene)aniline. NIST WebBook. [Link]
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Singh, A., et al. (2022). Synthesis of Schiff bases of 4-methoxybenzyl amine and hydrazide derivatives and their application in corrosion inhibition of mild steel in 1.0 M HCl. Royal Society of Chemistry. [Link]
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Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
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OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
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Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
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ResearchGate. (n.d.). Methoxy group containing bidentate Schiff base ligands and their transition metal complexes: Synthesis, structural characterisation, photoluminescence, antioxidant capacity and superoxide dismutase activity studies. [Link]
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Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
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ResearchGate. (n.d.). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]
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ResearchGate. (2020, February 25). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of N-(4-methoxybenzylidene)methanamine in Modern Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
This document provides a detailed technical guide on the applications of N-(4-methoxybenzylidene)methanamine, a versatile imine intermediate, in the synthesis of key heterocyclic structures. We will explore its role as a precursor in cycloaddition reactions and provide validated, step-by-step protocols for its preparation and use.
Introduction: The Strategic Advantage of a Specialized Imine
N-(4-methoxybenzylidene)methanamine, often referred to as a p-methoxyphenyl (PMP)-protected methylimine, is more than a simple Schiff base. Its synthetic utility is derived from the unique electronic properties of the p-methoxyphenyl group. This electron-donating group increases the electron density on the imine nitrogen, which in turn polarizes the C=N double bond. This polarization renders the imine carbon significantly more electrophilic and susceptible to nucleophilic attack, a crucial feature that drives its reactivity.
Furthermore, the PMP group serves as a reliable and readily cleavable protecting group for the resulting secondary amine products. This dual-functionality—activation followed by facile deprotection—makes N-(4-methoxybenzylidene)methanamine a strategic building block for constructing complex nitrogen-containing molecules. This guide will focus on three cornerstone applications: the synthesis of aziridines, β-lactams, and pyrrolidines.
Caption: Logical relationship between the reagent's properties and its applications.
Synthesis of the Reagent
The formation of an imine from an aldehyde and a primary amine is a classic condensation reaction.[1][2] The equilibrium is driven forward by the removal of water. For N-(4-methoxybenzylidene)methanamine, this can be achieved efficiently without complex setups.
Protocol 1.1: Preparation of N-(4-methoxybenzylidene)methanamine
This protocol describes the direct condensation of p-anisaldehyde with an aqueous solution of methylamine.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Methylamine solution (40 wt. % in H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisaldehyde (13.6 g, 100 mmol).
-
Add 20 mL of diethyl ether to dissolve the aldehyde.
-
While stirring vigorously at room temperature, add the methylamine solution (8.5 mL, ~110 mmol, 1.1 eq) dropwise over 10 minutes. The mixture may become cloudy.
-
Stir the reaction for 2 hours at room temperature. The progress can be monitored by TLC or GC-MS, observing the disappearance of the aldehyde spot.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-methoxybenzylidene)methanamine as a pale yellow oil. The product is often used in the next step without further purification.
Expertise Note: The use of a slight excess of methylamine helps to drive the reaction to completion. While other methods use dehydrating agents like molecular sieves, this direct approach is robust and scalable for many applications.
[2+1] Cycloaddition: The Aza-Corey-Chaykovsky Reaction for Aziridine Synthesis
Aziridines are valuable three-membered heterocycles. The Aza-Corey-Chaykovsky reaction provides a direct route to N-substituted aziridines from imines via the addition of a sulfur ylide.[3][4] The reaction involves the nucleophilic attack of the ylide on the electrophilic imine carbon, followed by an intramolecular Sₙ2 reaction to form the three-membered ring.
Protocol 2.1: Synthesis of 1-Methyl-2-(4-methoxyphenyl)aziridine
Materials:
-
N-(4-methoxybenzylidene)methanamine
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (0.48 g, 12 mmol, 1.2 eq) and wash with anhydrous hexanes (2 x 5 mL) to remove mineral oil.
-
Add anhydrous DMSO (20 mL) and heat the mixture to 70 °C for approximately 45 minutes or until hydrogen evolution ceases, indicating the formation of the dimsyl anion. Cool the resulting solution to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (2.64 g, 12 mmol, 1.2 eq) in anhydrous DMSO (10 mL) and add it to the dimsyl anion solution. Stir for 10 minutes to form the dimethyloxosulfonium methylide.
-
Aziridination: Dissolve N-(4-methoxybenzylidene)methanamine (1.49 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up: Quench the reaction by carefully adding it to a flask containing ice-water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the target aziridine.
Caption: Experimental workflow for aziridine synthesis.
[2+2] Cycloaddition: The Staudinger Synthesis of β-Lactams
The Staudinger cycloaddition is a powerful and convergent method for constructing the β-lactam ring, the core structure of penicillin and cephalosporin antibiotics.[5][6] The reaction involves the [2+2] cycloaddition of a ketene with an imine. The stereochemical outcome (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine.[7]
Protocol 3.1: Synthesis of a 1-Methyl-β-Lactam
Materials:
-
N-(4-methoxybenzylidene)methanamine
-
Phenoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, 250 mL three-neck flask equipped with a dropping funnel and under an argon atmosphere, add N-(4-methoxybenzylidene)methanamine (1.49 g, 10 mmol) and anhydrous DCM (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.53 mL, 11 mmol, 1.1 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of phenoxyacetyl chloride (1.53 mL, 11 mmol, 1.1 eq) in anhydrous DCM (20 mL).
-
Add the acid chloride solution dropwise to the imine solution over 30 minutes, maintaining the temperature at 0 °C. The ketene is generated in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired β-lactam.
Trustworthiness Note: The slow, dropwise addition of the acid chloride at low temperature is critical. This minimizes the self-polymerization of the highly reactive ketene intermediate, maximizing the yield of the desired cycloaddition product.
[3+2] Cycloaddition: Pyrrolidine Synthesis via Azomethine Ylides
N-(4-methoxybenzylidene)methanamine is an excellent precursor for generating a non-stabilized N-methyl azomethine ylide.[8][9] Azomethine ylides are nitrogen-based 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles, such as electron-deficient alkenes, to form five-membered pyrrolidine rings stereoselectively.[10][11]
Protocol 4.1: Synthesis of a Pyrrolidine Derivative
This protocol describes the generation of the azomethine ylide via desilylation and its subsequent trapping with N-phenylmaleimide. The ylide precursor, N-(4-methoxybenzyl)-N-(trimethylsilylmethyl)methanamine, is first prepared.
Materials:
-
N-(4-methoxybenzylidene)methanamine
-
(Chloromethyl)trimethylsilane
-
Lithium diisopropylamide (LDA) or similar strong base
-
N-Phenylmaleimide
-
Trifluoroacetic acid (TFA) or a fluoride source (e.g., CsF)
-
Anhydrous THF
Procedure:
-
Precursor Synthesis: (This step is an adaptation and should be performed with care). Reduce the N-(4-methoxybenzylidene)methanamine (10 mmol) with NaBH₄ to the corresponding amine, N-methyl-1-(4-methoxyphenyl)methanamine. This amine is then reacted with (chloromethyl)trimethylsilane to furnish the ylide precursor.
-
Ylide Generation and Cycloaddition: To a solution of the silylated amine precursor (e.g., N-(4-methoxybenzyl)-N-(trimethylsilylmethyl)methanamine, 10 mmol) and N-phenylmaleimide (1.73 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C, add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours. The TFA facilitates the generation of the N-protonated azomethine ylide.
-
Monitor the reaction by TLC for the consumption of starting materials.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting cycloadduct by column chromatography.
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- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
"N-(4-methoxybenzylidene)methanamine in coordination chemistry"
An In-Depth Technical Guide to N-(4-methoxybenzylidene)methanamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of Schiff Bases in Modern Chemistry
Schiff bases, compounds featuring the characteristic azomethine (-C=N-) group, represent a cornerstone of modern coordination chemistry. First reported by Hugo Schiff in the 19th century, these molecules have transcended simple academic curiosity to become pivotal ligands in the synthesis of metal complexes with diverse and significant applications.[1][2][3] Their importance stems from their straightforward synthesis, structural versatility, and the remarkable stability of their metal complexes. The imine nitrogen's lone pair of electrons provides an excellent coordination site, and the electronic and steric properties of the ligand can be finely tuned by selecting appropriate aldehyde and amine precursors.[4] This guide focuses on a specific, yet illustrative, member of this family: N-(4-methoxybenzylidene)methanamine. By exploring its synthesis, coordination behavior, and the applications of its metal complexes, we aim to provide a comprehensive resource for researchers in inorganic chemistry, materials science, and medicinal chemistry.
Section 1: The Ligand - N-(4-methoxybenzylidene)methanamine
N-(4-methoxybenzylidene)methanamine is a Schiff base derived from the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) and methanamine. The presence of the methoxy group on the aromatic ring influences the electronic properties of the entire molecule, enhancing its coordination potential.
Physicochemical Properties
A summary of the key properties of N-(4-methoxybenzylidene)methanamine is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [PubChem][5] |
| Molecular Weight | 149.19 g/mol | [PubChem][5] |
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylmethanimine | [PubChem][5] |
| CAS Number | 13114-23-3 | [PubChem][5] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of N-(4-methoxybenzylidene)methanamine is a classic example of Schiff base formation via nucleophilic addition-elimination. The protocol below is a standard, high-yield procedure.
Principle: The reaction involves the nucleophilic attack of the primary amine (methanamine) on the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde), followed by the dehydration of the resulting hemiaminal intermediate to form the stable imine.
Experimental Protocol: Synthesis of N-(4-methoxybenzylidene)methanamine
Materials:
-
4-methoxybenzaldehyde (p-anisaldehyde)
-
Methanamine (e.g., 40% solution in water or as a gas)
-
Absolute Ethanol or Methanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol of 4-methoxybenzaldehyde in 100 mL of absolute ethanol.
-
Amine Addition: While stirring the solution at room temperature, slowly add a slight molar excess (0.11 mol) of methanamine solution. Rationale: A slight excess of the volatile amine helps to drive the reaction to completion.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Transfer the concentrated solution to a separatory funnel and wash with a saturated aqueous solution of NaCl (brine). This step helps to remove any unreacted water-soluble starting materials. d. Extract the aqueous layer with dichloromethane or ethyl acetate. e. Combine the organic layers and dry over anhydrous MgSO₄. f. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.
Expected Outcome: N-(4-methoxybenzylidene)methanamine is typically obtained as a colorless to pale yellow oil or crystalline solid.
Spectroscopic Characterization
Characterization is crucial to confirm the identity and purity of the synthesized ligand.
-
FTIR Spectroscopy: The most telling evidence of Schiff base formation is the appearance of a strong absorption band in the 1620-1650 cm⁻¹ region, corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine.
-
¹H NMR Spectroscopy: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the δ 8.0-8.5 ppm range. Other expected signals include the aromatic protons of the methoxybenzylidene group and the methyl protons attached to the imine nitrogen.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will show a characteristic signal in the δ 160-170 ppm region.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (149.19 g/mol ) should be observed.
Section 2: Coordination Chemistry - Formation of Metal Complexes
The lone pair of electrons on the azomethine nitrogen atom makes N-(4-methoxybenzylidene)methanamine an excellent monodentate or, in some structural arrangements, a bridging ligand for a wide variety of metal ions.
General Principles of Complexation
The ligand coordinates to a metal center (Mⁿ⁺) through the nitrogen atom, forming a metal-ligand bond. The stability and geometry of the resulting complex are influenced by:
-
The nature of the metal ion (e.g., size, charge, d-electron configuration).
-
The molar ratio of metal to ligand used in the synthesis.[6]
-
The counter-anion of the metal salt.
-
The solvent system employed.
A generalized workflow for the synthesis of metal complexes is depicted below.
Caption: General workflow for metal complex synthesis.
Protocol: Synthesis of a Generic M(II) Complex
This protocol provides a template for synthesizing complexes with divalent transition metals such as Cu(II), Ni(II), Co(II), or Zn(II).[1][7]
Experimental Protocol: Synthesis of [M(L)₂(X)₂] Type Complexes (where L = N-(4-methoxybenzylidene)methanamine; M = Cu²⁺, Ni²⁺, Co²⁺; X = Cl⁻, NO₃⁻)
Materials:
-
Synthesized N-(4-methoxybenzylidene)methanamine (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 20 mL of warm methanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately. Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of an octahedral or square planar complex where two ligand molecules coordinate to the metal center.
-
Reaction: Reflux the resulting mixture for 3-4 hours to ensure complete reaction.[7]
-
Isolation: After cooling to room temperature, collect the precipitated complex by suction filtration.
-
Purification: Wash the solid product with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes
Confirming the coordination of the ligand to the metal center is essential.
-
FTIR Spectroscopy: A key indicator of coordination is a shift in the ν(C=N) band (typically to a lower wavenumber) compared to the free ligand.[6] This shift is due to the donation of electron density from the imine nitrogen to the metal, weakening the C=N bond. The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to the formation of M-N bonds.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For instance, d-d transitions in transition metal complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral).
-
Molar Conductance: Measurements in a suitable solvent (like DMF or DMSO) can determine whether the anions are coordinated to the metal or are present as counter-ions, thus distinguishing between electrolytic and non-electrolytic complexes.[6]
-
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in a transition metal complex, providing insight into its oxidation state and geometry.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a complex, providing precise bond lengths, bond angles, and the overall coordination geometry.[8][9]
Section 3: Applications in Research and Development
Schiff base metal complexes are not merely synthetic curiosities; they are functional materials with a wide array of potential applications.[2][3]
Biological and Medicinal Applications
The chelation of a metal ion to a Schiff base ligand often enhances the biological activity of the ligand.[3][7] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to cross cell membranes.
-
Antimicrobial Activity: Many Schiff base complexes of copper, nickel, cobalt, and zinc have demonstrated significant activity against various strains of bacteria and fungi.[1][2] The mechanism is often linked to the disruption of cellular processes upon entering the microbial cell.
-
Anticancer and Antitumor Activity: Certain complexes have shown promise as cytotoxic agents against cancer cell lines.[2][10] Their mode of action can involve binding to DNA, inducing oxidative stress, or inhibiting key enzymes.
The logical pathway from ligand synthesis to biological application is outlined below.
Sources
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalytic Activity of N-(4-methoxybenzylidene)methanamine Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Schiff Base Metal Complexes in Catalysis
Schiff bases, compounds containing an azomethine or imine (-C=N-) group, have long been recognized as "privileged ligands" in the field of coordination chemistry.[1] Their facile synthesis, typically through the condensation of primary amines and carbonyl compounds, allows for extensive steric and electronic tuning.[2] When coordinated with transition metals, these ligands form stable and versatile complexes that are highly effective catalysts for a wide array of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[2] The catalytic activity often surpasses that of the free ligand or metal salt, a consequence of the metal center's electronic properties being modulated by the Schiff base.[3]
This guide focuses on the catalytic potential of complexes derived from N-(4-methoxybenzylidene)methanamine, a Schiff base synthesized from 4-methoxybenzaldehyde and methanamine. We provide a comprehensive overview, from the synthesis of the ligand and its metal complexes to detailed, field-tested protocols for representative catalytic applications. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Section 1: Synthesis and Characterization of the Catalytic System
The foundation of successful catalysis lies in the well-characterized synthesis of the active catalyst. This section provides protocols for synthesizing the N-(4-methoxybenzylidene)methanamine ligand and its subsequent metal complexes, along with expected characterization data to ensure purity and structural integrity.
Protocol 1.1: Synthesis of N-(4-methoxybenzylidene)methanamine Ligand
This procedure is based on the standard Schiff base condensation reaction, which involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.[4]
Materials:
-
4-methoxybenzaldehyde (1.0 eq)
-
Methanamine (methylamine), 40% solution in water (1.05 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in 100 mL of ethanol.
-
With vigorous stirring, slowly add the methanamine solution (1.05 eq) to the flask at room temperature. A slight exotherm may be observed.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.[5]
-
Collect the resulting solid by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove unreacted starting materials.[6]
-
Dry the purified N-(4-methoxybenzylidene)methanamine product under vacuum. The product should be a crystalline solid.
Protocol 1.2: General Synthesis of a Metal(II) Complex
This protocol describes a general method for coordinating the synthesized Schiff base ligand with a transition metal salt, using a Copper(II) salt as an example. The imine nitrogen atom acts as a key coordination site.[5][7]
Materials:
-
N-(4-methoxybenzylidene)methanamine (2.0 eq)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)
-
Methanol, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the N-(4-methoxybenzylidene)methanamine ligand (2.0 eq) in 20 mL of warm methanol in a 100 mL round-bottom flask.
-
In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in 10 mL of methanol.
-
Slowly add the methanolic solution of the metal salt to the stirring ligand solution. A color change should be observed, indicating complex formation.
-
Attach a reflux condenser and reflux the mixture for 4-6 hours with continuous stirring.[5]
-
After reflux, reduce the solvent volume by approximately half using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature, then place it in a refrigerator (4°C) overnight to induce crystallization.
-
Collect the precipitated complex by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Trustworthiness: Self-Validating System via Characterization
The synthesized ligand and its metal complexes must be rigorously characterized to confirm their identity and purity. The following table summarizes the expected spectroscopic data based on typical results for this class of compounds.[7][8][9][10]
| Technique | Ligand (Expected Data) | Metal Complex (Expected Data) | Causality & Interpretation |
| FT-IR (cm⁻¹) | Strong band at ~1630-1640 cm⁻¹ (C=N stretch).[1] | The C=N stretching frequency shifts to a lower wavenumber (e.g., ~1600-1625 cm⁻¹).[7] New bands may appear at 450-550 cm⁻¹ for M-N and M-O bonds.[9] | The shift in the C=N band is direct evidence of the imine nitrogen coordinating to the metal center, which weakens the C=N double bond.[7] The appearance of new low-frequency bands confirms the formation of metal-ligand bonds. |
| UV-Vis (in DMSO/DMF) | Bands at ~250-280 nm (π→π) and ~320-350 nm (n→π).[8] | Ligand-centered transitions may shift. New, weaker bands may appear in the visible region (400-700 nm).[3] | The new bands in the visible region for the complex are typically due to d-d electronic transitions of the metal center, which are forbidden in the free ion but become weakly allowed in the complex.[3] Their position can provide information about the coordination geometry (e.g., octahedral, square planar). |
| Molar Conductivity | N/A (Non-electrolyte) | Low values in a non-coordinating solvent (e.g., < 20 Ω⁻¹cm²mol⁻¹ in DMF) for neutral complexes like [M(L)₂Cl₂].[3] | This measurement distinguishes between ionic and neutral complexes. Low conductivity confirms that anions (e.g., chloride) are part of the inner coordination sphere and not free ions in solution.[7] |
Section 2: Catalytic Applications and Protocols
Metal complexes of N-(4-methoxybenzylidene)methanamine and related Schiff bases are effective catalysts for various organic transformations. This section provides detailed protocols for two representative reactions: the oxidation of alcohols and the reduction of nitroarenes.
Application 2.1: Catalytic Oxidation of Alcohols
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[11] Schiff base metal complexes can catalyze this reaction efficiently, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[11] The catalyst facilitates the activation of the oxidant and the subsequent dehydrogenation of the alcohol.[12]
// Alternative pathway visualization Catalyst -> I3 [label="+ RCH₂OH"]; I3 -> I1 [style=invis]; // for layout I3 -> I2 [label="+ H₂O₂\n- H₂O", style=dashed]; I2 -> Product [style=invis]; } Caption: A plausible mechanism for alcohol oxidation via a high-valent metal-oxo intermediate.
Protocol 2.1.1: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol details a typical procedure for the catalytic oxidation of benzyl alcohol, a common benchmark substrate.[11][13]
Materials:
-
Benzyl alcohol (1.0 mmol)
-
[Cu(L)₂Cl₂] complex (or other synthesized complex) (0.04 mmol, 4 mol%)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (2.0 mmol)
-
Methanol or Acetonitrile (10 mL)
-
Reaction vial or flask with magnetic stirrer
-
TLC plates, Gas Chromatograph (GC) for monitoring
Procedure:
-
To a 25 mL reaction vial, add benzyl alcohol (1.0 mmol), the Schiff base metal complex catalyst (0.04 mmol), and 10 mL of methanol.
-
Stir the mixture at 60°C for 10 minutes to ensure dissolution and thermal equilibration.[11]
-
Slowly add the 30% H₂O₂ solution (2.0 mmol) dropwise to the reaction mixture over 5 minutes. Caution: Addition of peroxide can be exothermic.
-
Maintain the reaction at 60°C and monitor its progress every 30 minutes by TLC or GC analysis.
-
Upon completion (disappearance of starting material), cool the reaction to room temperature.
-
Quench any remaining peroxide by adding a small amount of saturated aqueous sodium sulfite (Na₂SO₃) solution.
-
Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
| Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Typical Yield (%) | Key Insight |
| Benzyl Alcohol | 4 | H₂O₂ | Methanol | 85-95[11] | Benzylic alcohols are activated and generally give high yields. |
| Cyclohexanol | 4-5 | TBHP | Acetonitrile | 60-75[14] | Secondary aliphatic alcohols are less reactive and may require a stronger oxidant like TBHP. |
| 1-Octanol | 5 | H₂O₂ | Acetonitrile | 50-65[15] | Primary aliphatic alcohols are often harder to oxidize selectively without over-oxidation. |
Application 2.2: Catalytic Reduction of Nitroarenes
The reduction of nitroarenes to anilines is a fundamental reaction in the synthesis of pharmaceuticals, dyes, and agrochemicals.[16] Schiff base metal complexes can catalyze this transformation using common reducing agents like sodium borohydride (NaBH₄).[17][18]
Protocol 2.2.1: Reduction of 4-Nitrophenol to 4-Aminophenol
This reaction is a widely used model for evaluating catalytic reduction performance and can be conveniently monitored by UV-Vis spectroscopy.[18][19]
Materials:
-
4-Nitrophenol (4-NP) solution (e.g., 0.1 mM in water)
-
Sodium borohydride (NaBH₄) (freshly prepared, e.g., 0.1 M in water)
-
[Ni(L)₂Cl₂] complex (or other synthesized complex) solution (e.g., 1 mg/mL in ethanol)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
In a quartz cuvette, place 2.5 mL of the aqueous 4-nitrophenol solution.
-
Add 0.5 mL of the freshly prepared NaBH₄ solution. The solution should turn to a bright yellow-green color due to the formation of the 4-nitrophenolate ion, which has a strong absorbance peak at ~400 nm.
-
Record the initial UV-Vis spectrum (t=0).
-
Add a small aliquot (e.g., 50 µL) of the catalyst solution to the cuvette, mix quickly, and immediately begin recording UV-Vis spectra at timed intervals (e.g., every 30-60 seconds).
-
The reaction is complete when the absorbance peak at ~400 nm disappears and a new peak corresponding to 4-aminophenol appears at ~300 nm.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance.[17]
| Substrate | Catalyst | Reductant | Solvent | Typical Reaction Time | Key Insight |
| 4-Nitrophenol | Ni-Complex | NaBH₄ | Water/Ethanol | 1-5 min[17] | The reaction is fast and serves as an excellent model for comparing catalyst efficiencies. |
| 4-Nitroaniline | Cu-Complex | NaBH₄ | Water/Ethanol | 10-15 min[17] | Electron-donating groups on the nitroarene can slightly slow the reduction rate. |
| Nitrobenzene | Fe-Complex | H₃SiPh | Acetonitrile | 10-20 min[16] | Non-aqueous systems using silanes as reductants can offer chemoselectivity, preserving other reducible groups like carbonyls.[16] |
References
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Adamu, U., & A.A., A. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research. [Link]
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PrepChem. (n.d.). Synthesis of N-benzylideneaniline. Retrieved from [Link]
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Al-Hamdani, A. A. S., & Al-Zoubi, W. (2021). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
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Ahamad, T., et al. (2023). Synthesis, characterization, catalytic activity of Schiff base Cu-Complex and Ni-Complex for aromatic nitro compounds and methyl orange reduction. ResearchGate. [Link]
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Eshtiagh-Hosseini, H., et al. (2013). Application of Copper(II) Schiff Base Complex Grafted in the Silica Network as Efficient Nanocatalyst in Oxidation of Alcohols. Asian Journal of Chemistry. [Link]
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Karki, S. S., et al. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Chemistry. [Link]
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Shinde, A., et al. (2022). Preparation of N-benzylideneaniline and their derivatives by Schiff base reaction with PEG-400. ResearchGate. [Link]
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Wang, C., et al. (2019). Half-Sandwich Ruthenium Complexes with Schiff-Base Ligands: Syntheses, Characterization, and Catalytic Activities for the Reduction of Nitroarenes. ResearchGate. [Link]
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ResearchGate. (n.d.). UV-Vis spectra of Schiff base ligand and metal complexes. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR and UV data of Schiff base and its complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of metal oxo-complexes towards alcohol oxidation. Retrieved from [Link]
-
Raman, N., et al. (2009). Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Journal of Chemical Sciences. [Link]
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Pathak, V. N., et al. (2015). Synthesis, Characterization, Catalytic activity of Cd(II) Complex of Chiral Schiff Base. Oriental Journal of Chemistry. [Link]
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Demjén, A., et al. (2021). Mechanistic Insight into Alcohol Oxidation by High-Valent Iron-Oxo Complexes of Heme and Nonheme Ligands. ResearchGate. [Link]
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Hatefi, M., & Gorgi-douze, E. (2018). A new copper(II) Schiff base complex as an efficient homogeneous catalyst for selective oxidation of alcohols with hydrogen peroxide. Inorganic Chemistry Research. [Link]
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Görgülü, A. O., & Apak, R. (2021). Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. DergiPark. [Link]
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Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society. [Link]
-
Kumar, S., et al. (2022). Organometallic complexes of Schiff bases: Recent progress in oxidation catalysis. Polyhedron. [Link]
-
Cheah, W. Y., et al. (2022). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules. [Link]
-
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Cheah, W. Y., et al. (2022). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. ResearchGate. [Link]
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Procter, D. J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
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"synthesis of heterocyclic compounds using N-(4-methoxybenzylidene)methanamine"
Application Notes & Protocols
Topic: Synthesis of Heterocyclic Compounds Using N-(4-methoxybenzylidene)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Imines in Modern Heterocyclic Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] The development of efficient, stereocontrolled methods for constructing these five-membered nitrogen heterocycles is therefore a paramount objective in synthetic chemistry.[2][3] Among the most powerful strategies is the [3+2] cycloaddition reaction of azomethine ylides, which are versatile nitrogen-based 1,3-dipoles.[4]
This guide details the application of N-(4-methoxybenzylidene)methanamine, a readily accessible imine, as a highly effective precursor for the generation of semi-stabilized azomethine ylides.[5] We will explore its utility in both classical [3+2] cycloaddition reactions and advanced multicomponent strategies for the synthesis of complex pyrrolidine-containing architectures. The protocols and mechanistic insights provided herein are designed to equip researchers with the foundational knowledge and practical steps to leverage this reagent in their synthetic programs.
The Azomethine Ylide: Generation and Reactivity
An azomethine ylide is a 1,3-dipole characterized by an iminium ion adjacent to a carbanion, making it an ideal partner for cycloaddition reactions with electron-deficient alkenes (dipolarophiles).[4] The specific imine, N-(4-methoxybenzylidene)methanamine, serves as a precursor to an N-methyl azomethine ylide. The 4-methoxybenzylidene group provides electronic stabilization to the ylide, influencing its reactivity and selectivity.
The generation of the active azomethine ylide from the imine precursor is the critical first step. This is typically achieved in situ through prototropy, where a proton is removed from the α-carbon of the amine portion. This process can be facilitated by a base or occur under thermal conditions. Alternatively, and more commonly in multicomponent reactions, the ylide is generated via the decarboxylative condensation of an α-amino acid (like sarcosine, N-methylglycine) with an aldehyde (p-anisaldehyde).[4][5]
Caption: Figure 1. Common methods for generating the azomethine ylide intermediate.
The [3+2] Cycloaddition Reaction: A Gateway to Pyrrolidines
The cornerstone application of azomethine ylides is their participation in [3+2] cycloaddition reactions. This concerted, atom-economical process rapidly builds the pyrrolidine core, often with high stereoselectivity, creating up to four new stereocenters in a single step.[2] The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.
General Mechanism
The reaction proceeds through a concerted pericyclic transition state, where the 1,3-dipole (the ylide) reacts across the 2π-electron system of the dipolarophile (e.g., a maleimide, acrylate, or other electron-deficient alkene). The regioselectivity and stereoselectivity are governed by the electronic and steric properties of the substituents on both the ylide and the dipolarophile.
Caption: Figure 2. The concerted mechanism of the [3+2] cycloaddition reaction.
Protocol 1: Synthesis of a Diethyl 1-Methyl-2-(4-methoxyphenyl)pyrrolidine-3,4-dicarboxylate
This protocol describes a typical one-pot synthesis where the azomethine ylide is generated in situ from p-anisaldehyde and N-methylglycine ethyl ester (sarcosine ethyl ester) and trapped by a dipolarophile.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | 136 mg | 1.0 |
| N-Methylglycine ethyl ester | C₅H₁₁NO₂ | 117.15 | 117 mg | 1.0 |
| Diethyl maleate | C₈H₁₂O₄ | 172.18 | 172 mg | 1.0 |
| Toluene | C₇H₈ | 92.14 | 10 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~1 g | - |
Step-by-Step Protocol
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add p-anisaldehyde (1.0 mmol), N-methylglycine ethyl ester (1.0 mmol), and toluene (10 mL).
-
Ylide Generation: Heat the mixture to reflux. Water generated from the condensation will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours). This step forms the imine in situ, which is in equilibrium with the azomethine ylide.
-
Cycloaddition: After cooling the reaction mixture to room temperature, add diethyl maleate (1.0 mmol) to the flask.
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the progress of the cycloaddition by TLC.
-
Work-up: Once the reaction is complete, cool the flask to room temperature and evaporate the toluene under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolidine product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The reaction typically yields a mixture of diastereomers.
Expert Insight: The choice of toluene and a Dean-Stark trap is crucial for driving the initial imine formation by removing the water byproduct, thereby favoring the generation of the azomethine ylide precursor. The subsequent cycloaddition is often highly diastereoselective, with the endo product frequently being the major isomer due to secondary orbital interactions in the transition state.
Substrate Scope and Data
The versatility of this reaction is demonstrated by its tolerance for various dipolarophiles.
| Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| N-Phenylmaleimide | Toluene, reflux | 85-95% | >95:5 | [6] |
| Dimethyl Fumarate | Toluene, reflux | 70-80% | >90:10 | [7] |
| Acrylonitrile | Toluene, reflux | 60-70% | Regioisomers | [6] |
| (E)-Chalcone | AgOAc, ligand, 0 °C | 88% | 94:6 (with high ee) | [7] |
| 1,1-Difluorostyrene | Cu(I), ligand, 80 °C | 92% | >20:1 (with high ee) | [8] |
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product, represent a highly efficient approach to molecular complexity.[9][10][11] The in situ generation of azomethine ylides from an aldehyde, an amino acid, and a dipolarophile is a classic example of a three-component reaction (3CR) that is widely used to synthesize complex spiro-heterocycles.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 5. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds | MDPI [mdpi.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: N-(4-methoxybenzylidene)methanamine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Azomethine Group
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of modern medicinal chemistry and materials science.[1][2] First synthesized by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] The core of their utility lies in the lone pair of electrons on the sp2 hybridized nitrogen atom, which is crucial for their diverse biological activities and coordination chemistry.[2]
This guide focuses on a specific, highly versatile subclass: derivatives of N-(4-methoxybenzylidene)methanamine. These compounds originate from the reaction of 4-methoxybenzaldehyde (p-anisaldehyde) with various primary amines. The presence of the methoxy group (-OCH3) on the benzene ring significantly influences the electronic properties of the molecule, often enhancing its biological efficacy and application potential.[3]
Derivatives of this scaffold have demonstrated a remarkable breadth of applications, including potent antimicrobial, anticancer, and anticonvulsant activities, as well as utility in industrial processes like corrosion inhibition.[4][5][6] This document provides an in-depth exploration of these applications, complete with detailed protocols to facilitate their synthesis, characterization, and evaluation in a research setting.
Synthesis and Characterization: A Foundational Protocol
The synthesis of N-(4-methoxybenzylidene)-based Schiff bases is generally a straightforward condensation reaction. The protocol's trustworthiness is established by rigorous post-synthesis characterization to confirm the structure and purity of the target compound before its use in any application.
Diagram: General Synthesis and Validation Workflow
Caption: Workflow from synthesis to validation of Schiff base derivatives.
Protocol 2.1: General Synthesis of an N-(4-methoxybenzylidene) Derivative
This protocol describes the synthesis of a representative Schiff base, N'-(4-methoxybenzylidene)benzohydrazide, which has shown promise as a corrosion inhibitor.[4]
Rationale: The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its relatively high boiling point for reflux. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the primary amine.
Materials:
-
4-methoxybenzaldehyde (p-anisaldehyde)
-
Benzohydrazide
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Beakers, Buchner funnel, filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.01 mol of 4-methoxybenzaldehyde in 50 mL of absolute ethanol.
-
Add a solution of 0.01 mol of benzohydrazide in 50 mL of absolute ethanol to the flask.
-
To this mixture, add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 3-4 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from hot ethanol to obtain pure crystalline N'-(4-methoxybenzylidene)benzohydrazide.
-
Dry the purified crystals and determine the melting point. Characterize the structure using FTIR, 1H NMR, and Mass Spectrometry.[7][8]
Expected Characterization Data:
-
FTIR (KBr, cm⁻¹): Look for the appearance of a strong absorption band around 1590-1625 cm⁻¹ corresponding to the C=N (azomethine) stretch, and the disappearance of the C=O stretch from the aldehyde and the N-H stretch from the amine.[7][9]
-
¹H NMR (DMSO-d₆, δ ppm): Expect a characteristic singlet for the azomethine proton (-CH=N) typically between 8.3-8.7 ppm. The methoxy group protons (-OCH₃) will appear as a singlet around 3.8 ppm.[7][8]
-
Mass Spec (ESMS): The molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the synthesized compound.[7]
Application in Antimicrobial Drug Discovery
Schiff bases derived from 4-methoxybenzaldehyde are potent antimicrobial agents.[3][5] Their mechanism of action is often attributed to the azomethine group.
Mechanism Insight: The lipophilic character of the Schiff base allows it to penetrate the microbial cell wall. Once inside, the azomethine nitrogen can form hydrogen bonds with active sites of cellular enzymes, interfering with their function and disrupting normal cell processes.[2] Chelation with metal ions can further enhance this activity, as the positive charge of the metal complex is thought to favor its interaction with negatively charged microbial cell membranes.[1][5]
Diagram: Proposed Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action for Schiff base derivatives.
Protocol 3.1: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion)
This protocol is a standard and reliable method to assess the antimicrobial potential of newly synthesized compounds.[3][9]
Materials:
-
Synthesized Schiff base derivative(s)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)[10]
-
Nutrient Agar (for bacteria) and Potato Dextrose Agar (for fungi)
-
Sterile petri dishes, sterile cork borer (6 mm diameter)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi) into petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a fresh colony in sterile saline to a turbidity matching the 0.5 McFarland standard.
-
Evenly spread 100 µL of the microbial suspension over the surface of the agar plates.
-
Using a sterile cork borer, create uniform wells (6 mm diameter) in the agar.
-
Prepare stock solutions of the synthesized Schiff base derivatives (e.g., 1 mg/mL) in DMSO.
-
Carefully add 100 µL of each test compound solution, the positive control, and the negative control (DMSO) into separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Data Presentation: The results should be summarized in a table for clear comparison.
| Compound | Concentration (µ g/well ) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs C. albicans |
| Derivative 1 | 100 | 18 | 15 | 12 |
| Derivative 2 | 100 | 22 | 19 | 16 |
| Ciprofloxacin | 10 | 25 | 28 | N/A |
| Fluconazole | 10 | N/A | N/A | 20 |
| DMSO | N/A | 0 | 0 | 0 |
Application in Anticancer Research
Numerous studies have highlighted the potential of N-(4-methoxybenzylidene) derivatives as anticancer agents.[6][11] Their efficacy is often linked to their ability to induce apoptosis and arrest the cell cycle in cancer cells.
Protocol 4.1: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for potential anticancer drugs.
Rationale: Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative assessment of a compound's cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff base derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Analysis: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ values can be determined by plotting a dose-response curve of % cell viability versus compound concentration.
Application in Corrosion Inhibition
In industrial settings, acid solutions are frequently used for cleaning and pickling, which can cause significant corrosion of metals like mild steel.[4][12] N-(4-methoxybenzylidene) derivatives have emerged as effective, environmentally friendlier corrosion inhibitors.[4][13]
Mechanism Insight: These organic molecules adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[14][15] The adsorption is facilitated by the presence of heteroatoms (N, O) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. This can occur via physisorption (electrostatic interactions) or chemisorption (covalent bond formation), with the latter providing a more stable and effective protective layer.[15] The inhibitor can act as a mixed-type inhibitor, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4][14]
Protocol 5.1: Gravimetric (Weight Loss) Method for Inhibition Efficiency
This is a fundamental and straightforward method to quantify the effectiveness of a corrosion inhibitor.[4][12]
Materials:
-
Mild steel coupons of known dimensions
-
Synthesized Schiff base inhibitor at various concentrations
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Abrasive papers, acetone, distilled water
Procedure:
-
Mechanically polish the mild steel coupons with different grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry.
-
Weigh each coupon accurately using an analytical balance (this is the initial weight, W₁).
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor (e.g., 100, 200, 500 ppm).
-
Completely immerse one coupon in each solution. Ensure a constant temperature using a water bath (e.g., 303 K).
-
After a fixed immersion period (e.g., 6 hours), remove the coupons from the solutions.
-
Carefully wash the coupons to remove corrosion products, dry them, and re-weigh them accurately (this is the final weight, W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the Corrosion Rate (CR) and the Inhibition Efficiency (%IE).
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D)
-
ΔW = Weight loss in mg
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel in g/cm³ (approx. 7.85)
-
-
Inhibition Efficiency (%IE): %IE = [(CR_uninh - CR_inh) / CR_uninh] × 100
-
CR_uninh = Corrosion rate without inhibitor
-
CR_inh = Corrosion rate with inhibitor
-
Data Presentation:
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 50.2 | 15.12 | - |
| 100 | 15.1 | 4.55 | 69.9 |
| 200 | 8.5 | 2.56 | 83.1 |
| 500 | 3.5 | 1.05 | 93.0 |
References
-
PubChem. N-(4-methoxybenzylidene)methanamine. National Center for Biotechnology Information. Available from: [Link]
-
Harohally, N.V., Cherita, C., Bhatt, P., & Appaiah, K.A.A. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Academic Journals. (2011). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. Academic Journals. Available from: [Link]
-
Mohan, P., Arunsunai Kumar, K., Paruthimal Kalaignan, G., & Muralidharan, V.S. N'-(4-Methoxybenzylidene)benzohydrazide as Effective Corrosion Inhibitor for Mild Steel in 1 M HCl. Asian Journal of Chemistry. Available from: [Link]
-
Hoque, F., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
National Institutes of Health. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Library of Medicine. Available from: [Link]
-
ResearchGate. (n.d.). A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... ResearchGate. Available from: [Link]
-
ResearchGate. (2019). (PDF) Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) Isonicotinohydrazone Schiff Base. ResearchGate. Available from: [Link]
-
ResearchGate. (2022). (PDF) Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. ResearchGate. Available from: [Link]
-
Poojary, N.G., Kumari, P., & Rao, S.A. (2021). 4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide] as Corrosion Inhibitor for Carbon Steel in Dilute H2SO4. Manipal Academy of Higher Education. Available from: [Link]
-
PubMed. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. National Library of Medicine. Available from: [Link]
-
CABI Digital Library. (n.d.). Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes. CABI Digital Library. Available from: [Link]
-
Global Journal of Pure and Applied Chemistry Research. (2022). Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. European American Journals. Available from: [Link]
-
National Institutes of Health. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Library of Medicine. Available from: [Link]
-
Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available from: [Link]
-
MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]
-
ResearchGate. (2018). Electrochemical Investigation of 4-Hydroxy n-[2-Methoxy Naphthalene Methylidene] Benzohydrazide as Corrosion Inhibitor of Mild Steel in Acidic Medium. ResearchGate. Available from: [Link]
-
PubMed. (2013). N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. National Library of Medicine. Available from: [Link]
-
MDPI. (2018). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. Available from: [Link]
-
MDPI. (2024). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. MDPI. Available from: [Link]
-
FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. Available from: [Link]
-
ResearchGate. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. ResearchGate. Available from: [Link]
-
Rasayan Journal of Chemistry. (2023). N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Rasayan Journal. Available from: [Link]
-
ResearchGate. (2023). (PDF) Anticancer Evaluation of Methoxy Poly(Ethylene Glycol)-b-Poly(Caprolactone) Polymeric Micelles Encapsulating Fenbendazole and Rapamycin in Ovarian Cancer. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2017). Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. Available from: [Link]
-
National Institutes of Health. (2023). Promising Schiff bases in antiviral drug design and discovery. National Library of Medicine. Available from: [Link]
-
PubMed. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. National Library of Medicine. Available from: [Link]
-
MDPI. (2022). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. Available from: [Link]
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"one-pot reductive amination for methanamine synthesis"
Application Note & Protocol
Topic: One-Pot Reductive Amination for Methanamine Synthesis: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of One-Pot Methylamine Synthesis
Methanamine (methylamine) is the simplest primary amine and a foundational building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. Traditional multi-step methods for its synthesis often involve harsh conditions, stoichiometric reagents, and complex purification procedures. One-pot reductive amination has emerged as a highly efficient and elegant alternative, offering significant advantages in terms of operational simplicity, improved yield, and alignment with the principles of green chemistry.[1][2]
This application note provides an in-depth guide to the one-pot synthesis of methanamine from formaldehyde and an ammonia source. We will dissect the underlying reaction mechanism, compare critical reagent choices, and present a detailed, validated protocol using a modern, selective reducing agent. This document is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for methanamine synthesis.
Reaction Mechanism: A Tale of Two Steps in a Single Flask
The one-pot reductive amination process seamlessly combines two fundamental chemical transformations into a single, continuous operation: imine formation and subsequent reduction.[1][3]
-
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of formaldehyde. This forms an unstable hemiaminal intermediate, which readily dehydrates under mildly acidic conditions to yield methanimine. The removal or sequestration of water drives this equilibrium-controlled step forward.[1]
-
In-Situ Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the carbon-nitrogen double bond (C=N) of the methanimine intermediate as it is formed. This step is irreversible and yields the final product, methanamine.
The key to a successful one-pot reaction is the choice of a reducing agent that is chemoselective for the iminium ion over the starting aldehyde, thereby minimizing the wasteful formation of methanol.[4][5]
Figure 1: General mechanism of one-pot reductive amination for methanamine synthesis.
Critical Reagent Considerations: The Key to Selectivity and Yield
The success of this one-pot synthesis hinges on the judicious selection of the ammonia source and, most critically, the reducing agent.
Ammonia Source
While ammonia gas can be used, its handling requires specialized equipment. For laboratory-scale synthesis, ammonium salts are safer and more convenient alternatives that serve as in-situ sources of ammonia.[3]
-
Ammonium Acetate (NH₄OAc) / Ammonium Formate (NH₄HCO₂): These salts are frequently used as they can also buffer the reaction medium, maintaining a mildly acidic pH that is optimal for imine formation.[3][6] The Leuckart-Wallach reaction specifically uses ammonium formate, where the formate ion also serves as the hydride donor.[7][8]
Reducing Agent
The choice of reducing agent dictates the reaction's selectivity, safety, and functional group tolerance.
| Reducing Agent | Advantages | Disadvantages | Key References |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for imines/iminium ions. Mild, non-pyrophoric, and does not require harsh acidic/basic conditions. High functional group tolerance. | Moisture sensitive; generates acetic acid as a byproduct. Higher cost compared to NaBH₄. | [4][5][6][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions at mildly acidic pH. Stable in acidic conditions where imine formation is favorable. | Highly toxic (releases HCN gas under strong acidic conditions). Environmental and safety concerns. | [3][4] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can readily reduce the starting formaldehyde to methanol, lowering yield. Requires careful control of pH and addition sequence. | [4][10] |
| Formic Acid / Ammonium Formate | Acts as both the acid catalyst and the hydride source (Leuckart-Wallach reaction). Inexpensive. Irreversible due to CO₂ evolution. | Requires high temperatures (120-165 °C). Can lead to N-formylated byproducts. | [7][8][11][12] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method with high atom economy; water is the only byproduct. Catalysts (e.g., Ni, Pd/C) can be recycled. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be sensitive to impurities. | [1][13][14] |
For this guide, we will focus on Sodium Triacetoxyborohydride (STAB) as it represents the current state-of-the-art for laboratory synthesis, offering an optimal balance of selectivity, safety, and operational simplicity.[5]
Experimental Protocol: One-Pot Synthesis of Methanamine using STAB
This protocol details the synthesis of methanamine from formaldehyde and ammonium acetate using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Notes |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 7.71 g (100 mmol) | Reagent grade, anhydrous |
| Formaldehyde Solution | HCHO | 30.03 | 7.5 mL (100 mmol) | 37% solution in water (formalin) |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 25.4 g (120 mmol) | ≥95% purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, reagent grade |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~100 mL | 5 M aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. Place the flask in an ice-water bath on top of the magnetic stirrer.
-
Initial Charge: To the flask, add ammonium acetate (7.71 g) and anhydrous dichloromethane (150 mL). Begin stirring to form a suspension.
-
Formaldehyde Addition: Add the formaldehyde solution (7.5 mL) to the stirred suspension at 0-5 °C. Stir the mixture for 20 minutes to allow for the initial formation of the methanimine intermediate. The reaction is kept cool to manage the initial exotherm and favor imine formation.
-
STAB Addition: Slowly add the sodium triacetoxyborohydride (25.4 g) portion-wise over 30-45 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent a rapid evolution of gas. STAB selectively reduces the iminium ion as it forms, driving the reaction to completion.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours under a drying tube to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly add 100 mL of water to the reaction mixture to quench any unreacted STAB. Stir for 15 minutes.
-
Basification and Extraction: Transfer the mixture to a separatory funnel. Add 5 M NaOH solution portion-wise until the aqueous layer is strongly basic (pH > 12). This deprotonates the methylammonium salt to the free base, making it extractable into the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Collect the bottom organic (DCM) layer. Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate carefully using a rotary evaporator. Critical Note: Methanamine is highly volatile (B.P. -6.3 °C). The product will likely be isolated as a solution in DCM. For isolation of pure amine, cryogenic distillation would be required. For most subsequent synthetic steps, a standardized solution of methanamine in DCM is sufficient.
Figure 2: Step-by-step experimental workflow for one-pot methanamine synthesis.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of volatile product during workup. 3. Wet reagents/solvents hydrolyzed STAB. | 1. Extend reaction time; monitor by TLC/GC-MS if possible. 2. Use a cooled receiving flask during rotary evaporation; avoid high vacuum. 3. Ensure all reagents and solvents are anhydrous. Use freshly opened STAB. |
| Formation of Methanol | Reducing agent (especially NaBH₄) reduced formaldehyde before imine formation. | Use a more selective reagent like STAB. If using NaBH₄, ensure imine has sufficient time to form before adding the reductant. |
| Formation of Di- and Trimethylamine | The product (methanamine) is nucleophilic and can react with another molecule of formaldehyde/imine. | Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to statistically favor the formation of the primary amine. |
| Reaction Stalls | 1. Insufficiently acidic/basic conditions for imine formation. 2. Deactivated STAB. | 1. A small amount of acetic acid (1-2 eq.) can be added to catalyze imine formation if using a neutral ammonia source.[6] 2. Use a fresh bottle of STAB. |
Conclusion
The one-pot reductive amination of formaldehyde provides a direct, efficient, and highly practical route for the synthesis of methanamine. The use of sodium triacetoxyborohydride stands out as a particularly robust method, offering high selectivity and operational safety suitable for both academic research and process development. By understanding the core mechanism and the critical roles of each reagent, researchers can reliably implement and troubleshoot this valuable synthetic transformation. This methodology avoids the pitfalls of direct alkylation and represents a significant improvement over classical, multi-step procedures.
References
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Reductive amination. Wikipedia. [Link]
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Leuckart reaction. Wikipedia. [Link]
- In situ or one-pot hydrogenation and reductive amination process.
-
Lai, R.-Y., Lee, C.-I., & Liu, S.-T. (2007). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron, 64(8), 1713-1717. [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1543. [Link]
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Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]
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Eschweiler–Clarke reaction. Wikipedia. [Link]
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Reductive Amination. Chemistry Steps. [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. YouTube. [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Catalysis, 11(11), 6642–6652. [Link]
-
Reductive Amination - Common Conditions. The Reaction Explorer. [Link]
-
The Leuckart Reaction. Chemistry LibreTexts. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(33), 11341-11345. [Link]
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Ammonia Surrogates in the Synthesis of Primary Amines. Organic & Biomolecular Chemistry, 21(31), 6336-6352. [Link]
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C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(20), 7167. [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 91(1), 154-156. [Link]
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Application Notes & Protocols: The Utility of N-(4-methoxybenzylidene)methanamine as a pH-Responsive Linker in Targeted Drug Delivery
Abstract
Targeted drug delivery systems that respond to specific physiological cues offer a paradigm shift in therapeutic efficacy and safety. One of the most exploited triggers is the pH differential between healthy tissues (pH ~7.4) and the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes (pH 4.5–6.5). This document provides a detailed guide on the application of imine-based linkers, specifically using N-(4-methoxybenzylidene)methanamine as a model compound, for constructing pH-sensitive drug delivery systems. We will explore the underlying chemical principles, provide step-by-step protocols for synthesis and characterization, and detail a workflow for evaluating pH-dependent payload release.
Introduction: The Role of pH-Sensitive Linkers
The efficacy of many potent therapeutic agents is hampered by systemic toxicity and off-target effects. Nanoscale drug delivery systems (DDS) aim to mitigate these issues by encapsulating or conjugating drugs to a carrier, guiding them to the site of disease.[1][2] A critical component of advanced DDS is the "smart" linker, which cleaves and releases the drug in response to a specific trigger.[3]
Imine bonds (also known as Schiff bases), formed from the condensation of an amine with an aldehyde or ketone, are exemplary pH-sensitive linkers.[4][5] They remain relatively stable at neutral physiological pH but are susceptible to acid-catalyzed hydrolysis.[6][7] This characteristic allows for the design of drug conjugates that circulate stably in the bloodstream and selectively release their payload upon entering the acidic tumor microenvironment or after cellular uptake into acidic organelles.[8][9]
N-(4-methoxybenzylidene)methanamine serves as an excellent foundational model for this chemistry. It is formed from 4-methoxybenzaldehyde and methylamine. The electron-donating methoxy group on the aromatic ring influences the electronic properties and, consequently, the hydrolysis kinetics of the imine bond, making such derivatives tunable for specific release profiles.
Principle of pH-Dependent Hydrolysis
The mechanism of imine hydrolysis is the reverse of its formation. In an acidic environment, the imine nitrogen is protonated, which significantly increases the electrophilicity of the imine carbon. This makes the carbon atom highly susceptible to nucleophilic attack by water, leading to the formation of an unstable carbinolamine intermediate. This intermediate then rapidly decomposes to release the original aldehyde and amine components.
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} enddot Caption: Acid-catalyzed hydrolysis of an imine bond.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxybenzylidene)methanamine
This protocol describes the straightforward synthesis of the model imine via condensation.
A. Materials & Reagents:
-
4-methoxybenzaldehyde (p-anisaldehyde)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents: Ethanol, Methanol, or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, condenser (if refluxing)
B. Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (e.g., 10 mmol, 1.36 g) in 30 mL of ethanol.
-
While stirring, add methylamine solution (1.1 equivalents, e.g., 11 mmol) dropwise to the aldehyde solution at room temperature.
-
The reaction is often exothermic. Stir the mixture at room temperature for 2-4 hours or at a gentle reflux (~60 °C) for 1 hour to ensure completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add anhydrous MgSO₄ to the mixture to remove water formed during the reaction and from the aqueous methylamine solution. Stir for 20 minutes.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting product, N-(4-methoxybenzylidene)methanamine, is typically a pale yellow oil or low-melting solid.[10] Further purification is usually not necessary for high-yield reactions but can be performed by vacuum distillation if required.
Protocol 2: Characterization of the Synthesized Imine
It is crucial to validate the structure and purity of the synthesized compound before its use in drug delivery applications.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the key functional groups.
-
Procedure: Acquire the IR spectrum of the neat product.
-
Expected Peaks:
-
A strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=N (imine) stretch.[11][12]
-
Disappearance of the strong C=O (aldehyde) stretch from the starting material (approx. 1680-1700 cm⁻¹).
-
C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹.
-
C-O-C (ether) stretch around 1250 cm⁻¹.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure.
-
Procedure: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (CDCl₃, chemical shifts are approximate):
-
~8.1-8.3 ppm: Singlet, 1H (methine proton, -CH=N-).
-
~7.6-7.8 ppm: Doublet, 2H (aromatic protons ortho to the imine group).
-
~6.9-7.0 ppm: Doublet, 2H (aromatic protons meta to the imine group).
-
~3.8 ppm: Singlet, 3H (methoxy protons, -OCH₃).
-
~3.5 ppm: Singlet or doublet, 3H (methyl protons, -N-CH₃).
-
-
Expected ¹³C NMR Signals (CDCl₃, chemical shifts are approximate):
-
~162 ppm: Imine carbon (C=N).[13]
-
~161 ppm: Aromatic carbon attached to the methoxy group.
-
~114-130 ppm: Other aromatic carbons.
-
~55 ppm: Methoxy carbon (-OCH₃).
-
~48 ppm: Methyl carbon (-N-CH₃).
-
Protocol 3: pH-Dependent Hydrolysis and Release Study
This protocol provides a framework for conjugating a model "drug" (or a fluorescent probe for ease of detection) and studying its release profile. Here, we conceptualize conjugating a payload containing a primary amine to a carrier functionalized with a 4-methoxybenzaldehyde group.
A. Conceptual Workflow:
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} enddot Caption: Experimental workflow for drug release study.
B. Materials & Reagents:
-
Imine-linked drug conjugate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetate buffer or Citrate-Phosphate buffer, pH 5.0.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis or Fluorescence).
-
Thermostatic incubator or water bath set to 37 °C.
C. Step-by-Step Procedure:
-
Prepare a stock solution of the drug conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the respective buffer solutions (pH 7.4 and pH 5.0) to a final known concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is low (<1%) to avoid artifacts.
-
Divide each solution into multiple vials, one for each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Place all vials in an incubator at 37 °C.
-
At each designated time point, remove one vial from each pH group. Stop the hydrolysis reaction immediately, for example, by neutralizing the acidic sample with a small amount of base and/or flash freezing in liquid nitrogen.
-
Analyze the samples by HPLC to separate the intact conjugate from the released drug.
-
Quantify the concentration of the released drug by comparing its peak area to a standard curve prepared with the free drug.
-
Calculate the cumulative percentage of drug released at each time point using the formula:
-
% Release = (Concentration of released drug at time t / Initial total drug concentration) * 100
-
D. Expected Data and Presentation: The results should demonstrate significantly faster and more extensive drug release at pH 5.0 compared to pH 7.4. The data should be summarized in a table and plotted as cumulative release (%) versus time.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 1 | < 5% | 25% |
| 4 | < 10% | 60% |
| 8 | < 15% | 85% |
| 24 | < 20% | > 95% |
| Note: These are representative hypothetical values to illustrate the expected trend. |
Key Considerations and Troubleshooting
-
Linker Stability: The electronic nature of the substituents on the benzaldehyde ring is a key determinant of hydrolysis rate.[3] Electron-donating groups (like -OCH₃) can stabilize the imine bond, potentially slowing release, while electron-withdrawing groups can accelerate it. This allows for fine-tuning the release kinetics.
-
Steric Hindrance: Bulky groups near the imine bond on either the aldehyde or amine side can sterically hinder the approach of water, slowing the hydrolysis rate.
-
Solubility: Ensure that the drug conjugate is sufficiently soluble in the aqueous buffers to avoid precipitation, which would skew release data.
-
Analytical Method: Develop a robust and validated HPLC method that provides clear separation between the conjugate, the free drug, and any potential degradation products.
Conclusion
The use of imine-based linkers, exemplified by structures like N-(4-methoxybenzylidene)methanamine, represents a powerful and versatile strategy for creating pH-responsive drug delivery systems. The straightforward synthesis, well-understood mechanism of cleavage, and tunable hydrolysis kinetics make this chemistry highly attractive for researchers in drug development.[4][5] By following the protocols outlined in this guide, scientists can effectively synthesize, characterize, and evaluate imine-linked conjugates, paving the way for the development of safer and more effective targeted therapies.
References
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pH-Sensitive Biomaterials for Drug Delivery. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on morphology, dye encapsulation and attachment. (2020). Queen's University Belfast Research Portal. Retrieved January 15, 2026, from [Link]
-
Misra, P., Mishra, B., & Behera, G. (1985). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. ResearchGate. Retrieved January 15, 2026, from [Link]
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Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. (2018). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from 4‐methoxy benzyl alcohol and 4‐methylaniline over various catalysts. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Medicament having coated methenamine combined with acidifier. (2006). Google Patents.
-
N-(4-methoxybenzylidene)methanamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on morphology, dye encapsulation and attachment. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
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FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Nano based drug delivery systems: recent developments and future prospects. (2017). Journal of Nanobiotechnology. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Methenamine. (2021). LiverTox - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
-
The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. (1961). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
pH-Responsive polymer based on dynamic imine bonds as a drug delivery material with pseudo target release behavior. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. (2023). ACS Nano. Retrieved January 15, 2026, from [Link]
-
N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. (2011). Acta Crystallographica Section E. Retrieved January 15, 2026, from [Link]
-
Methenamine Hippurate Following Intradetrusor OnabotulinumtoxinA Injection. (n.d.). ClinicalTrials.gov. Retrieved January 15, 2026, from [Link]
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4-Methoxy-N-methylbenzylamine. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
-
Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine. (2015). Google Patents.
-
A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. (2022). Chemical Communications. Retrieved January 15, 2026, from [Link]
-
Methenamine hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). (2022). BMJ Open. Retrieved January 15, 2026, from [Link]
-
Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
-
Structural Characterization Using FT-IR and NMR of Newly Synthesized 1,3-bis(3-formylphenoxymethyl)-2,4,5,6-tetrachlorobenzene and 1,3-bis(3-(2-hydroxyphenyliminomethyl)phenoxymethyl)-2,4,5,6-tetrachlorobenzene. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2021). RSC Chemical Biology. Retrieved January 15, 2026, from [Link]
-
Hydrogels Based on Schiff Base Linkages for Biomedical Applications. (2019). Macromolecular Bioscience. Retrieved January 15, 2026, from [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Imine Synthesis
Welcome to the Technical Support Center for Imine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of imine formation, also known as Schiff Base synthesis. Here, we provide in-depth troubleshooting guidance and frequently asked questions to help you overcome common experimental hurdles and optimize your reaction conditions for high-yield, high-purity products.
Troubleshooting Guide: Common Issues in Imine Synthesis
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Q1: Why is my imine yield consistently low or the reaction not going to completion?
A1: Low yields in imine synthesis are often due to the reversible nature of the reaction.[1][2] The formation of an imine from an aldehyde or ketone and a primary amine is an equilibrium process that produces water as a byproduct.[3][4] According to Le Chatelier's principle, the presence of water can drive the reaction backward through hydrolysis, thus reducing the yield of the desired imine.[3][5]
Causality & Solution:
-
Incomplete Water Removal: The most critical factor is the efficient removal of water as it is formed.[1][2]
-
Solution: Employ a Dean-Stark apparatus when using a solvent that forms an azeotrope with water (e.g., toluene, benzene).[2][6] For reactions in other solvents or at a smaller scale, use drying agents like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[2][7] Ensure molecular sieves are properly activated (dried at high temperature under vacuum) before use.[7][8]
-
-
Unfavorable Equilibrium: For less reactive starting materials, such as ketones or sterically hindered aldehydes and amines, the equilibrium may lie towards the starting materials.[3]
-
Solution: Use an excess of one reactant, typically the less expensive or more volatile one, to push the equilibrium towards the product.[2]
-
-
Suboptimal pH: The reaction rate is highly pH-dependent.[9][10]
-
Solution: The optimal pH for imine formation is typically mildly acidic, around 4-5.[3][10] At this pH, there is enough acid to catalyze the dehydration of the carbinolamine intermediate, but not so much that it protonates the amine reactant, rendering it non-nucleophilic.[9][11] You can use catalytic amounts of acids like p-toluenesulfonic acid (p-TsOH) or acetic acid.[2][12]
-
Q2: My imine product seems to be hydrolyzing back to the starting materials during workup or purification. What can I do?
A2: Imines are susceptible to hydrolysis, especially in the presence of water and acid.[3][13] This instability can lead to the decomposition of the product during aqueous workups or purification on silica gel, which has an acidic surface.[14]
Causality & Solution:
-
Aqueous Workup: Introducing water during the workup can readily hydrolyze the imine.
-
Solution: If possible, avoid an aqueous workup. If it is necessary to remove water-soluble impurities, use a saturated solution of sodium bicarbonate to neutralize any acid catalyst, followed by a brine wash. Perform the extraction quickly and at a low temperature.
-
-
Purification on Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of the imine.[14]
-
Solution:
-
Neutralize the Silica: Deactivate the silica gel by treating it with a base like triethylamine (typically 1-2% in the eluent).[14]
-
Use Alumina: Consider using basic or neutral alumina for column chromatography instead of silica gel.[12]
-
Non-Chromatographic Purification: If possible, purify the imine by recrystallization or distillation.[2][7]
-
-
Q3: The reaction between my ketone and amine is very slow. How can I accelerate it?
A3: Ketones are generally less electrophilic and more sterically hindered than aldehydes, making them less reactive towards amines.[3] Consequently, imine formation from ketones often requires more forcing conditions.
Causality & Solution:
-
Lower Reactivity of Ketones: The additional alkyl/aryl group on the carbonyl carbon of a ketone reduces its electrophilicity and increases steric hindrance compared to an aldehyde.[3]
-
Solution:
-
Acid Catalysis: The use of an acid catalyst is crucial for ketone-based imine synthesis.[2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1][3]
-
Higher Temperatures: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.[2] Combining heating with a Dean-Stark apparatus is a common and effective strategy.[2][15]
-
Lewis Acid Catalysis: In some cases, Lewis acids can be effective catalysts for activating the carbonyl group.[1]
-
-
Q4: My crude product is an oil and I'm struggling to purify it. What are my options?
A4: Obtaining the imine product as an oil is a common issue, which complicates purification by recrystallization.
Causality & Solution:
-
Low Melting Point/Amorphous Nature: The product may have a low melting point or be an amorphous solid, preventing it from crystallizing easily.
-
Solution:
-
Trituration: Attempt to induce crystallization by scratching the flask or by adding a small amount of a non-polar solvent (like hexanes or pentane) to the oil and stirring vigorously.[16] This process, known as trituration, can sometimes wash away impurities and promote solidification.
-
Conversion to a Salt: If the imine is stable in the presence of acid, it can be converted into a solid salt (e.g., hydrochloride or tosylate) by treating a solution of the crude imine with the corresponding acid.[16] The resulting salt can often be purified by recrystallization. The free imine can then be regenerated by treatment with a mild base.
-
Kugelrohr Distillation: For thermally stable, low-melting imines, Kugelrohr distillation under high vacuum can be an effective purification method.[7]
-
Use in Situ: If all purification attempts fail, consider using the crude imine directly in the subsequent reaction step, provided the impurities are not expected to interfere.[16]
-
-
Experimental Protocols & Data
General Protocol for Imine Synthesis using a Dean-Stark Apparatus
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the aldehyde or ketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a suitable solvent that forms an azeotrope with water (e.g., toluene, 0.2-0.5 M).[2]
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 eq).[2]
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.[6]
-
Monitor the reaction progress by TLC or another suitable analytical technique (e.g., ¹H NMR, GC-MS) until the starting material is consumed.[2][12]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude imine can then be purified by distillation, recrystallization, or column chromatography on deactivated silica or alumina.[2][12]
Data Summary: Optimizing Reaction Parameters
| Parameter | Aldehydes | Ketones | Rationale & Key Considerations |
| Temperature | Room Temp. to Reflux | Reflux often required | Aromatic aldehydes are generally more reactive than aliphatic ones.[3] Ketones require more energy to overcome their lower reactivity.[3] |
| Catalyst | Optional to Catalytic Acid | Acid Catalyst Recommended | Acid catalysis significantly speeds up the reaction, especially for less reactive carbonyls.[3] Optimal pH is around 4-5.[10][11] |
| Water Removal | Recommended for high yield | Essential | Crucial for driving the equilibrium towards the product and preventing hydrolysis.[1][7] |
| Solvent | Toluene, Benzene, THF, CH₂Cl₂, Ethanol | Toluene, Benzene (for Dean-Stark) | Aprotic solvents are generally preferred. Alcohols can be used, but may require stronger drying conditions.[12] |
Visualizing the Process
Workflow for Troubleshooting Low Imine Yield
Caption: A decision-making workflow for troubleshooting low yields in imine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of imine formation? A1: Imine formation is a two-step process:
-
Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a neutral intermediate called a carbinolamine.[4][9]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then eliminates the water molecule to form a C=N double bond, resulting in an iminium ion. Deprotonation of the nitrogen yields the final neutral imine product.[3][9]
Q2: Can I use secondary amines to form imines? A2: No, secondary amines cannot form stable, neutral imines. They react with aldehydes and ketones to form enamines.[3][9] After the initial nucleophilic addition to form a carbinolamine, the subsequent dehydration step requires the removal of a proton from the nitrogen to form the C=N double bond. Since a secondary amine only has one proton on the nitrogen to begin with (which is lost during the formation of the iminium ion), it cannot be deprotonated to form a neutral imine. Instead, a proton is removed from an adjacent carbon atom, leading to the formation of a C=C double bond, resulting in an enamine.[9]
Q3: Are there any "green" or more environmentally friendly methods for imine synthesis? A3: Yes, several approaches align with the principles of green chemistry. These include:
-
Solvent-free reactions: Neat reactions, where the aldehyde and amine are mixed without a solvent, can be highly efficient, especially under microwave irradiation.[17]
-
Catalyst development: Research is ongoing into more sustainable catalysts, such as those based on abundant and less toxic metals like copper and iron.[18]
-
Micellar catalysis: Performing the reaction in water using surfactants to form micelles can avoid the use of volatile organic solvents.
Q4: How can I monitor the progress of my imine synthesis reaction? A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively monitor the disappearance of the starting materials and the appearance of the product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. You can monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm).[19]
-
Infrared (IR) Spectroscopy: You can observe the disappearance of the C=O stretch of the starting carbonyl (around 1690-1740 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and the appearance of the C=N stretch of the imine (around 1640-1690 cm⁻¹).
-
Raman Spectroscopy: This technique can also be used to monitor the reaction kinetics by observing the changes in the C=O and C=N stretching frequencies.[20]
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Boruah, M., et al. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 8(39), 21859-21883. [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
ResearchGate. 86 questions with answers in IMINES | Science topic. [Link]
-
Love, B. E. (2022). Effect of Activation Methods of Molecular Sieves on Ketimine Synthesis. The Journal of Organic Chemistry, 87(21), 13750-13756. [Link]
-
Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. ARKIVOC, 2020(2), 1-17. [Link]
-
Khan Academy. Formation of imines and enamines. [Link]
-
Semantic Scholar. Catalytic Methods for Imine Synthesis. [Link]
-
ResearchGate. (2025, August 7). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Royal Society of Chemistry. (2020). Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry, 18(34), 6613-6623. [Link]
-
Reddit. (2017, October 22). Purification of an imine/methods on using alumina. [Link]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?[Link]
-
Organic Syntheses. Procedure for Asymmetric Allenylation of an Aldehyde. [Link]
-
ResearchGate. (2025, August 6). Structure‐stability correlations for imine formation in aqueous solution. [Link]
-
Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines. [Link]
-
Al-Mawlawi. Imines are usually unstable and are easily hydrolysed. [Link]
-
ScienceMadness Discussion Board. (2007, February 23). Imine formation with Dean Stark (And other Dean Stark uses...). [Link]
-
Cielecka, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1673. [Link]
-
ResearchGate. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. [Link]
-
Journal of Chemical Education. (2024, October 25). A Citrus Serenade: An Improved Procedure for the Imine Condensation Reaction in Undergraduate Laboratories. [Link]
-
ResearchGate. (2023, August 20). What is the proper way to synthesis imine from cyclic ketone and primary amine?[Link]
-
ResearchGate. General method to synthesize a Schiff base. [Link]
-
Reddit. (2025, October 1). Need help with imine formation. [Link]
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Technical Support Center: Purification of N-(4-methoxybenzylidene)methanamine by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-(4-methoxybenzylidene)methanamine via recrystallization. We will explore common challenges, provide step-by-step protocols, and explain the scientific principles behind each recommendation to ensure a successful and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing N-(4-methoxybenzylidene)methanamine?
A1: The ideal solvent is one in which the imine is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][2] Given the aromatic ether and imine functionalities, solvents of intermediate polarity are excellent starting points. Alcohols like ethanol or isopropanol are often effective. For less polar impurities, a mixed solvent system, such as toluene/hexane, may also be suitable. A small-scale solvent screen is always recommended to determine the optimal choice empirically.[3]
Q2: My product is "oiling out" and forming a liquid instead of crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[4] This is often caused by using a solvent with too high a boiling point or by cooling the solution too rapidly. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent to decrease the saturation point, and allow the solution to cool much more slowly.[4] Insulating the flask can promote the slow, orderly crystal growth required.
Q3: Why is my final yield of pure crystals so low?
A3: A low yield can stem from several factors.[4] The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4] Other causes include premature crystallization during a hot filtration step or selecting a solvent in which the compound has moderate, rather than low, solubility when cold. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Q4: I've recrystallized my product, but it still appears to be impure. What went wrong?
A4: This issue typically arises when crystallization occurs too rapidly.[4] Fast crystal growth can physically trap impurities within the crystal lattice, defeating the purpose of the purification.[4] An ideal crystallization should have crystals appearing after about 5-10 minutes of cooling and continue to grow over 20-30 minutes. If a large amount of solid "crashes out" immediately upon cooling, you should reheat the solution, add more solvent, and cool it more slowly.[4]
Q5: Is N-(4-methoxybenzylidene)methanamine sensitive to water during recrystallization?
A5: Yes, this is a critical consideration. Imines are susceptible to hydrolysis (cleavage of the C=N bond) back to their constituent aldehyde (4-methoxybenzaldehyde) and amine (methanamine), particularly in the presence of water and acid or base catalysts. While neutral water at boiling temperature might cause minimal hydrolysis, it is best practice to use anhydrous solvents to preserve the integrity of the imine. The reversible nature of imine formation is well-documented and can be influenced by temperature and the presence of water.[5][6]
Troubleshooting Guide
This guide addresses specific problems encountered during the recrystallization of N-(4-methoxybenzylidene)methanamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , preventing the solution from reaching supersaturation.[4] 2. The solution is not sufficiently cooled. 3. Nucleation has not been initiated. | Solution 1: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[4] Solution 2: If cooling at room temperature is ineffective, place the flask in an ice bath to further decrease solubility. Solution 3 (Induce Nucleation): a) Scratch the inner surface of the flask at the meniscus with a glass rod.[4] b) Add a seed crystal (a tiny speck of the crude or pure compound) to the cooled solution.[4] |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the imine. 2. The solution is cooling too rapidly.[4] 3. High concentration of impurities is depressing the melting point. | Solution 1: Re-heat to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulate the flask to slow heat loss.[4] Solution 2: Consider a lower-boiling point solvent or a mixed-solvent system. Solution 3: If the issue persists, the crude material may require pre-purification (e.g., column chromatography) to remove excess impurities. |
| Low Yield of Recovered Product | 1. Excessive solvent was used, leading to product loss in the mother liquor.[4] 2. Premature crystallization occurred during hot filtration. 3. The crystals were filtered before crystallization was complete. | Solution 1: Use the absolute minimum volume of hot solvent needed for dissolution. If the mother liquor is still available, you can try to recover more product by evaporating some solvent and re-cooling.[4] Solution 2: Ensure the filtration funnel and receiving flask are pre-heated before performing a hot filtration. Solution 3: Allow the flask to cool completely (including in an ice bath for 15-20 minutes) before vacuum filtration to maximize recovery. |
| Crystals are Discolored | 1. Colored impurities were not removed. 2. The compound may be degrading due to excessive heat or hydrolysis. | Solution 1: After dissolving the crude product in hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[2] Caution: Using too much charcoal can adsorb your product and reduce the yield.[4] Solution 2: Avoid prolonged heating. Use anhydrous solvents to prevent hydrolysis. |
Recommended Recrystallization Protocol
This protocol provides a generalized workflow. The choice of solvent and specific volumes will depend on the scale of your experiment and the purity of the crude material.
Part 1: Solvent Selection & Data
The first step is to identify a suitable solvent. This is done by testing the solubility of a small amount of your crude N-(4-methoxybenzylidene)methanamine in various solvents at room temperature and at their boiling point.
| Solvent | Boiling Point (°C) | General Polarity | Expected Solubility Behavior for the Imine |
| Ethanol | 78 | Polar Protic | Good candidate. Likely high solubility when hot, lower when cold.[7] |
| Isopropanol | 82 | Polar Protic | Good candidate. Similar to ethanol, may offer a different solubility profile. |
| Methanol | 65 | Polar Protic | Potentially too good a solvent (high solubility even when cold), but worth testing. |
| Ethyl Acetate | 77 | Polar Aprotic | Possible candidate. |
| Toluene | 111 | Nonpolar | May be a good solvent if impurities are highly polar. High boiling point increases risk of oiling out.[7] |
| Hexane/Heptane | ~69 / ~98 | Nonpolar | Likely to be a poor solvent. Best used as an anti-solvent in a mixed system (e.g., Toluene/Hexane). |
| Water | 100 | Very Polar | Not recommended due to the risk of imine hydrolysis. |
Part 2: Experimental Workflow
-
Dissolution: Place the crude N-(4-methoxybenzylidene)methanamine in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of your chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved. This ensures you are using the minimum amount necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Return the flask to the heat and boil gently for 2-3 minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, you must perform a hot filtration. Pre-heat a clean receiving Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hotplate. Quickly filter the hot solution into the clean, hot flask. This step prevents the product from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask with a watch glass and remove it from the heat. Place it on a surface where it will not be disturbed (e.g., a cork ring or paper towels). Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[4] Once the flask has reached room temperature, you may place it in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Continue to draw air through the crystals for several minutes to partially dry them. Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.
Recrystallization Workflow Diagram
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the recrystallization of N-(4-methoxybenzylidene)methanamine.
References
-
PubChem. N-(4-methoxybenzylidene)aniline. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]
-
Harada, J., Harakawa, M., & Ogawa, K. (2004). A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... ResearchGate. [Link]
-
ResearchGate. Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... [Link]
-
PubChem. N-(4-methoxybenzylidene)methanamine. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
-
Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]
-
Cheméo. Chemical Properties of 4-Methylbenzylidene-4-methylaniline (CAS 16979-20-7). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ji, W., et al. (2021). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. National Institutes of Health. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Guide for crystallization. [Link]
-
Ji, W., et al. (2021). Solvothermal Depolymerization and Recrystallization of Imine-Linked Two-Dimensional Covalent Organic Frameworks. ResearchGate. [Link]
- Google Patents.
-
RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]
-
Reddit. Sorry for the Snapchat filters but recrystallization of an imine, best spars I've ever gotten. [Link]
-
Witkamp, G. J. (2005). Mixed solvent recrystallization for the densification and purification of soda ash. ResearchGate. [Link]
-
Universität Potsdam. Advice for Crystallization. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022). [Link]
-
Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment. (2025). [Link]
-
H.E.L Group. Key Considerations for Crystallization Studies. [Link]
-
Recrystallization. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectionn. [Link]
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Technical Support Center: Synthesis of N-(4-methoxybenzylidene)methanamine
Welcome to the technical support center for the synthesis of N-(4-methoxybenzylidene)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this imine synthesis. Here, we will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
I. Reaction Overview and Mechanism
The synthesis of N-(4-methoxybenzylidene)methanamine is a classic example of imine formation, specifically a condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and methylamine.[1] The reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form the carbon-nitrogen double bond (C=N) of the imine.[2][3]
The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][2] However, the pH must be carefully controlled; at low pH, the amine nucleophile will be protonated and rendered non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water.[4]
Core Reaction Pathway
Caption: General workflow for the synthesis of N-(4-methoxybenzylidene)methanamine.
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low or No Product Yield
Question: I've mixed p-anisaldehyde and methylamine, but I'm seeing very little to no formation of the desired imine. What could be going wrong?
Answer:
Several factors can contribute to low or no product yield in an imine synthesis. Let's break down the most common culprits:
-
Incomplete Reaction/Equilibrium Issues: Imine formation is a reversible reaction.[5][6] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis).[1][5]
-
Solution: To drive the reaction forward, it is crucial to remove water as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus: This glassware is designed to azeotropically remove water from the reaction mixture.
-
Adding a drying agent: Anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can be added to the reaction to sequester water.[1]
-
-
-
Incorrect pH: As mentioned, pH is critical. If the reaction medium is too acidic, the methylamine will be protonated to form a non-nucleophilic methylammonium salt. If it's too basic, the protonation of the intermediate's hydroxyl group, a necessary step for its elimination as water, will not occur efficiently.[4]
-
Reagent Quality: The purity of your starting materials, p-anisaldehyde and methylamine, is paramount. Impurities can interfere with the reaction.
-
Solution: Ensure you are using high-purity reagents. p-Anisaldehyde can oxidize to p-anisic acid over time, which will not participate in the desired reaction.[8] Methylamine solutions can decrease in concentration. Use freshly opened or properly stored reagents.
-
FAQ 2: Presence of Unexpected Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR of the crude product is complex. What are the likely side products and how can I avoid them?
Answer:
The formation of side products is a common challenge. Here are the most probable side reactions and how to mitigate them:
-
Aminal Formation: This is a significant side reaction where a second molecule of methylamine reacts with the intermediate carbinolamine or the imine itself. This results in a diamino-methane derivative.
-
Mechanism: The initial carbinolamine intermediate can be attacked by another molecule of methylamine before it dehydrates to the imine.
-
Mitigation:
-
Stoichiometry Control: Use a 1:1 molar ratio of p-anisaldehyde to methylamine. An excess of the amine will favor aminal formation.
-
Reaction Conditions: Running the reaction at a slightly elevated temperature can favor the elimination of water to form the more stable conjugated imine over the aminal.
-
-
-
Over-Alkylation of Methylamine: While less common in this specific synthesis, if any alkylating agents are present as impurities, the product imine or the starting methylamine could be further alkylated.[9] This is more of a concern in reductive amination procedures if not properly controlled.[10]
-
Mitigation: Ensure all glassware and reagents are free from potential alkylating contaminants.
-
-
Methenamine (Hexamethylenetetramine) Formation: If formaldehyde is present as an impurity or forms from the decomposition of other reagents, it can react with methylamine to form methenamine.[11]
-
Mitigation: Use high-purity reagents. Ensure the reaction is performed under conditions that do not promote the decomposition of starting materials or solvents to formaldehyde.
-
Side Reaction Pathways
Caption: Competing reaction pathways in the synthesis of N-(4-methoxybenzylidene)methanamine.
FAQ 3: Product Instability and Purification Issues
Question: I managed to form the product, but it seems to be hydrolyzing back to the starting materials during workup or purification. How can I isolate the pure imine?
Answer:
The reversibility of imine formation poses a significant challenge during purification.[4][6] The presence of water, especially under acidic conditions, can readily hydrolyze the imine back to the aldehyde and amine.[1][5]
-
Workup Procedure:
-
Anhydrous Conditions: Conduct the workup under anhydrous conditions as much as possible. Use dried solvents for extraction.
-
Neutral pH: If an aqueous wash is necessary, use a neutral solution like brine (saturated NaCl solution) rather than acidic or basic water to minimize hydrolysis.
-
-
Purification:
-
Anhydrous Chromatography: If column chromatography is required, use a non-polar solvent system and ensure the silica gel is thoroughly dried.
-
Distillation/Recrystallization: If the imine is a liquid, distillation under reduced pressure can be an effective purification method. If it is a solid, recrystallization from a non-aqueous solvent is recommended.
-
Acid Scavenging: In some cases, adding a non-nucleophilic base to the purification solvents can help neutralize any trace acids that could catalyze hydrolysis.
-
III. Recommended Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the key parameters discussed above.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Methylamine (40% solution in water or as a gas)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetic Acid (glacial)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add p-anisaldehyde (1.0 eq) and toluene.
-
Reagent Addition: Slowly add methylamine (1.0-1.1 eq) to the flask with stirring.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add anhydrous MgSO₄ to remove any residual water and the catalyst.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from an appropriate anhydrous solvent.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1:1 (Aldehyde:Amine) | Minimizes aminal side product formation. |
| Catalyst | Weak Acid (e.g., Acetic Acid) | Optimizes the rate of reaction without deactivating the amine.[1] |
| pH Range | 4-5 | Balances carbonyl activation and amine nucleophilicity.[4] |
| Water Removal | Dean-Stark or Drying Agent | Drives the equilibrium towards product formation.[1][5] |
IV. References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Saikia, P., & Laskar, D. D. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 5(107), 88057-88085. [Link]
-
Dakota Systems, Inc. (n.d.). Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. [Link]
-
Chemistry LibreTexts. (2021, August 12). Synthesis of Amines by Alkylation. [Link]
-
Suzuki, S., et al. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines a. Green and Sustainable Chemistry, 10, 1-17. [Link]
-
Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. International Journal of Pharmaceutical and Clinical Research, 9(1), 16-21. [Link]
-
Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
-
Kim, J., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(15), 10583-10592. [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
-
Lu, S., et al. (2015). of the reaction conditions where benzaldehyde couples with methylamine a. RSC Advances, 5(116), 95763-95767. [Link]
-
Suzuki, S., et al. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. Green and Sustainable Chemistry, 10(1), 1-17. [Link]
-
Chemistry LibreTexts. (2021, August 12). Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
PubMed. (1980). Kinetics of hydrolysis of methenamine. [Link]
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Semantic Scholar. (2017, January 25). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
National Institutes of Health. (2021, January 22). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Chemistry LibreTexts. (2021, August 12). Reaction with Primary Amines to form Imines. [Link]
-
Chem Help ASAP. (2020, March 20). imine preparation & formation mechanism [Video]. YouTube. [Link]
-
ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. [Link]
-
PubChem. (n.d.). N-(4-methoxybenzylidene)aniline. [Link]
-
PubMed. (2006). (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. [Link]
-
Chemical Reviews. (1953). A Summary of the Reactions of Aldehydes with Amines. [Link]
-
Google Patents. (n.d.). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
-
Wikipedia. (n.d.). Methenamine. [Link]
-
Mayo Clinic. (2023, August 1). Methenamine (Oral Route). [Link]
-
PubChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline. [Link]
Sources
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- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methenamine - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(4-methoxybenzylidene)methanamine Stability and Degradation
Welcome to the technical support center for N-(4-methoxybenzylidene)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this imine. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical solutions for challenges encountered in the lab.
Section 1: Understanding the Stability of N-(4-methoxybenzylidene)methanamine
N-(4-methoxybenzylidene)methanamine, a Schiff base, is a versatile molecule, but its reactivity also makes it susceptible to various degradation pathways. The central imine (C=N) bond is the primary site of instability. Understanding the factors that influence the stability of this bond is critical for successful experimentation, formulation, and storage.
Key Factors Influencing Stability:
-
pH: The stability of the imine bond is highly pH-dependent. Both acidic and strongly basic conditions can catalyze hydrolysis. Mildly acidic conditions (pH 4-5) can sometimes favor the formation of Schiff bases, but can also promote hydrolysis if excess water is present.[1][2]
-
Water/Moisture: As a product of the condensation reaction between an amine and an aldehyde, water can drive the equilibrium back towards the starting materials through hydrolysis.[1][3] Therefore, anhydrous conditions are often crucial for maintaining the integrity of the imine.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4] It is generally advisable to store N-(4-methoxybenzylidene)methanamine in a cool environment.
-
Light: Imines can be susceptible to photodegradation. Exposure to UV or even visible light can lead to isomerization or cleavage of the C=N bond.[5][6]
-
Oxidizing Agents: Strong oxidizing agents are incompatible with N-(4-methoxybenzylidene)methanamine and can lead to its decomposition.[7]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and use of N-(4-methoxybenzylidene)methanamine in a question-and-answer format.
My sample of N-(4-methoxybenzylidene)methanamine shows signs of degradation (e.g., color change, precipitation, unexpected analytical results). What could be the cause?
Degradation can manifest in several ways. The primary suspect is often hydrolysis, which breaks the imine back down to 4-methoxybenzaldehyde and methanamine.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Check for Contaminants:
-
Was the solvent truly anhydrous? Residual water in solvents can initiate degradation.
-
Are there any acidic or basic impurities? These can catalyze hydrolysis.
-
-
Analytical Confirmation:
-
Use techniques like ¹H NMR, GC-MS, or HPLC to identify the degradation products. The presence of 4-methoxybenzaldehyde is a strong indicator of hydrolysis.
-
I am performing a reaction with N-(4-methoxybenzylidene)methanamine in a protic solvent and observing low yield of my desired product. Is the imine degrading?
Yes, it is highly likely that the imine is degrading. Protic solvents, especially in the presence of trace acids or bases, can facilitate the hydrolysis of the imine.
Causality: The lone pair of electrons on the oxygen atom of a protic solvent (like water or alcohols) can attack the electrophilic carbon of the imine bond. This is often the first step in the hydrolysis mechanism.
Recommendations:
-
Switch to an Aprotic Solvent: If the reaction chemistry allows, use solvents like anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Use a Dehydrating Agent: If a protic solvent is unavoidable, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to scavenge any water present.[8][9]
-
Control the pH: Ensure the reaction medium is not strongly acidic or basic, unless required by the reaction mechanism. Buffering the solution may be necessary.
My N-(4-methoxybenzylidene)methanamine sample has developed a yellow tint over time. What does this indicate?
A color change can be a sign of degradation. While the parent compound may be colorless or pale yellow, degradation products can be colored.
Possible Causes:
-
Oxidation: Exposure to air can lead to oxidation, forming more conjugated systems that absorb visible light.[10]
-
Photodegradation: Light can induce chemical changes that result in colored byproducts.
Preventative Measures:
-
Inert Atmosphere: For long-term storage, consider blanketing the sample with an inert gas like argon or nitrogen.
-
Opaque Containers: Store the compound in amber or opaque containers to protect it from light.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-(4-methoxybenzylidene)methanamine?
The most common degradation pathway is hydrolysis , which is the reverse of its formation reaction. The imine reacts with water to yield 4-methoxybenzaldehyde and methanamine. This reaction can be catalyzed by both acids and bases.
Caption: Hydrolysis of N-(4-methoxybenzylidene)methanamine.
Q2: How can I monitor the stability of my N-(4-methoxybenzylidene)methanamine sample?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for this purpose.[11]
Experimental Protocol: HPLC Stability Assay
-
Standard Preparation: Prepare a stock solution of N-(4-methoxybenzylidene)methanamine of known concentration in a suitable anhydrous solvent (e.g., acetonitrile). Also, prepare standards of potential degradation products like 4-methoxybenzaldehyde.
-
Sample Preparation: Dissolve a known amount of the sample to be tested in the mobile phase or a compatible solvent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the parent imine and key degradants have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Q3: Are there any specific handling precautions I should take when working with N-(4-methoxybenzylidene)methanamine?
Yes, proper handling is essential to maintain its integrity and for personal safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[7][14]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.[7][14]
-
Spill Cleanup: In case of a spill, absorb it with an inert material and dispose of it as hazardous waste.[12]
Q4: What is the expected shelf-life of N-(4-methoxybenzylidene)methanamine?
The shelf-life is highly dependent on the storage conditions and the purity of the material. When stored in a tightly sealed container, in a cool, dry, dark place, and under an inert atmosphere, it can be stable for an extended period.[7] However, regular analytical testing is recommended to ensure its purity before use, especially for sensitive applications.
Caption: Factors for optimal storage and stability.
References
- Technical Support Center: Optimizing Schiff Base Form
- A Review of Stability Constants with a Reference of Schiff Bases - Ignited Minds Journals.
- Different Schiff Bases—Structure, Importance and Classific
- Material Safety Data Sheet - N-(4-Methoxybenzylidene)-4-Butylaniline, 99% (Titr.) - Cole-Parmer.
- SAFETY D
- A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES - ResearchG
- Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino)
- Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing).
- Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode - PMC - NIH.
- Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photoc
- SAFETY D
- SAFETY D
- Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory | Request PDF - ResearchG
- Analytical Techniques In Stability Testing - Separ
- Imine form
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Imine Formation with Primary Amines
Welcome to our dedicated technical support guide for troubleshooting imine (Schiff base) formation. This resource is designed for researchers, scientists, and drug development professionals who utilize this fundamental reaction. Here, we move beyond simple protocols to address the common, and often frustrating, issues encountered in the lab, providing explanations grounded in chemical principles to empower your experimental design.
Frequently Asked Questions: Core Principles of Imine Formation
Before diving into specific problems, let's address the foundational concepts that govern this reaction. Understanding these principles is the first step to effective troubleshooting.
Q: What is the fundamental mechanism of imine formation?
A: The formation of an imine is a reversible, acid-catalyzed condensation reaction between an aldehyde or a ketone and a primary amine.[1] The process occurs in two main stages:
-
Nucleophilic Addition: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by proton transfers to form a neutral tetrahedral intermediate called a carbinolamine .[2]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Water is eliminated, forming a resonance-stabilized iminium ion . A final deprotonation step yields the neutral imine product.[2][3]
The entire sequence is an equilibrium process.[1] Effective imine synthesis hinges on manipulating this equilibrium to favor the product.
Caption: Figure 1. Acid-Catalyzed Imine Formation Mechanism
Q: Why is acid catalysis necessary, and what is the optimal pH?
A: Acid catalysis is crucial for the dehydration step.[4] Protonating the carbinolamine's hydroxyl group makes it a much better leaving group (H₂O vs. ⁻OH).[2] However, the pH must be carefully controlled. The reaction rate is typically maximal around a pH of 4-5.[5]
-
If the pH is too high (too basic): There isn't enough acid to efficiently protonate the carbinolamine, so the rate-limiting dehydration step slows down dramatically.[5]
-
If the pH is too low (too acidic): The primary amine starting material, which is basic, becomes fully protonated to form a non-nucleophilic ammonium salt. This prevents the initial nucleophilic attack on the carbonyl, stopping the reaction before it can even start.[3]
Therefore, a mildly acidic environment represents the optimal balance, ensuring enough free amine is present to initiate the reaction while still providing sufficient acid to catalyze the elimination of water.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both the "what to do" and the "why it works."
Caption: Figure 2. Troubleshooting Decision Tree
Problem Area 1: Low or No Product Formation
Q: My reaction shows unreacted starting materials even after prolonged time. What is the most likely cause?
A: The most common culprit is the presence of water, which pushes the equilibrium back towards the starting materials according to Le Châtelier's principle.[1] Imine formation is a condensation reaction that liberates one molecule of water. If this water is not removed, the reverse reaction—hydrolysis—will occur, preventing the accumulation of the imine product.[6][7]
Q: How can I effectively remove water from my reaction?
A: You have several excellent options, and the best choice depends on your reaction scale, solvent, and the stability of your reagents.
| Method | Mechanism | Pros | Cons |
| Dean-Stark Apparatus | Azeotropic removal of water with a high-boiling solvent like toluene or cyclohexane.[8][9] | Highly efficient for larger scale reactions; provides visual confirmation of water removal.[10] | Requires heating to reflux; not suitable for heat-sensitive compounds. |
| Molecular Sieves | Porous aluminosilicates that trap water molecules within their crystal structure. 3Å or 4Å sieves are typical.[9] | Works at room temperature; easy to use; compatible with many solvents (e.g., CH₂Cl₂, Ether).[11] | Can be slow; must be properly activated (oven-dried under vacuum) to be effective.[12] |
| Anhydrous Salts | Hygroscopic salts like MgSO₄ or Na₂SO₄ bind water.[8][11] | Inexpensive and readily available; can be added directly to the reaction mixture. | Less efficient than sieves or Dean-Stark; can form clumps, affecting stirring. |
| Silica Gel | Can be used as an in-situ dehydrating agent.[8] | Effective for some systems. | Acidic nature can promote side reactions or product degradation. |
Expert Tip: When using a Dean-Stark trap with toluene, ensure the entire apparatus is well-insulated to maintain the azeotrope's temperature and prevent condensation in the wrong places.[10] For molecular sieves, activate them in a glassware oven at >160 °C under vacuum for several hours immediately before use.[12]
Q: My starting materials are a sterically hindered ketone and a bulky primary amine. The reaction is extremely slow. What can I do?
A: Steric hindrance slows down the initial nucleophilic attack. Ketones are also inherently less electrophilic than aldehydes.[1] To overcome this, you need to push the reaction harder:
-
Increase Temperature: Refluxing in a solvent like toluene (often in conjunction with a Dean-Stark trap) provides the thermal energy needed to overcome the activation barrier.
-
Use a Stronger Acid Catalyst: While pH 4-5 is a good starting point, sterically demanding reactions may benefit from a slightly stronger push. A stoichiometric amount of a Lewis acid like TiCl₄ or a strong Brønsted acid like p-toluenesulfonic acid (p-TsOH) can be effective.[8]
-
Increase Reaction Time: Be patient. These reactions can require 24 hours or more to reach completion.[8]
Problem Area 2: Product Instability & Purification
Q: I successfully formed my imine, but it disappeared after my aqueous workup. What happened?
A: Your imine was hydrolyzed. The C=N bond is susceptible to hydrolysis, especially under acidic conditions, which is the exact reverse of its formation.[4][7] Adding aqueous acid (e.g., for an extraction) will rapidly convert the imine back to the parent aldehyde/ketone and primary amine.
Solution:
-
Avoid acidic aqueous workups if possible.
-
If an extraction is necessary, use neutral or slightly basic water (e.g., saturated NaHCO₃ solution).
-
Work quickly and ensure your organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal to minimize contact with residual water.
Q: I'm trying to purify my imine by silica gel chromatography, but I'm getting low recovery and see starting materials in my fractions. Why?
A: This is a very common and frustrating problem. Standard silica gel is acidic and contains adsorbed water, creating a perfect micro-environment for imine hydrolysis right on the column.[13][14] Aliphatic imines are particularly unstable.[9]
Purification Strategies for Sensitive Imines:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the desired eluent and add 1-2% triethylamine (Et₃N) or another non-nucleophilic base. Let it equilibrate, then pack the column. The base neutralizes the acidic sites on the silica surface, preventing hydrolysis.[15]
-
Switch to Alumina: Alumina is generally more basic than silica. Using neutral or basic alumina can be a good alternative for purifying acid-sensitive compounds.[15]
-
Avoid Chromatography: If possible, purify the imine by other means.
-
Distillation: Effective for volatile, thermally stable imines.[8]
-
Crystallization: Aromatic imines are often crystalline solids and can be purified by recrystallization.[9]
-
Use Crude: If the reaction is clean and the imine is an intermediate for a subsequent step (e.g., reductive amination), it is often best to use the crude material directly after solvent evaporation, assuming no incompatible byproducts are present.[9]
-
Key Experimental Protocols
Protocol 1: Imine Synthesis using a Dean-Stark Apparatus
This protocol is ideal for reactions that require heating to go to completion, particularly with less reactive ketones.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde/ketone (1.0 eq.), the primary amine (1.0-1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 eq.).
-
Solvent: Add toluene (or cyclohexane) to a concentration of approximately 0.5 M.
-
Assembly: Attach a Dean-Stark trap and a reflux condenser. Fill the trap with toluene.
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the trap as a separate phase below the toluene.
-
Monitoring: Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting starting material.[8]
-
Workup: Cool the reaction to room temperature. The solution can be washed with saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Protocol 2: Imine Synthesis using Molecular Sieves at Room Temperature
This method is suitable for reactive aldehydes and thermally sensitive substrates.
-
Setup: To a flame-dried round-bottom flask with a stir bar, add freshly activated 4Å molecular sieves (approximately 1 gram per mmol of limiting reagent).
-
Reagents: Add an anhydrous solvent (e.g., dichloromethane, diethyl ether) followed by the aldehyde/ketone (1.0 eq.) and the primary amine (1.2 eq.).[11]
-
Reaction: Stopper the flask and stir the suspension at room temperature.
-
Monitoring: Monitor the reaction by TLC. Note that reactions with sieves can be slower than heated methods and may require stirring for several hours to overnight.[8]
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the molecular sieves, rinsing with the reaction solvent. The filtrate can then be concentrated under reduced pressure.[11]
Protocol 3: Purification of a Sensitive Imine via Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate) containing 1-2% triethylamine.
-
Packing: Gently stir the slurry to dislodge air bubbles and immediately pour it into your column. Pack the column using pressure as you normally would.
-
Equilibration: Run 2-3 column volumes of the triethylamine-containing eluent through the packed bed to ensure it is fully equilibrated.
-
Loading & Elution: Load your crude product and elute with the base-modified solvent system, collecting fractions as usual.[15]
-
Analysis: Analyze fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note that residual triethylamine will also be present and may need to be removed under high vacuum if it interferes with subsequent steps.
References
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]
-
ResearchGate. (2015). How do I remove water from imine formation reactions?. [Link]
-
Nikam, A. K., & Dangat, Y. B. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 7(54), 34133-34157. [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
Billman, J. H., & Tai, K. M. (1970). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Synthetic Communications, 4(6), 2565-2568. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
ResearchGate. (n.d.). Reaction mechanism of imine synthesis from primary amines with variant pkDAO. [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. [Link]
-
Klein, D. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. [Link]
-
ResearchGate. (n.d.). Spectroscopic changes observed upon intramolecular imine formation. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]
-
Reddit. (2017). Purification of an imine/methods on using alumina. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography?. [Link]
-
News-Medical.Net. (2018). Imine Hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]
-
Reddit. (2016). Purification issues. [Link]
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Technical Support Center: Catalyst Selection for Efficient Imine Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for efficient imine formation. Here, we address common experimental challenges through a troubleshooting guide and answer frequently asked questions to enhance your synthetic success.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during imine synthesis experiments in a direct question-and-answer format.
Q1: My imine formation is slow or gives a low yield. What are the likely causes and how can I fix this?
A1: Slow reactions or low yields are the most common issues in imine synthesis, typically stemming from the reaction's reversible nature or suboptimal conditions.
-
Causality—The Problem of Equilibrium: Imine formation is a condensation reaction that produces water as a byproduct.[1][2] The reaction exists in equilibrium, and the presence of water can drive the reverse reaction (hydrolysis), breaking the imine back down into its starting aldehyde/ketone and amine.[1][2][3]
-
Troubleshooting Steps:
-
Aggressive Water Removal: The most critical factor for driving the reaction to completion is the removal of water.[3]
-
Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, a Dean-Stark trap is highly effective for azeotropically removing water as it forms.[4][5]
-
Dehydrating Agents: If a Dean-Stark setup is not feasible, add a drying agent directly to the reaction mixture. Common choices include molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄).[3][4][5]
-
-
Introduce an Acid Catalyst: While some reactive substrates can form imines without a catalyst, the process is almost always accelerated by acid.[1] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon a much better electrophile for the amine to attack. It also facilitates the final dehydration step by converting the hydroxyl of the carbinolamine intermediate into a good leaving group (H₂O).[1][6][7] A catalytic amount of p-toluenesulfonic acid (PTSA) is a common and effective choice.[5][8]
-
Optimize pH: The reaction rate is highly pH-dependent. At very low pH, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt. At high pH, the crucial dehydration step is not effectively catalyzed. The optimal rate is typically achieved in weakly acidic conditions, around pH 4-5.[6][7]
-
Increase Reactant Concentration: Per Le Châtelier's principle, using a slight excess of one of the starting materials (usually the less expensive one) can help shift the equilibrium toward the product.[5]
-
Consider Substrate Reactivity: Aldehydes are generally more reactive than ketones.[1] Aromatic ketones react even more slowly than aliphatic ketones.[1] For these less reactive substrates, more forcing conditions (higher temperature, stronger acid catalyst) may be necessary.
-
Q2: I'm observing significant side product formation, such as aldol condensation. What's going wrong?
A2: Side reactions can compete with imine formation, especially with certain substrates.
-
Causality—Aldol Condensation: Primary aliphatic aldehydes, particularly those with α-hydrogens, are prone to self-condensation (aldol reaction), which can lead to polymeric materials.[1] This side reaction can be promoted by both acid and base catalysts and elevated temperatures.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive aldehydes, this might even be room temperature.
-
Order of Addition: Add the amine to the aldehyde solution before introducing the catalyst or applying heat. This allows the initial, rapid formation of the hemiaminal intermediate, reducing the concentration of free aldehyde available for self-condensation.
-
Choose a Milder Catalyst: If using a strong acid or base is promoting side reactions, switch to a milder catalyst. Heterogeneous acid catalysts like Amberlyst® 15 can sometimes offer higher selectivity.[9]
-
Q3: My imine product is hydrolyzing back to the starting materials during workup or purification. How can I prevent this?
A3: The C=N bond of an imine is susceptible to hydrolysis, especially in the presence of water and acid.[1][10]
-
Causality—Instability to Aqueous Acid: The mechanism of hydrolysis is the microscopic reverse of imine formation.[1] Any aqueous workup, especially under acidic conditions, can rapidly decompose the product.
-
Troubleshooting Steps:
-
Anhydrous Workup: Avoid aqueous workup steps if possible. Filter the reaction mixture to remove any solid drying agents or heterogeneous catalysts and then remove the solvent under reduced pressure.
-
Use a Non-Aqueous Quench: If a quench is necessary to neutralize an acid catalyst, use a non-aqueous base, such as a tertiary amine (e.g., triethylamine) in an organic solvent, before concentrating the reaction.
-
Careful Purification: If chromatography is required, ensure the silica gel is dry and consider adding a small amount (e.g., 1%) of triethylamine to the eluent to prevent on-column hydrolysis.
-
Immediate Use: In many cases, imines are generated and used immediately in a subsequent reaction (like a reduction to an amine, known as reductive amination) without isolation.[1]
-
Q4: I'm struggling with the reaction of a sterically hindered ketone or amine. What catalysts are best for this?
A4: Steric hindrance dramatically slows the rate of both the initial nucleophilic attack and the subsequent dehydration.[1] Standard conditions may fail for bulky substrates.
-
Causality—Steric Hindrance: Large groups around the carbonyl carbon or the amine nitrogen physically block the approach of the reactants, increasing the activation energy of the reaction.
-
Troubleshooting Steps:
-
Use a Strong Lewis Acid Catalyst: While Brønsted acids are common, strong Lewis acids can be more effective for activating sterically hindered ketones. Lewis acids like ZnBr₂, TiCl₄, or AlCl₃ coordinate strongly to the carbonyl oxygen, making it significantly more electrophilic.[3][11]
-
Higher Temperatures and Longer Reaction Times: These reactions will inherently require more energy and time. Refluxing in a high-boiling solvent like toluene or xylene for an extended period (12-48 hours) is often necessary.
-
Ensure Efficient Water Removal: For slow reactions, the gradual accumulation of water is highly detrimental. Using a Dean-Stark trap is strongly recommended.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: When should I use a Brønsted acid versus a Lewis acid catalyst?
A1: The choice depends on substrate reactivity and reaction conditions.
-
Brønsted Acids (e.g., PTSA, HCl, Acetic Acid) are the workhorses for most standard imine formations.[5] They are inexpensive and effective for activating both the carbonyl group and the carbinolamine intermediate for dehydration.[1] They are the first choice for unhindered aldehydes and ketones.
-
Lewis Acids (e.g., ZnBr₂, TiCl₄, Sc(OTf)₃) are generally stronger activators of the carbonyl group.[3][11] They are particularly useful for less reactive carbonyl compounds, such as sterically hindered ketones or electron-rich aromatic ketones, where a Brønsted acid may not provide sufficient activation.[11]
Q2: Are metal-based catalysts or organocatalysts a good choice for imine formation?
A2: Yes, both offer unique advantages beyond simple acid catalysis.
-
Organocatalysts: Secondary amines (like pyrrolidine) or primary amines (like anilines) can catalyze imine formation by first forming a highly reactive iminium ion intermediate, which then undergoes transimination.[14][15] This is a key principle in many asymmetric organocatalytic reactions.
Q3: What are the most effective methods for water removal?
A3: The best method depends on the reaction scale and solvent.
-
Dean-Stark Trap: This is the gold standard for reactions run at reflux in a water-immiscible solvent like toluene. It physically separates the water-toluene azeotrope, providing a visual indicator of reaction progress and effectively removing water permanently from the system.[5][12]
-
Molecular Sieves: These are porous aluminosilicates that trap water within their structure. They are excellent for reactions run at or below room temperature or with solvents that are miscible with water. Use activated 3Å or 4Å sieves.[4][5]
-
Hygroscopic Salts: Anhydrous MgSO₄ or Na₂SO₄ can be used, but they are generally less efficient than molecular sieves and have a lower capacity for water.[5]
Q4: Can imine synthesis be performed under catalyst-free conditions?
A4: Yes, under certain circumstances. Highly reactive starting materials, such as aromatic aldehydes and primary amines, can react readily at room temperature to form imines in high yield without any catalyst.[1] Additionally, applying energy via microwave irradiation can often promote catalyst-free condensation.[14] For less reactive substrates like ketones, however, a catalyst is almost always required for efficient conversion.[1]
Part 3: Experimental Protocols & Data
Catalyst Type Comparison
| Catalyst Type | Examples | Advantages | Disadvantages | Best For |
| Brønsted Acid | p-TsOH, HCl, CH₃COOH | Inexpensive, widely available, effective for most substrates.[5] | Can protonate amine, pH control is crucial[6][7]; may promote side reactions. | General purpose imine synthesis from aldehydes and ketones. |
| Lewis Acid | TiCl₄, ZnBr₂, AlCl₃ | Strong activation of carbonyls[3][11]; good for unreactive substrates. | Often require strictly anhydrous conditions; can be harsh; workup can be complex. | Sterically hindered or electron-rich ketones. |
| Heterogeneous Acid | Amberlyst® 15, Zeolites | Easily removed by filtration, reusable, often milder.[9] | Can be less active than homogeneous catalysts; mass transfer limitations. | Green chemistry applications; simplifying purification. |
| Metal Complexes | Cu, Ru, Pd catalysts | Enables alternative pathways (e.g., from alcohols/amines)[13]; high activity. | Can be expensive, toxic, and require specific ligands or conditions. | Synthesis from non-carbonyl precursors. |
| Organocatalyst | Pyrrolidine, Aniline | Mild conditions, metal-free, central to asymmetric synthesis.[14][15] | May require higher catalyst loading; mechanism can be complex. | Biomimetic synthesis and asymmetric transformations. |
Protocol 1: General Procedure for Acid-Catalyzed Imine Synthesis using a Dean-Stark Trap
This protocol is adapted from standard laboratory procedures for reactions requiring azeotropic water removal.[5][8]
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add the aldehyde or ketone (1.0 eq), the primary amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.01-0.05 eq).
-
Solvent: Add a suitable solvent (e.g., toluene) to the flask. The volume should be sufficient to allow for effective stirring and reflux. Fill the Dean-Stark trap with the same solvent.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as a lower layer.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed and water collection ceases. This can take anywhere from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature. The solution can be washed with a saturated sodium bicarbonate solution to remove the acid catalyst, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude imine.
Visualizing the Process: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in imine synthesis.
Visualizing the Mechanism: Acid-Catalyzed Imine Formation
The mechanism under acidic conditions is often abbreviated as PADPED: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation.[1]
Caption: The PADPED mechanism for acid-catalyzed imine formation.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Choudhury, L. H., & Parvin, T. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 5(118), 97883-97912. [Link]
-
Notte, G. T., & Sibi, M. P. (2012). Iminium Catalysis. Chemical Reviews, 112(10), 5335-5368. [Link]
-
Khan Academy. Formation of imines and enamines. [Link]
-
ResearchGate. (2021). Catalytic Methods for Imine Synthesis. [Link]
-
Kozlowski, M. C., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4535-4541. [Link]
-
OperaChem. (2023). Imine formation-Typical procedures. [Link]
-
ChemHelp ASAP. (2020, March 20). imine preparation & formation mechanism [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, October 30). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Chemistry Steps. Formation of Imines and Enamines. [Link]
-
Green, A. P., et al. (2023). Green imine synthesis from amines using transition metal and micellar catalysis. Green Chemistry, 25(23), 9481-9510. [Link]
-
Semantic Scholar. [PDF] Catalytic Methods for Imine Synthesis. [Link]
-
The Organic Chemistry Tutor. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, October 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
Bosica, G., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13861. [Link]
-
White Rose eTheses Online. Towards the synthesis of imines and iminiums and their reactions in situ. [Link]
-
Okhubo, K., et al. (2010). Lewis Acid-Promoted Imine Synthesis by the Insertion of Isocyanides into C−H Bonds of Electron-Rich Aromatic Compounds. Organic Letters, 12(11), 2500-2503. [Link]
-
Organic Syntheses. Procedure for a reaction using a Dean-Stark trap. [Link]
-
RSC Publishing. (2021). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. Chemical Science, 12(23), 8103-8110. [Link]
-
Sciencemadness Discussion Board. (2007, February 23). Imine formation with Dean Stark. [Link]
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Technical Support Center: Acceptorless Dehydrogenative Coupling of Alcohols and Amines
Welcome to the technical support center for acceptorless dehydrogenative coupling (ADC) reactions of alcohols and amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate your experiments successfully.
Troubleshooting Guide
This section addresses specific issues you may encounter during your acceptorless dehydrogenative coupling experiments. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low to No Product Conversion
You've assembled your reaction with the alcohol, amine, catalyst, and solvent, but after the specified reaction time, you observe minimal or no formation of your desired product.
Potential Causes & Solutions
-
Inactive Catalyst: The catalyst may be deactivated due to improper handling or storage, particularly if it is sensitive to air or moisture. Homogeneous catalysts, like many ruthenium and manganese pincer complexes, can be particularly sensitive.[1][2]
-
Solution: Ensure your catalyst is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). If using a heterogeneous catalyst like Pd/C, ensure it has been properly stored and is from a reliable source. Consider performing a test reaction with a known, highly reactive substrate pair to confirm catalyst activity.
-
-
Insufficient Temperature: Acceptorless dehydrogenative coupling reactions often require elevated temperatures to drive the initial alcohol dehydrogenation step.[3]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress at each new temperature. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.
-
-
Inappropriate Base: Many ADC reactions require a base to facilitate the deprotonation steps in the catalytic cycle. The choice and amount of base can be critical.
-
Solution: If the literature protocol calls for a base, ensure it has been added. If you are developing a new protocol, screen different bases (e.g., KOtBu, KOH, NaH). The pKa of the base should be suitable for the specific alcohol and catalyst system. For instance, in the synthesis of arylhydrazones, KOH was found to be the most effective base.[4]
-
-
Hydrogen Inhibition: The reaction produces hydrogen gas (H₂) as a byproduct.[5] In a closed system, the accumulation of H₂ can inhibit the forward reaction by promoting the reverse reaction (hydrogenation of the intermediate aldehyde/ketone).
-
Solution: If feasible for your setup, run the reaction in an open system or under a gentle stream of inert gas (e.g., argon or nitrogen) to facilitate the removal of H₂. For reactions involving gaseous reactants like ammonia, which require a closed system, this can be a challenge. In such cases, optimizing other parameters like temperature and catalyst loading becomes even more crucial.[1]
-
Problem 2: Formation of Side Products
Your reaction is proceeding, but you are observing significant quantities of undesired side products, such as self-coupled esters from the alcohol or imines when amides are the target.
Potential Causes & Solutions
-
Alcohol Self-Coupling to Form Esters: The intermediate aldehyde formed from the alcohol dehydrogenation can react with another molecule of the alcohol to form a hemiacetal, which is then dehydrogenated to an ester. This is particularly prevalent with primary alcohols.[6]
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the amine to favor the reaction between the intermediate aldehyde and the amine over the alcohol.
-
Catalyst Choice: Some catalysts have a higher propensity for promoting ester formation. For example, certain copper/zirconia catalysts can be efficient for esterification. If ester formation is a major issue, consider switching to a different catalyst system, such as a well-defined ruthenium or manganese pincer complex known for amidation.[1]
-
-
-
Formation of Imines Instead of Amides: The hemiaminal intermediate, formed from the condensation of the aldehyde and amine, can undergo dehydration to form an imine, which may be a competing pathway to dehydrogenation to the amide.[1]
-
Solution: The selectivity between amide and imine formation is often dictated by the catalyst system and reaction conditions. Ruthenium pincer complexes have been specifically designed to favor the dehydrogenation of the hemiaminal to the amide over dehydration to the imine.[1] Careful selection of the catalyst is paramount for achieving high selectivity for amides.
-
Problem 3: Catalyst Deactivation or Decomposition
The reaction starts well but then slows down or stops before reaching completion, suggesting that the catalyst is losing its activity over the course of the reaction.
Potential Causes & Solutions
-
High Temperatures: While elevated temperatures are often necessary, excessively high temperatures can lead to the decomposition of the catalyst, especially organometallic complexes.
-
Solution: Optimize the temperature to find a balance between a reasonable reaction rate and catalyst stability. Running the reaction at the lowest effective temperature can prolong the catalyst's lifetime.
-
-
Substrate or Product Inhibition: Certain functional groups on the substrate or the product itself can coordinate to the metal center of the catalyst and inhibit its activity.
-
Solution: If you suspect product inhibition, try to run the reaction at a lower concentration. If substrate inhibition is a possibility, a slow addition of the substrate might be beneficial.
-
-
Oxidative Degradation: If the reaction is not rigorously maintained under an inert atmosphere, trace amounts of oxygen can lead to the oxidation and deactivation of the catalyst.
-
Solution: Ensure all solvents are properly degassed and the reaction is performed under a positive pressure of an inert gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acceptorless dehydrogenative coupling of alcohols and amines?
A1: The generally accepted mechanism proceeds through a series of steps:
-
Alcohol Dehydrogenation: The metal catalyst removes two hydrogen atoms from the alcohol to form an aldehyde or ketone and a metal hydride species. Molecular hydrogen (H₂) is subsequently released from the metal hydride.[7][8]
-
Condensation: The newly formed aldehyde or ketone undergoes a condensation reaction with the amine to form a hemiaminal (from primary or secondary amines) or an enamine (if the aldehyde/ketone has α-hydrogens).[1]
-
Second Dehydrogenation or Dehydration:
The specific pathway taken depends heavily on the catalyst and reaction conditions.[9]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the desired product and the substrates being used.
-
For Imine Synthesis: A variety of catalysts based on ruthenium, cobalt, and manganese have been shown to be effective.[2][7]
-
For Amide Synthesis: Ruthenium pincer complexes have been specifically developed for the selective synthesis of primary, secondary, and tertiary amides from alcohols and amines, minimizing the formation of imine side products.[1][5]
-
Heterogeneous Catalysts: For simpler applications and easier catalyst separation, heterogeneous catalysts like Pd/C or supported copper catalysts can be used, although they may sometimes offer lower selectivity.
Q3: Can I use secondary or tertiary alcohols in this reaction?
A3:
-
Secondary Alcohols: Yes, secondary alcohols can be used and will be dehydrogenated to ketones, which can then react with amines.[5]
-
Tertiary Alcohols: No, tertiary alcohols cannot be used as substrates for the initial dehydrogenation step as they lack a hydrogen atom on the carbon bearing the hydroxyl group. Control experiments using tert-butanol have shown no reaction.[7]
Q4: What is the role of the base in these reactions?
A4: A base is often required to facilitate the deprotonation of the alcohol, making it a better nucleophile to coordinate with the metal catalyst. It can also play a role in the deprotonation of the hemiaminal intermediate. The choice of base can influence the reaction rate and selectivity.[4]
Q5: Are there any safety concerns I should be aware of?
A5: Yes. The reaction generates hydrogen gas (H₂), which is highly flammable. Reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be avoided. If running the reaction under pressure, ensure the reaction vessel is properly rated for the expected pressure.
Experimental Protocols & Data
Table 1: Representative Catalyst Systems and Conditions
| Catalyst | Alcohol Substrate | Amine Substrate | Product | Base | Temperature (°C) | Yield (%) | Reference |
| Pyridine-based PNN-Ru pincer complex | Benzyl alcohol | Ammonia | Benzamide | tBuOK | 135 | High | |
| Cobalt complex | Benzyl alcohol | Benzylamine | N-Benzylidenebenzylamine (Imine) | None | 120 | 90 | [7] |
| [Cp*IrCl₂]₂ | Benzyl alcohol | Phenylhydrazine | Benzylaldehyde phenylhydrazone | KOH | 100 | 85 | [4] |
| Pd/C | o-Acyl phenols | - | Chromone | - | - | Low (50-59) for substrates lacking β-substituents |
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up an acceptorless dehydrogenative coupling reaction.
Catalytic Cycle Diagram
The following diagram illustrates a simplified catalytic cycle for the formation of an amide from a primary alcohol and a primary amine.
References
- Shimizu, K.-i., et al. (2018).
-
Luo, J., et al. (2022). Acceptorless dehydrogenative synthesis of primary amides from alcohols and ammonia. Chemical Science. [Link]
- Luo, J., et al. (n.d.).
- (2024). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. RSC Publishing.
-
Zhang, G., et al. (2013). Cobalt-Catalyzed Acceptorless Alcohol Dehydrogenation: Synthesis of Imines from Alcohols and Amines. Organic Letters. [Link]
- (2021).
-
(2019). Mechanism of Coupling of Alcohols and Amines To Generate Aldimines and H2 by a Pincer Manganese Catalyst. ACS Catalysis. [Link]
-
(2022). Acceptorless Dehydrogenative Cross-Coupling of Primary Alcohols Catalyzed by an N-Heterocyclic Carbene–Nitrogen–Phosphine Chelated Ruthenium(II) Complex. The Journal of Organic Chemistry. [Link]
- (n.d.). Optimizing the reaction conditions for the dehydrogenation of alcohols.
- (n.d.). Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes. NIH.
-
(2018). Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium. Journal of the American Chemical Society. [Link]
- (2018).
-
Li, F., Sun, C., & Wang, N. (2014). Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols for the Synthesis of Arylhydrazones. Organic Chemistry Portal. [Link]
- (2024). Olefins from alcohols via catalytic acceptorless dehydrogenation coupling reactions. Catalysis Science & Technology (RSC Publishing).
- (n.d.). Optimization of the reaction conditions a.
-
Paudel, K., et al. (2019). Cobalt-Catalyzed Acceptorless Dehydrogenative Coupling of Primary Alcohols to Esters. Organic Letters. [Link]
Sources
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- 4. Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols for the Synthesis of Arylhydrazones [organic-chemistry.org]
- 5. Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Olefins from alcohols via catalytic acceptorless dehydrogenation coupling reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01800H [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Microwave-Assisted Synthesis of Aldimines
Welcome to the technical support center for the microwave-assisted synthesis of aldimines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions. Our goal is to help you optimize your reactions, overcome common challenges, and ensure safe and efficient laboratory practices.
Section 1: Troubleshooting Guide
Microwave-assisted organic synthesis (MAOS) has revolutionized the formation of aldimines, offering rapid reaction times and high yields. However, like any technique, it presents unique challenges. This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low product yield is one of the most common frustrations in synthesis. In microwave chemistry, the cause often lies in suboptimal reaction parameters or reagent choice.
Possible Causes & Solutions
-
Insufficient Heating:
-
Causality: The reaction mixture may not be absorbing microwave energy efficiently. Microwave heating relies on the interaction of the electromagnetic field with polar molecules (dipolar polarization) or ions (ionic conduction) in the reaction mixture.[1][2] If the overall polarity of the mixture is too low, it will not heat effectively.
-
Solution 1: Solvent Choice: If you are not running a neat (solvent-free) reaction, ensure your chosen solvent has a high dielectric loss tangent (tan δ), indicating its ability to convert microwave energy into heat.[3] Polar solvents like ethanol, DMF, or even water are generally effective.[1] For non-polar solvents, a small amount of a polar co-solvent or an ionic liquid can be added to improve energy absorption.
-
Solution 2: Increase Power/Temperature: Carefully increase the microwave power or the target temperature. Be aware that excessive temperatures can lead to reactant or product degradation.[1] A typical effective temperature range for these reactions is between 100°C and 160°C.[1][4]
-
-
Reaction Equilibrium Not Shifted:
-
Causality: Aldimine formation is a reversible condensation reaction that produces water as a byproduct.[5] If this water is not removed, the equilibrium can shift back towards the starting materials, reducing the yield.
-
Solution 1: Use a Dehydrating Agent: Incorporate a dehydrating agent that is compatible with microwave conditions. Molecular sieves are an excellent choice as they efficiently trap water and are microwave-transparent.[5]
-
Solution 2: Solvent-Free Conditions: Running the reaction neat (solvent-free) can be highly effective. The high concentration of reactants helps drive the equilibrium forward.[4][6] This is a key advantage of microwave synthesis.[7]
-
-
Poor Reactant Purity:
-
Causality: Impurities in the starting aldehyde or amine can interfere with the reaction. For example, carboxylic acid impurities in an aldehyde (from oxidation) can react with the amine to form an amide salt, consuming the starting material.
-
Solution: Ensure the purity of your starting materials. Re-purify aldehydes and amines if necessary (e.g., via distillation or recrystallization) before use.
-
Issue 2: Incomplete Reaction or Slow Conversion Rate
Even with product formation, reactions can stall, leaving significant amounts of starting material.
Possible Causes & Solutions
-
Insufficient Reaction Time:
-
Causality: While microwave reactions are fast, they are not instantaneous. The reaction may simply need more time to reach completion.
-
Solution: Increase the reaction time in increments (e.g., 2-5 minutes) and monitor the progress using a suitable analytical technique like TLC or LC-MS. Many aldimine syntheses are complete within 2 to 15 minutes under microwave irradiation.[4][5]
-
-
Lack of Catalysis:
-
Causality: The condensation reaction is often catalyzed by acid.[8] While some reactions proceed without a catalyst under microwave conditions, particularly with reactive substrates, many benefit from one.
-
Solution: Introduce a catalytic amount of an acid. Solid acids like montmorillonite K10 clay or Nafion-H are particularly well-suited for microwave synthesis as they are easily removed post-reaction and can enhance reaction rates significantly.[9] A few drops of glacial acetic acid can also be effective.[10]
-
Issue 3: Formation of Side Products or Product Decomposition
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates side reactions or product degradation.
Possible Causes & Solutions
-
Excessive Temperature:
-
Causality: The high temperatures achievable in a sealed microwave vessel can be a double-edged sword.[3] While they accelerate the desired reaction, they can also provide the activation energy for undesired pathways or cause the aldimine product, which contains a sensitive C=N bond, to decompose.
-
Solution: Reduce the target reaction temperature. It is crucial to find a balance between a fast reaction rate and the stability of the reactants and products. A temperature screen (e.g., 80°C, 100°C, 120°C) is a valuable optimization step.[7]
-
-
Hydrolysis of the Aldimine Product:
-
Causality: Aldimines are susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of water and acid at high temperatures.
-
Solution: Ensure a dry work-up procedure. Once the reaction is complete, cool the vessel and immediately process the mixture, avoiding prolonged exposure to atmospheric moisture or aqueous acidic conditions until the product is isolated. The use of a dehydrating agent during the reaction also mitigates this issue.[5]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in microwave-assisted aldimine synthesis.
Caption: A step-by-step decision diagram for troubleshooting low-yield aldimine synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a microwave for aldimine synthesis compared to conventional heating?
A: The primary advantage is a dramatic reduction in reaction time, often from hours to mere minutes.[11][12] This is due to the efficient and rapid heating mechanism of microwaves, which directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, volumetric heating.[1] This acceleration often leads to higher product yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating.[10][13]
Q2: Can I perform this reaction in a domestic microwave oven?
A: Absolutely not. Domestic microwave ovens should never be used for chemical synthesis.[14] They lack the necessary safety features, such as pressure and temperature sensors and controllers, proper ventilation, and shielded casings, which are standard in dedicated laboratory microwave reactors.[15][16] Using a domestic oven for chemical reactions, especially with organic solvents, poses a severe risk of explosion and fire.[17]
Q3: What type of reaction vessel should I use?
A: You must use vessels specifically designed for microwave chemistry. These are typically made of microwave-transparent materials like borosilicate glass or Teflon and are engineered to withstand the high pressures and temperatures that can be generated.[3] Always check vessels for cracks or defects before use.[18]
Q4: Is a solvent always necessary?
A: No, one of the significant benefits of microwave-assisted synthesis is the ability to conduct reactions under solvent-free (neat) conditions.[4][6] This is highly advantageous from a green chemistry perspective, as it reduces solvent waste.[1] For solid reactants, a minimal amount of a high-boiling, polar liquid can be added as a "wetting reagent" to facilitate heat transfer.[8]
Q5: How do I choose the right temperature and time for my specific reactants?
A: A good starting point is to adapt a protocol from a similar reaction in the literature. A common set of conditions for aldimine synthesis is 100-120°C for 5-10 minutes.[4] However, optimization is key. If the reaction is incomplete, incrementally increase the time. If side products form, try lowering the temperature. A systematic optimization, as shown in the table below, is the most rigorous approach.
| Parameter | Range to Test | Rationale |
| Temperature | 80 - 150 °C | Balances reaction rate against thermal stability of products.[7] |
| Time | 2 - 20 min | Ensures reaction goes to completion without unnecessary heating.[5] |
| Catalyst | None vs. 0.1 mol% | Determines if catalysis is necessary to achieve a good rate.[9] |
Q6: What is the reaction mechanism for aldimine formation?
A: The reaction proceeds via a nucleophilic addition of the primary amine to the aldehyde carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the final aldimine product. The microwave irradiation primarily accelerates the heating, and thus the rate of these steps, rather than altering the fundamental mechanism.
Caption: The general mechanism for the formation of an aldimine from an aldehyde and a primary amine.
Section 3: General Experimental Protocol
This protocol provides a representative starting point for the microwave-assisted synthesis of an N-substituted aldimine. Note: All reactions should be performed in a dedicated laboratory microwave reactor by trained personnel.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Primary Amine (e.g., Aniline, 1.0 mmol)
-
Montmorillonite K10 clay (optional, ~100 mg)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
Vessel Preparation: Place the aromatic aldehyde (1.0 mmol) and the primary amine (1.0 mmol) into a clean, dry 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add Catalyst (Optional): If using a catalyst, add the montmorillonite K10 clay (~100 mg).[9]
-
Seal the Vessel: Securely cap the vessel according to the manufacturer's instructions for the microwave reactor.
-
Microwave Irradiation: Place the vessel inside the microwave cavity. Set the reaction parameters. A good starting point is:
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's compressed air cooling feature) before carefully opening it.
-
Work-up and Isolation: The work-up procedure will depend on the physical properties of the product. For many solid aldimines, the product can be isolated by recrystallization. For example, add a small amount of cold ethanol to the reaction mixture, collect the resulting solid by vacuum filtration, and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Characterization: Dry the product and confirm its identity and purity using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy). The IR spectrum should show a characteristic C=N stretch around 1620 cm⁻¹.[19]
References
- Border, E. C., Blair, A. V. L., & Andrews, P. C. (2015). An Efficient Microwave Method for the Synthesis of Imines. Australian Journal of Chemistry.
- Zhang, Y., et al. (2023). Facile Microwave-Assisted Synthesis of 2D Imine-Linked Covalent Organic Frameworks for Exceptional Iodine Capture.
- Bekdemir, Y., & Efil, K. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives.
- D'auria, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis.
- Cieplak, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC, NIH.
- Kremsner, J. M., & Stadler, A. (2018). Microwave-assisted synthesis. Anton Paar Wiki.
- Unknown. (n.d.). MICROWAVE MEDIATED ORGANIC SYNTHESIS (MAOS), IONIC LIQUIDS. Solid supported reaction.
- Vámos, J., et al. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. PMC, NIH.
- Unknown. (n.d.). Microwave assisted reactions. PPTX - Slideshare.
- Unknown. (n.d.). Reductions.
- Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. NIH.
- Bekdemir, Y., & Efil, K. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives.
- Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. JOCPR.
- Unknown. (n.d.). Safety Considerations for Microwave Synthesis.
- Unknown. (2011).
- Unknown. (n.d.).
- Karakullukçu, N. T., et al. (2013). Comparison of microwave and classical heating for synthesized compounds.
- Roy, K. (2024). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Unknown. (n.d.).
- Unknown. (n.d.). Comparative study of conventional and microwave assisted synthesis.
- Unknown. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.
- Unknown. (n.d.). Microwave Reactor Safety.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted reactions | PPTX [slideshare.net]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. scribd.com [scribd.com]
- 17. nottingham.ac.uk [nottingham.ac.uk]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of N-(4-methoxybenzylidene)methanamine
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of the imine N-(4-methoxybenzylidene)methanamine, offering a comparative perspective with its unsubstituted analog, N-benzylidenemethylamine, and its precursor, anisaldehyde. This comparative approach illuminates the subtle electronic effects influencing chemical shifts, providing a deeper understanding of structure-property relationships.
The Structural Landscape: N-(4-methoxybenzylidene)methanamine
N-(4-methoxybenzylidene)methanamine is a Schiff base formed from the condensation of anisaldehyde (4-methoxybenzaldehyde) and methylamine. Its structure features a central imine (C=N) functional group, which plays a critical role in its chemical reactivity and spectroscopic properties. The molecule's aromatic ring is substituted with an electron-donating methoxy group in the para position, significantly influencing the electron density distribution across the molecule and, consequently, its ¹H NMR spectrum.
Below is a diagram illustrating the molecular structure of N-(4-methoxybenzylidene)methanamine with the different proton environments labeled.
Figure 1. Molecular structure of N-(4-methoxybenzylidene)methanamine with proton labels.
¹H NMR Spectral Analysis of N-(4-methoxybenzylidene)methanamine
While a publicly available, fully assigned experimental spectrum for N-(4-methoxybenzylidene)methanamine is not readily found in the literature, its ¹H NMR spectrum can be reliably predicted based on the analysis of its structural components and comparison with closely related, well-characterized molecules. The predicted chemical shifts, multiplicities, and integrations are summarized in Table 1.
Table 1. Predicted ¹H NMR Spectral Data for N-(4-methoxybenzylidene)methanamine in CDCl₃.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | ~8.1-8.3 | Singlet (or very fine quartet) | 1H | Imine CH |
| Hₑ | ~7.6-7.8 | Doublet | 2H | Aromatic CH (ortho to C=N) |
| Hₐ | ~6.9-7.0 | Doublet | 2H | Aromatic CH (meta to C=N) |
| Hₑ | ~3.8-3.9 | Singlet | 3H | Methoxy (OCH₃) |
| Hₐ | ~3.5 | Doublet | 3H | N-Methyl (N-CH₃) |
Comparative ¹H NMR Analysis
A comparative analysis with N-benzylidenemethylamine and anisaldehyde provides valuable insights into the electronic effects of the substituents on the chemical shifts of the protons.
Table 2. Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
| Proton | N-benzylidenemethylamine[1] | N-(4-methoxybenzylidene)methanamine (Predicted) | Anisaldehyde[2] |
| Imine CH | ~8.27 | ~8.1-8.3 | 9.88 (Aldehyde CH) |
| Aromatic CH (ortho to C=X) | ~7.70 | ~7.6-7.8 | ~7.85 |
| Aromatic CH (meta to C=X) | ~7.40 | ~6.9-7.0 | ~7.00 |
| N-Methyl (N-CH₃) | ~3.52 | ~3.5 | - |
| Methoxy (OCH₃) | - | ~3.8-3.9 | ~3.88 |
Key Observations and Mechanistic Insights:
-
Imine Proton (Hₐ): The imine proton of N-(4-methoxybenzylidene)methanamine is expected to resonate at a slightly upfield position compared to the unsubstituted N-benzylidenemethylamine. This is due to the electron-donating nature of the para-methoxy group, which increases the electron density at the imine carbon and shields the attached proton. The aldehyde proton of anisaldehyde is significantly more deshielded (~9.88 ppm) due to the strong electron-withdrawing effect of the carbonyl oxygen.
-
Aromatic Protons (Hₑ and Hₐ): The electron-donating methoxy group exerts a strong influence on the aromatic protons. The protons ortho to the methoxy group (meta to the imine, Hc) are significantly shielded and appear at a higher field (~6.9-7.0 ppm) compared to the corresponding protons in N-benzylidenemethylamine (~7.40 ppm). Conversely, the protons meta to the methoxy group (ortho to the imine, Hb) are less affected and appear at a similar chemical shift to those in anisaldehyde.
-
N-Methyl Protons (Hₐ): The N-methyl protons are expected to show a doublet due to coupling with the imine proton, although in some cases this coupling can be broadened. The chemical shift is predicted to be around 3.5 ppm, similar to that in N-benzylidenemethylamine.
-
Methoxy Protons (Hₑ): The methoxy protons appear as a sharp singlet around 3.8-3.9 ppm, a characteristic region for this functional group, and is consistent with the chemical shift observed in anisaldehyde.
Experimental Protocol for Synthesis and NMR Acquisition
To provide a self-validating framework, a detailed experimental protocol for the synthesis of N-(4-methoxybenzylidene)methanamine and the subsequent acquisition of its ¹H NMR spectrum is outlined below.
Synthesis of N-(4-methoxybenzylidene)methanamine
Figure 2. Synthetic workflow for N-(4-methoxybenzylidene)methanamine.
Materials:
-
Anisaldehyde (4-methoxybenzaldehyde)
-
Methylamine (40% aqueous solution)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anisaldehyde (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethanol.
-
Add an equimolar amount of methylamine (40% aqueous solution, 1.0 eq) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add diethyl ether and water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(4-methoxybenzylidene)methanamine. The product can be further purified by distillation or chromatography if necessary.
¹H NMR Spectrum Acquisition
Instrumentation and Parameters:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Concentration: Prepare a ~5-10 mg/mL solution of the purified imine in CDCl₃.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Procedure:
-
Dissolve approximately 5-10 mg of the synthesized N-(4-methoxybenzylidene)methanamine in about 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using the specified parameters.
-
Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the TMS peak.
This comprehensive guide provides a detailed analysis of the ¹H NMR spectrum of N-(4-methoxybenzylidene)methanamine through a comparative approach. By understanding the influence of the methoxy substituent on the chemical shifts of the imine and aromatic protons, researchers can gain a deeper appreciation for the subtleties of NMR spectroscopy in structural elucidation. The provided experimental protocols offer a practical framework for the synthesis and characterization of this and similar imine compounds.
References
-
The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]
-
NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxybenzylidene)methanamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S8. NMR spectrum of N-(4'-methoxybenzylidene)-4-aminobenzoic.... Retrieved from [Link]
-
Chegg.com. (2016). Solved Consider the^1 H NMR spectrum of p-anisaldehyde.... Retrieved from [Link]
Sources
A Researcher's Comparative Guide to the 13C NMR Analysis of N-(4-methoxybenzylidene)methanamine
This guide provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-(4-methoxybenzylidene)methanamine, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the rationale behind experimental choices and compares 13C NMR with other common analytical techniques, supported by experimental data and authoritative references.
Introduction: The Significance of N-(4-methoxybenzylidene)methanamine and the Need for Precise Characterization
N-(4-methoxybenzylidene)methanamine is an imine, a class of organic compounds containing a carbon-nitrogen double bond. Imines are crucial intermediates in the synthesis of a wide array of biologically active molecules and fine chemicals.[1][2][3] The precise characterization of their molecular structure is paramount to ensure the desired stereochemistry, purity, and ultimately, the efficacy and safety of the final product.
While several analytical techniques can provide structural information, 13C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule.[4][5] This guide will delve into the principles and practical application of 13C NMR for the analysis of N-(4-methoxybenzylidene)methanamine, providing a comparative framework against other analytical methods.
The Power of 13C NMR Spectroscopy: A Direct Look at the Carbon Framework
Carbon-13 NMR spectroscopy is a fundamental technique that provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.[5][6][7] Unlike ¹H NMR, which focuses on protons, 13C NMR directly probes the carbon backbone. The natural abundance of the 13C isotope is only about 1.1%, which makes the technique less sensitive than ¹H NMR, but this is offset by several advantages.[8]
One of the key benefits of 13C NMR is the wide range of chemical shifts, typically from 0 to 220 ppm, which minimizes signal overlap even in complex molecules.[6][9] This allows for the clear resolution of individual carbon signals, providing a distinct fingerprint of the molecule's structure.[6]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the steps for obtaining a 13C NMR spectrum of N-(4-methoxybenzylidene)methanamine. The rationale behind each step is provided to ensure a self-validating and reproducible experiment.
Step 1: Sample Preparation
-
Action: Dissolve approximately 20-50 mg of N-(4-methoxybenzylidene)methanamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Causality: A sufficient concentration is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of 13C.[8] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its characteristic solvent peak at ~77 ppm can be used for spectral calibration.[8][9]
Step 2: Instrument Setup and Calibration
-
Action: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Causality: Shimming corrects for inhomogeneities in the magnetic field, leading to sharper, more resolved peaks. Referencing ensures the accuracy and comparability of chemical shift values across different experiments and instruments.
Step 3: Acquisition of the 1D 13C NMR Spectrum
-
Action: Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. A typical experiment might involve a spectral width of 250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and several hundred to a few thousand scans.
-
Causality: The wide spectral width ensures all carbon signals are captured. The number of scans is crucial for improving the signal-to-noise ratio. A sufficient relaxation delay is important for accurate quantification, although in standard 13C NMR, peak integrations are generally not reliable for determining the number of carbons.[6][10]
Step 4: Data Processing
-
Action: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Causality: The Fourier transform converts the time-domain data (FID) into the frequency-domain spectrum. Phasing corrects for distortions in the peak shapes, and baseline correction ensures a flat baseline for accurate peak picking and analysis.
Spectral Analysis and Data Interpretation
The 13C NMR spectrum of N-(4-methoxybenzylidene)methanamine is expected to show distinct signals for each of its nine unique carbon atoms. The chemical shifts provide valuable information about the electronic environment of each carbon.
Table 1: Predicted 13C NMR Chemical Shifts for N-(4-methoxybenzylidene)methanamine
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=N | ~160-170 | The imine carbon is significantly deshielded due to the electronegativity of the nitrogen atom and the double bond character. |
| Aromatic C-O | ~160 | The aromatic carbon attached to the oxygen of the methoxy group is deshielded by the electronegative oxygen. |
| Aromatic C (ortho to OMe) | ~114 | These carbons are shielded due to the electron-donating resonance effect of the methoxy group. |
| Aromatic C (meta to OMe) | ~130 | These carbons are less affected by the methoxy group's electronic effects. |
| Aromatic C (ipso to C=N) | ~130 | The ipso-carbon is deshielded by the attached imine group. |
| N-CH₃ | ~45-55 | The methyl carbon attached to the nitrogen is deshielded by the electronegative nitrogen. |
| O-CH₃ | ~55 | The methoxy carbon is deshielded by the electronegative oxygen atom. |
Note: These are approximate values and can vary slightly depending on the solvent and other experimental conditions.
To further aid in the assignment of these signals, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[11][12][13]
-
DEPT-90: Shows only signals from CH carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.[12]
Caption: Molecular structure of N-(4-methoxybenzylidene)methanamine with carbon numbering for NMR analysis.
Comparative Analysis: 13C NMR vs. Alternative Techniques
While 13C NMR is a powerful tool, a comprehensive analysis often involves a combination of techniques. The following table compares 13C NMR with other common analytical methods for the characterization of N-(4-methoxybenzylidene)methanamine.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 13C NMR | Carbon skeleton, number of non-equivalent carbons, chemical environment of carbons. | Direct observation of the carbon framework, excellent resolution of signals.[6] | Low sensitivity, longer acquisition times.[8] |
| ¹H NMR | Number and type of protons, connectivity through spin-spin coupling. | High sensitivity, short acquisition times, provides detailed connectivity information. | Signal overlap can be an issue in complex molecules. |
| FT-IR | Presence of functional groups (e.g., C=N, C-O, aromatic C-H). | Fast, inexpensive, provides a quick overview of functional groups present. | Does not provide detailed structural information on the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | High sensitivity, provides molecular weight and formula, can infer structural features from fragmentation. | Does not directly provide information on the connectivity of atoms. |
Caption: Workflow for the comprehensive structural analysis of N-(4-methoxybenzylidene)methanamine.
Conclusion: The Indispensable Role of 13C NMR
In the structural elucidation of N-(4-methoxybenzylidene)methanamine, 13C NMR spectroscopy proves to be an indispensable tool. It provides a direct and unambiguous map of the carbon skeleton, which, when combined with data from other techniques like ¹H NMR, FT-IR, and Mass Spectrometry, allows for a complete and confident structural assignment. The detailed protocol and comparative analysis presented in this guide are intended to empower researchers to make informed decisions in their analytical workflows, ensuring the integrity and quality of their scientific endeavors.
References
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University of Regensburg. 13C NMR Spectroscopy. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 13C NMR Chemical Shifts. Available from: [Link]
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Journal of Chemical Education. Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Available from: [Link]
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Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. Available from: [Link]
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The Journal of Physical Chemistry. Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. Available from: [Link]
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PubChem. N-(4-methoxybenzylidene)methanamine. Available from: [Link]
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Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. Available from: [Link]
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Frontiers in Catalysis. Identification, Characterization, and In Silico Analysis of New Imine Reductases From Native Streptomyces Genomes. Available from: [Link]
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OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Available from: [Link]
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ResearchGate. Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from... Available from: [Link]
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ResearchGate. 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Available from: [Link]
- Unknown Source. 13C NMR spectroscopy.
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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The Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. Available from: [Link]
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ResearchGate. Catalytic Methods for Imine Synthesis. Available from: [Link]
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National Institutes of Health. N-methanamine oxide. Available from: [Link]
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Nanalysis. DEPT: A tool for 13C peak assignments. Available from: [Link]
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SlideShare. C-13 NMR Spectroscopy. Available from: [Link]
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PeerJ. Facile imine synthesis under green conditions using Amberlyst® 15. Available from: [Link]
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RJPBCS. Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]
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YouTube. NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. Available from: [Link]
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Fiveable. Uses of 13C NMR Spectroscopy. Available from: [Link]
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mocedes.org. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Available from: [Link]
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Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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PubMed. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Available from: [Link]
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University of Puget Sound. 13C-NMR. Available from: [Link]
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A Comparative Guide to the Spectroscopic Characterization of N-(4-methoxybenzylidene)methanamine
This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of N-(4-methoxybenzylidene)methanamine, a Schiff base of significant interest in synthetic chemistry and materials science. We will explore the nuanced interpretation of its FTIR spectrum and objectively compare this technique with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to employ the most effective analytical strategies for the characterization of imine-containing compounds.
Introduction to N-(4-methoxybenzylidene)methanamine
N-(4-methoxybenzylidene)methanamine, with the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a Schiff base, a class of compounds characterized by the presence of a carbon-nitrogen double bond (imine functionality).[1] These imines are pivotal intermediates in numerous organic syntheses and are integral to the structure of many biologically active molecules. The synthesis of N-(4-methoxybenzylidene)methanamine is typically achieved through the condensation reaction of p-anisaldehyde and methylamine. Given the reactivity of the imine bond, precise structural confirmation is paramount to ensure the purity and identity of the synthesized compound.
FTIR Spectroscopy: A Primary Analytical Tool
FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. For N-(4-methoxybenzylidene)methanamine, FTIR is an invaluable tool for confirming the formation of the imine linkage and the persistence of other key functional groups.
Theoretical Vibrational Modes
The structure of N-(4-methoxybenzylidene)methanamine contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum:
-
C=N Stretch (Imine): This is the most diagnostic peak for the formation of the Schiff base. It typically appears in the region of 1690-1640 cm⁻¹.
-
C-O Stretch (Aromatic Ether): The methoxy group on the aromatic ring will exhibit a strong C-O stretching vibration, usually observed between 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
-
=C-H Aromatic Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: The methyl group attached to the imine nitrogen will show C-H stretching absorptions in the 2975-2860 cm⁻¹ region.
-
Aromatic C=C Bending: The benzene ring will also produce characteristic overtone and combination bands in the 2000-1600 cm⁻¹ region and out-of-plane bending vibrations at lower wavenumbers.
Experimental Protocol: Synthesis and In-Situ FTIR Monitoring
A robust method to confirm the synthesis of N-(4-methoxybenzylidene)methanamine is to monitor the reaction between p-anisaldehyde and methylamine using in-situ FTIR.
Step-by-Step Protocol:
-
Reactant Spectra Acquisition: Obtain the individual FTIR spectra of the starting materials, p-anisaldehyde and methylamine.
-
Reaction Setup: In a suitable reaction vessel equipped for in-situ FTIR analysis (e.g., using an attenuated total reflectance (ATR) probe), combine equimolar amounts of p-anisaldehyde and methylamine in a suitable solvent (e.g., ethanol).
-
Reaction Monitoring: Initiate the reaction, with stirring, and record FTIR spectra at regular intervals.
-
Data Analysis: Observe the decrease in the intensity of the characteristic carbonyl (C=O) peak of p-anisaldehyde (typically around 1700 cm⁻¹) and the N-H bending peak of methylamine (around 1600 cm⁻¹). Concurrently, monitor the appearance and increase in intensity of the C=N imine stretching peak (around 1650 cm⁻¹) of the product.
-
Reaction Completion: The reaction is considered complete when the reactant peaks have disappeared, and the product peak intensity has stabilized.
This self-validating system provides direct evidence of the chemical transformation.
Interpreting the FTIR Spectrum of N-(4-methoxybenzylidene)methanamine
The experimental FTIR spectrum of N-(4-methoxybenzylidene)methanamine (also known as N-methyl-p-methoxybenzylidinimine) confirms the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3050 | =C-H Aromatic Stretch | Confirms the presence of the benzene ring. |
| ~2950 | C-H Aliphatic Stretch | Indicates the presence of the N-methyl group. |
| ~1650 | C=N Imine Stretch | Confirms the formation of the Schiff base. |
| ~1600, ~1510 | C=C Aromatic Ring Stretch | Further evidence of the aromatic system. |
| ~1250, ~1030 | C-O Ether Stretch | Confirms the presence of the methoxy group. |
| ~830 | p-Disubstituted Benzene Bend | Indicates the para-substitution pattern on the aromatic ring. |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Comparative Analysis with Other Spectroscopic Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive characterization of N-(4-methoxybenzylidene)methanamine often necessitates the use of complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR:
-
Imine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically between 8.0-8.5 ppm.
-
Aromatic Protons: The protons on the p-disubstituted benzene ring will appear as two doublets in the range of 6.8-7.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed around 3.8 ppm.
-
N-Methyl Protons (-N-CH₃): A singlet for the three methyl protons attached to the nitrogen will appear further upfield, typically around 3.4 ppm.
¹³C NMR:
-
Imine Carbon (-C=N-): The carbon of the imine bond is significantly deshielded and will appear in the 160-170 ppm region.
-
Aromatic Carbons: The carbons of the benzene ring will resonate between 114-162 ppm. The carbon attached to the oxygen of the methoxy group will be the most downfield among the ring carbons.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found around 55 ppm.
-
N-Methyl Carbon (-N-CH₃): The methyl carbon attached to the nitrogen will appear in the aliphatic region, typically around 45-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural insights through fragmentation patterns.
-
Molecular Ion Peak ([M]⁺): For N-(4-methoxybenzylidene)methanamine, the molecular ion peak would be expected at an m/z of 149.
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would include the cleavage of the benzylic C-N bond, leading to fragments corresponding to the methoxybenzyl cation (m/z 121) and the methylimine radical cation (m/z 28).
Performance Comparison
| Technique | Strengths | Limitations | Information Provided |
| FTIR | Rapid, non-destructive, inexpensive, excellent for functional group identification. | Provides limited information on molecular connectivity and stereochemistry. | Presence of imine, aromatic ether, and other functional groups. |
| NMR | Provides detailed information on molecular structure, connectivity, and stereochemistry. | Slower acquisition time, more expensive instrumentation, requires deuterated solvents. | Unambiguous structural elucidation, including isomer differentiation. |
| MS | High sensitivity, provides accurate molecular weight and elemental composition (with high-resolution MS). | Can be a destructive technique, may not distinguish between isomers. | Molecular formula and fragmentation patterns for structural confirmation. |
Experimental and Logical Workflows
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow from synthesis to multi-technique spectroscopic analysis.
Logical Comparison of Analytical Techniques
Caption: Logical relationship between the target molecule and the information provided by each analytical technique.
Conclusion
FTIR spectroscopy serves as an indispensable first-line analytical technique for the characterization of N-(4-methoxybenzylidene)methanamine. It provides rapid and definitive evidence of the formation of the critical imine functionality. However, for a comprehensive and unambiguous structural elucidation, a multi-technique approach is strongly recommended. The detailed connectivity information from NMR spectroscopy and the precise molecular weight determination from mass spectrometry, when used in conjunction with FTIR, provide a self-validating analytical workflow that ensures the highest level of scientific integrity for researchers, scientists, and drug development professionals.
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NIST. N-methyl-p-methoxybenzylidinimine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J. & Mallard, W.G. (National Institute of Standards and Technology, Gaithersburg MD). [Link]
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The Royal Society of Chemistry. Supporting Information: Catalytic oxidative coupling of benzylamines to imines. [Link]
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LibreTexts. 13.11: Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
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A Comparative Guide to the Structural Analysis of N-(4-methoxybenzylidene)methanamine and its Analogs
This guide provides an in-depth technical comparison of the structural characteristics of N-(4-methoxybenzylidene)methanamine and its closely related analogs. While a definitive crystal structure for N-(4-methoxybenzylidene)methanamine is not publicly available at the time of this publication, we will leverage the experimentally determined structures of its analogs to provide a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Schiff bases and their applications.
Introduction to N-(4-methoxybenzylidene)methanamine and its Significance
N-(4-methoxybenzylidene)methanamine belongs to the Schiff base class of organic compounds, characterized by the presence of a carbon-nitrogen double bond (imine). This functional group is of significant interest in medicinal chemistry and materials science due to its role in the formation of various bioactive and functional molecules. Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural nuances of these molecules, such as bond lengths, bond angles, and overall molecular conformation, are critical determinants of their chemical reactivity and biological efficacy.
X-ray crystallography stands as the gold standard for elucidating the three-dimensional atomic arrangement of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, providing invaluable insights into the molecule's structure-activity relationship.
Predicted Structural Features of N-(4-methoxybenzylidene)methanamine
Based on the known structures of its analogs, we can predict the key structural features of N-(4-methoxybenzylidene)methanamine. The molecule is expected to be largely planar, a common characteristic of Schiff bases due to the sp² hybridization of the atoms involved in the imine bond. The methoxy group on the benzylidene ring will likely influence the electronic properties of the molecule.
Comparative Structural Analysis of N-(4-methoxybenzylidene)methanamine Analogs
To provide a comprehensive understanding of the likely structural characteristics of N-(4-methoxybenzylidene)methanamine, we will compare the crystallographic data of three of its close analogs.
| Parameter | N-(4-methoxybenzylidene)-4-methylaniline[1] | N-(4-methoxybenzylidene)aniline | N'-(4-methoxybenzylidene)-4-methylbenzohydrazide[2] |
| Molecular Formula | C₁₅H₁₅NO | C₁₄H₁₃NO | C₁₆H₁₆N₂O₂ |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ | Pbca |
| a (Å) | 9.0111(18) | 5.998(2) | 12.138(2) |
| b (Å) | 11.222(2) | 11.455(5) | 8.0580(16) |
| c (Å) | 28.130(6) | 16.991(7) | 29.320(3) |
| α (˚) | 90 | 90 | 90 |
| β (˚) | 92.29(3) | 90 | 90 |
| γ (˚) | 90 | 90 | 90 |
| Volume (ų) | 2867.6(10) | 1166.4(8) | 2867.7(8) |
| Z | 4 | 4 | 8 |
| Dihedral Angle between Phenyl Rings (˚) | Not explicitly stated, but molecule is described as having two orientations. | 11.3(1) | 17.6(3) |
Key Observations:
-
All three analogs crystallize in either monoclinic or orthorhombic systems, which are common for organic molecules.
-
The dihedral angle between the two aromatic rings varies among the analogs, suggesting that substitutions on the aniline ring influence the overall molecular planarity. This is a critical parameter as it can affect crystal packing and intermolecular interactions.
-
The presence of a hydrazide group in N'-(4-methoxybenzylidene)-4-methylbenzohydrazide introduces the capability for hydrogen bonding, which is reflected in its crystal packing, forming chains along the b-axis direction[2].
Experimental Protocols
Synthesis and Crystallization of Schiff Bases
The synthesis of Schiff bases like N-(4-methoxybenzylidene)methanamine and its analogs is typically achieved through the condensation reaction of an aldehyde with a primary amine.
General Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 4-methoxybenzaldehyde and the desired primary amine (e.g., methylamine, aniline, or 4-methylaniline) in a suitable solvent, such as ethanol or methanol[1][3].
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature or in an ice bath to induce crystallization. The resulting solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Recrystallization for Single Crystals: To obtain high-quality single crystals suitable for X-ray diffraction, the crude product is recrystallized. This is often achieved by dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate) and allowing it to cool slowly to room temperature. Slow evaporation of the solvent can also yield well-formed crystals[4].
Caption: Experimental workflow for the synthesis and crystallization of Schiff bases.
Single-Crystal X-ray Diffraction Protocol
The determination of a crystal structure using single-crystal X-ray diffraction involves a series of well-defined steps.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer (e.g., a Bruker D8 Venture) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument's software is used to center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a set time.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as background scattering, Lorentz polarization, and absorption. This results in a file containing the Miller indices (h, k, l) and the corresponding integrated intensities for each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms in the structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method (e.g., with the SHELXL software). This process iteratively adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the refinement is monitored using the R-factor and other statistical indicators.
Caption: Workflow for single-crystal X-ray structure determination.
Conclusion
While the crystal structure of N-(4-methoxybenzylidene)methanamine remains to be experimentally determined, a comparative analysis of its close analogs provides valuable insights into its likely structural characteristics. The provided experimental protocols offer a solid foundation for researchers aiming to synthesize, crystallize, and structurally characterize this and other related Schiff bases. The determination of the precise three-dimensional structure of N-(4-methoxybenzylidene)methanamine will be a valuable contribution to the field, enabling a deeper understanding of its structure-property relationships and facilitating the rational design of new molecules with desired functionalities.
References
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Fun, H.-K., et al. (2012). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3438. [Link]
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Harada, J., et al. (2004). Torsional vibration and central bond length of N-benzylideneanilines. Journal of Molecular Structure, 701(1-3), 83-93. [Link]
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Ren, X.-Y., et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793. [Link]
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Zhang, D., & Zhang, X. (2013). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Journal of Crystallization Process and Technology, 3(1), 28-30. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Bruker. (n.d.). D8 VENTURE. Retrieved from [Link]
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Bigelow, L. A., & Eatough, H. (1928). BENZALANILINE. Organic Syntheses, 8, 22. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine
Executive Summary
4-Pyrimidine methanamine is a pivotal building block in medicinal chemistry, most notably as a precursor in the synthesis of Thiamine (Vitamin B1).[1][2] The selection of an optimal synthetic route is critical, balancing factors such as yield, scalability, cost, and safety. This guide provides an in-depth comparison of three primary synthetic strategies: the reduction of 4-cyanopyrimidine, the Gabriel synthesis starting from a 4-(halomethyl)pyrimidine, and the direct reductive amination of pyrimidine-4-carboxaldehyde. Our analysis reveals that while the reduction of 4-cyanopyrimidine is a robust and high-yielding method, the one-pot reductive amination of pyrimidine-4-carboxaldehyde presents a more efficient pathway in terms of step economy and overall reaction time, making it highly attractive for rapid analogue synthesis and process development.[3]
Introduction
The pyrimidine scaffold is a cornerstone of numerous biologically active molecules.[4][5] 4-Pyrimidine methanamine, specifically, provides a critical (aminomethyl) linker at the C4 position, a common motif for engaging with biological targets. The industrial and pharmaceutical demand for this intermediate necessitates efficient and reproducible synthetic methodologies.[6] The choice of synthesis is not trivial; it directly impacts production costs, environmental footprint, and the purity profile of the final compound. This guide dissects the most prevalent synthetic routes, offering field-proven insights into the causality behind experimental choices to empower researchers in making informed decisions.
Overview of Primary Synthetic Strategies
The synthesis of 4-pyrimidine methanamine predominantly follows three distinct pathways, each originating from a different functional group at the C4 position of the pyrimidine ring: the nitrile, the aldehyde, or a halomethyl group.
-
Route 1: Reduction of 4-Cyanopyrimidine: This is a classical and widely employed method that leverages the robust conversion of a nitrile to a primary amine.[7]
-
Route 2: Amination via 4-(Chloromethyl)pyrimidine (Gabriel Synthesis): This multi-step approach introduces the amine by way of a stable phthalimide intermediate, effectively preventing the common issue of over-alkylation.[7][8]
-
Route 3: Reductive Amination of Pyrimidine-4-carboxaldehyde: A highly efficient, often one-pot, procedure that directly converts an aldehyde to the target amine.[3]
In-Depth Route Comparison and Mechanistic Insights
Route 1: Reduction of 4-Cyanopyrimidine
This strategy is predicated on the availability of 4-cyanopyrimidine, a stable and reactive intermediate.[9][10] The conversion to the amine can be achieved via two primary methods: catalytic hydrogenation or chemical reduction with a metal hydride.
-
Synthetic Logic & Causality: The nitrile group is an ideal precursor as it is at the same oxidation state as the final aminomethyl group, requiring only reduction.
-
Catalytic Hydrogenation: The choice of Raney Nickel as a catalyst is driven by its high activity and relative cost-effectiveness for nitrile reduction.[7] The reaction is performed under a hydrogen atmosphere, often with ammonia-saturated methanol as the solvent. The ammonia serves a critical purpose: it suppresses the formation of secondary amine byproducts by competing for reaction with the intermediate imine.
-
Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful, non-catalytic reducing agent that readily converts nitriles to primary amines under milder temperature and pressure conditions than catalytic hydrogenation.[7][11] This method is often preferred for smaller, lab-scale syntheses where high-pressure equipment is unavailable. However, the highly reactive nature of LiAlH₄ necessitates stringent anhydrous conditions and a careful aqueous workup procedure to quench excess reagent safely.
-
-
Advantages: High yields are often achievable; the starting material, 4-cyanopyrimidine, is commercially accessible.
-
Disadvantages: Catalytic hydrogenation requires specialized high-pressure reactors, posing a barrier for some laboratories. LiAlH₄ is hazardous, moisture-sensitive, and the workup can be challenging to scale.
Route 2: Gabriel Synthesis from 4-(Chloromethyl)pyrimidine
This route is a classic method for preparing primary amines that avoids the formation of secondary or tertiary amine impurities.[8][12] It is a two-step process involving the initial formation of an N-alkylated phthalimide, followed by hydrazinolysis to release the desired primary amine.[7]
-
Synthetic Logic & Causality: The core principle of the Gabriel synthesis is the use of phthalimide as a protected form of ammonia.[13] The nitrogen in phthalimide is non-nucleophilic after the initial alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups. This completely prevents the over-alkylation problem that plagues direct amination of alkyl halides. The first step is a standard SN2 reaction between potassium phthalimide and 4-(chloromethyl)pyrimidine. The subsequent liberation of the amine is most effectively achieved using hydrazine, which attacks the carbonyl centers to form a stable, cyclic phthalhydrazide byproduct that precipitates out of solution, simplifying purification.[7]
-
Advantages: Excellent control over product formation, yielding exclusively the primary amine. Avoids high-pressure conditions.
-
Disadvantages: It is a multi-step synthesis, which lowers the overall yield and increases the total reaction time.[3] The atom economy is relatively poor due to the use of the bulky phthalimide protecting group.
Quantitative Data Summary
The selection of a synthetic route is often a trade-off between efficiency, time, and the number of synthetic operations. The table below summarizes the key performance indicators for the three discussed pathways.
| Parameter | Route 1: Reduction of 4-Cyanopyrimidine | Route 2: Gabriel Synthesis | Route 3: One-Pot Reductive Amination |
| Starting Material | 4-Cyanopyrimidine | 4-(Chloromethyl)pyrimidine | Pyrimidine-4-carboxaldehyde |
| Number of Steps | 1 | 2 | 1 |
| Typical Overall Yield | 70-90% | ~60% | ~85% |
| Purity | Good to Excellent | Good | Excellent (>99%) |
| Total Reaction Time | 4-8 hours | 12-20 hours | ~12 hours |
| Key Reagents | LiAlH₄ or Raney Ni/H₂ | Potassium Phthalimide, Hydrazine | Ammonia, NaBH(OAc)₃ |
| Key Hazard | High-pressure H₂ / Pyrophoric LiAlH₄ | Hydrazine (toxic) | Minimal |
(Data synthesized from sources [7]and)[3]
Detailed Experimental Protocols
Protocol 1: Reduction of 4-Cyanopyrimidine via LiAlH₄
-
Setup: Under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve 4-cyanopyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. [7]3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with fresh THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-pyrimidine methanamine. Further purification can be achieved by distillation. [7]
Protocol 2: Gabriel Synthesis
-
Step A: Synthesis of N-(Pyrimidin-4-ylmethyl)phthalimide
-
Reaction: Dissolve 4-(chloromethyl)pyrimidine (1.0 eq) and potassium phthalimide (1.1 eq) in dimethylformamide (DMF).
-
Heating: Stir the mixture at 60-80 °C for 6-8 hours. Monitor the reaction by TLC. [7] 3. Isolation: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the phthalimide intermediate. [7]
-
-
Step B: Hydrazinolysis
-
Reaction: Suspend the N-(pyrimidin-4-ylmethyl)phthalimide (1.0 eq) from Step A in ethanol. Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heating: Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form. [7] 3. Isolation: Cool the mixture to room temperature and remove the phthalhydrazide precipitate by filtration, washing with cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by acid-base extraction or column chromatography to afford the final product. [7]
-
Protocol 3: One-Pot Reductive Amination
-
Setup: In a round-bottom flask, dissolve pyrimidine-4-carboxaldehyde (1.0 eq) in a 7N solution of ammonia in methanol. [3]2. Imine Formation: Stir the mixture for 1 hour at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture for an additional 11-12 hours at room temperature. Monitor for the disappearance of the starting material by TLC. [3]5. Workup: Evaporate the solvent under reduced pressure. Take up the residue in water.
-
Isolation & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the highly pure 4-pyrimidine methanamine. [3]
Conclusion and Recommendations
All three synthetic routes provide viable access to 4-pyrimidine methanamine. The optimal choice is dictated by the specific constraints and goals of the research.
-
For large-scale industrial production , catalytic hydrogenation of 4-cyanopyrimidine (Route 1a) is often the most economical, despite the initial capital investment for high-pressure equipment.
-
For standard laboratory-scale synthesis where versatility and safety are paramount, the one-pot reductive amination of pyrimidine-4-carboxaldehyde (Route 3) is highly recommended. It offers an excellent balance of high yield, purity, operational simplicity, and a significantly reduced timeline. [3]* The Gabriel synthesis (Route 2) remains a valuable, albeit less efficient, option when the starting 4-(halomethyl)pyrimidine is readily available and the absolute exclusion of secondary amine impurities is the highest priority. [7] By understanding the underlying chemical principles and practical considerations of each method, researchers can confidently select and execute the most appropriate synthesis for their drug discovery and development programs.
References
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Retrieved from [Link]
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Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
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European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
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YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. Retrieved from [Link]
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Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
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ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Cyanopyridine-catalyzed reduction of azo-compounds. Retrieved from [Link]
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PubMed. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
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Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
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Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
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RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
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PubMed Central. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Retrieved from [Link]
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ACS Publications. (2008). 4-Amino-2-cyanopyrimidines: Novel Scaffold for Nonpeptidic Cathepsin S Inhibitors. Retrieved from [Link]
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ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
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J&K Scientific LLC. (2025). Gabriel Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Catalysts for Imine Synthesis: A Comparative Analysis
Imines, characterized by their carbon-nitrogen double bond (C=N), are foundational building blocks in modern organic synthesis. Their significance spans from being crucial intermediates in the production of pharmaceuticals and agrochemicals to their role in the development of novel materials.[1][2] Traditionally, the synthesis of imines involves the condensation of primary amines with carbonyl compounds, a reaction often plagued by the need for harsh conditions, stoichiometric dehydrating agents, or catalysis by potentially toxic heavy metals.[3][4] The drive towards greener, more sustainable, and efficient chemical processes has spurred extensive research into alternative catalytic systems that circumvent these limitations.
This guide provides a comparative overview of contemporary alternative catalysts for imine synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, comparative performance, and practical application of various catalytic systems, moving beyond a mere listing of methods to explain the causality behind their efficacy.
Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice
The initial decision in selecting a catalytic system often revolves around whether to use a homogeneous or heterogeneous catalyst. This choice has profound implications for reaction kinetics, catalyst separation, and reusability.
-
Homogeneous Catalysts exist in the same phase as the reactants, typically a liquid phase.[5][6] This ensures maximum interaction between the catalyst and substrates, often leading to high activity and selectivity under milder conditions.[6][7] However, the primary drawback is the often difficult and costly separation of the catalyst from the reaction mixture, which complicates product purification and prevents catalyst recycling.[5][7]
-
Heterogeneous Catalysts operate in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[5][8] Their principal advantage is the ease of separation post-reaction—often through simple filtration—which allows for straightforward catalyst recovery and reuse, a key principle of green chemistry.[5][9] A potential limitation is that reactions can be slower due to mass transfer limitations, as reactants must adsorb onto the catalyst surface to react.[5]
The following diagram illustrates the fundamental workflow difference between these two catalytic approaches.
Caption: General mechanism of acid-catalyzed imine formation.
A notable advantage of organocatalysis is its operational simplicity, often proceeding under mild, metal-free conditions with high yields. [10]For instance, pyrrolidine has been shown to catalyze the synthesis of a wide range of aldimines from aldehydes and various amino compounds efficiently, avoiding the need for acids or metals. [10]Furthermore, some base-mediated, transition-metal-free protocols have been developed, using simple promoters like KOH to facilitate the reaction between alcohols and amines under an air atmosphere.
Engineered Surfaces: Nanocatalysts and Metal-Organic Frameworks (MOFs)
The development of materials with precisely controlled nanoscale features has opened new frontiers in heterogeneous catalysis.
Nanocatalysts: Maximizing Surface Area
Nanocatalysts, with dimensions typically under 100 nm, offer an exceptionally high surface-area-to-volume ratio. [11]This geometric advantage dramatically increases the number of available active sites, leading to enhanced catalytic activity. [11]Their design often focuses on improving reusability and stability. [11]
-
Performance: Metal nanoparticles supported on materials like silica or carbon are widely used. [11]These systems combine the high activity of metal catalysts with the practical benefits of heterogeneous systems. For imine synthesis, the rational design of metal-oxide-supported nanoparticles is a promising strategy to boost selectivity and activity. [1]* Reusability: A key metric for heterogeneous catalysts is their performance over multiple reaction cycles. Many nanocatalyst systems demonstrate excellent reusability, maintaining high yields for five or more consecutive runs with no significant loss in efficiency. [9]
Metal-Organic Frameworks (MOFs): The Power of Tunability
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. [12]This unique structure provides an unprecedented degree of tunability in pore size, shape, and chemical functionality, making them highly versatile catalysts. [12]
-
Mechanism: MOFs can act as catalysts in several ways. The metal nodes can serve as Lewis acid sites, or the organic linkers can be functionalized with catalytic groups. For imine synthesis, imine bonds have themselves been used to assemble polyoxometalate-based MOFs (POMOFs), creating materials with enhanced catalytic activity for reactions like CO2 cycloaddition. The defined, uniform catalytic sites within the crystalline structure of MOFs also provide a unique opportunity to study reaction mechanisms in detail. [12]* Green Chemistry: MOFs are increasingly used for solventless reactions, aligning with the principles of green chemistry. [3]Mechanochemistry, or solvent-free grinding, has emerged as a sustainable strategy to synthesize imine-based MOFs, which are often challenging to produce under traditional solvothermal conditions due to the hydrolytic instability of the imine bond. [13]
Nature's Approach: Biocatalysis with Transaminases
For applications in drug development, achieving high enantioselectivity is often critical. Biocatalysis, using enzymes as natural catalysts, offers an elegant solution. [14] Amine Transaminases (ATAs) Amine transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, producing a new amine (or imine intermediate) and a carbonyl byproduct. [14][15]
-
Enantioselectivity: The primary advantage of ATAs is their ability to perform reductive amination of ketones with excellent enantioselectivity, providing access to chiral amines that are vital for pharmaceuticals. [14]This high degree of stereocontrol is difficult to achieve with conventional chemical catalysts.
-
Process and Optimization: The application of transaminases in industrial processes has grown significantly. [14][15]A key challenge is that the transamination reaction is often equilibrium-limited. [14]Various strategies have been developed to drive the reaction to completion, such as using amine donors that produce a volatile byproduct (like acetone from isopropylamine) or coupling the reaction with a subsequent enzymatic step. [14] The biocatalytic approach has been successfully applied in the synthesis of several amine-containing pharmaceuticals, offering a greener and more efficient alternative to routes that rely on transition metals. [15]
Comparative Performance and Experimental Data
To provide an objective comparison, the following table summarizes the key features and performance metrics of the discussed alternative catalytic systems.
| Catalyst Type | Key Advantages | Common Limitations | Typical Conditions | Reusability |
| Organocatalysts | Metal-free, low toxicity, mild conditions, operational simplicity. [10] | Can require higher catalyst loading compared to metals. | Room temp. to moderate heat, often solvent-free. [4][10] | Moderate (often homogeneous). |
| Nanocatalysts | High activity, high surface area, excellent reusability. [1][11] | Potential for metal leaching, synthesis can be complex. | Mild to moderate heat, various solvents or solvent-free. [1] | Excellent (often >5 cycles). [9] |
| MOFs | Highly tunable, high porosity, well-defined active sites. [12] | Stability can be an issue under harsh conditions. [13] | Room temp. to solvothermal, often solvent-free. [3][13] | Good to Excellent. |
| Biocatalysts (ATAs) | Excellent enantioselectivity, aqueous conditions, biodegradable. [14][15] | Limited substrate scope, equilibrium limitations, enzyme stability. [14] | Physiological temp. (30-50 °C), aqueous buffer. [15] | Good (immobilized enzymes). |
Experimental Protocol: Heterogeneous Imine Synthesis Using Amberlyst® 15
This protocol provides a representative example of a green, solventless imine synthesis using a commercially available solid acid catalyst, demonstrating the practical advantages of a heterogeneous system. [4] Objective: To synthesize N-benzylideneaniline from benzaldehyde and aniline using Amberlyst® 15 as a recyclable heterogeneous catalyst.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.1 mmol, 102 mg)
-
Amberlyst® 15 (10 mol%, ~50 mg)
-
Ethanol (for recrystallization)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol) and aniline (1.1 mmol).
-
Catalyst Addition: Add Amberlyst® 15 (10 mol%) to the flask.
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Separation: Upon completion, add a small amount of ethanol to the mixture to dissolve the product and facilitate filtration. Separate the solid Amberlyst® 15 catalyst by vacuum filtration.
-
Catalyst Recycling: Wash the recovered catalyst with ethanol and dry it in an oven. It can now be reused for subsequent reactions.
-
Product Isolation: Take the filtrate and remove the ethanol under reduced pressure (rotary evaporation).
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure N-benzylideneaniline as a crystalline solid. Typical yields are in the range of 95-99%. [4] Rationale for Choices:
-
Amberlyst® 15: Chosen for its high commercial availability, ease of handling, and proven efficacy as a solid acid catalyst. Its heterogeneous nature allows for simple separation and recycling. [4]* Solventless Conditions: This approach aligns with green chemistry principles by eliminating the need for potentially hazardous organic solvents, reducing waste, and simplifying the workup procedure. [4][16]* Room Temperature: Conducting the reaction at room temperature minimizes energy consumption and avoids potential side reactions that can occur at elevated temperatures. [4]
Conclusion and Future Outlook
The field of imine synthesis has moved far beyond traditional condensation methods. The development of alternative catalysts offers chemists a powerful toolkit to create these vital intermediates with greater efficiency, selectivity, and sustainability.
-
Organocatalysts provide a robust, metal-free option for a wide range of substrates.
-
Nanocatalysts and MOFs exemplify the power of materials science in creating highly active and reusable heterogeneous systems.
-
Biocatalysts offer unparalleled enantioselectivity, a crucial advantage for the pharmaceutical industry.
The future will likely see a confluence of these areas, such as the encapsulation of homogeneous catalysts within MOF pores to combine the benefits of both systems, or the development of multi-enzyme cascades for the one-pot synthesis of complex chiral amines. As the demand for sustainable chemical manufacturing grows, the continued innovation in alternative catalysts will be paramount in shaping the future of organic synthesis.
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Catalytic Methods for Imine Synthesis. (2025). ResearchGate. [Link]
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Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (n.d.). Redalyc. [Link]
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Amine Transaminases in Biocatalytic Amine Synthesis. (2016). Diva-portal.org. [Link]
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Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). National Institutes of Health. [Link]
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New Mechanistic Insights into the Formation of Imine-Linked Two-Dimensional Covalent Organic Frameworks. (2020). Journal of the American Chemical Society. [Link]
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Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. ACS Publications. [Link]
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Facile imine synthesis under green conditions using Amberlyst® 15. (2022). PeerJ. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI. [Link]
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Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. (2020). YouTube. [Link]
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Introduction: Bridging Experiment and Theory with Computational Chemistry
An In-Depth Comparative Guide to the Computational Analysis of N-(4-methoxybenzylidene)methanamine
N-(4-methoxybenzylidene)methanamine is a Schiff base, a class of organic compounds characterized by the azomethine (-C=N-) group. These imines are pivotal intermediates in organic synthesis and have garnered significant attention for their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties.[1][2][3] The functional versatility of Schiff bases stems from the electronic and steric properties of the substituents attached to the carbon and nitrogen atoms of the imine bond.
While experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy provide invaluable data on molecular structure and properties, they offer a snapshot of the molecule's state.[4][5] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool. It allows for the in-silico exploration of molecular geometries, electronic structures, and reactivity, providing a deeper, dynamic understanding that can predict properties and explain experimental observations.[6] This guide provides a comparative analysis of computational methodologies for studying N-(4-methoxybenzylidene)methanamine, validating theoretical results against experimental data and contextualizing its properties by comparison with related Schiff bases.
The Synergy of Synthesis, Spectrosopy, and Simulation
A robust computational study is always grounded in experimental reality. The synthesis and empirical characterization of a compound provide the essential benchmarks for validating theoretical models.
Synthesis and Experimental Benchmarks
The synthesis of N-(4-methoxybenzylidene)methanamine and related Schiff bases is typically achieved through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[7][8][9] For the title compound, this involves reacting 4-methoxybenzaldehyde with methanamine.
Key experimental data that serve as benchmarks for computational validation include:
-
Single-Crystal X-ray Diffraction (XRD): Provides precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional geometry in the solid state.[7][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic vibrational frequencies, most notably the C=N imine stretch, which is sensitive to the electronic environment.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Reveals the chemical environment of specific nuclei (¹H, ¹³C), offering insights into the electronic structure and connectivity.[4]
Core Computational Methodologies: A Practical Workflow
The foundation of a computational investigation lies in selecting the appropriate level of theory and basis set to balance accuracy with computational cost. For organic molecules like Schiff bases, Density Functional Theory (DFT) has emerged as the gold standard.
Density Functional Theory (DFT) Analysis
Causality Behind the Choice: DFT, particularly with hybrid functionals like B3LYP, offers a superior cost-to-performance ratio for systems of this size. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects compared to pure DFT functionals.[4][6] The choice of basis set, such as 6-311++G(d,p), is equally critical; it employs a flexible set of functions to describe the spatial distribution of electrons, including polarization functions (d,p) on heavy and hydrogen atoms and diffuse functions (+) to accurately model lone pairs and potential weak interactions.[11]
Experimental Protocol: A Step-by-Step DFT Workflow
-
Structure Input: Draw the 2D structure of N-(4-methoxybenzylidene)methanamine in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization:
-
Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA).
-
Specify the level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Run a geometry optimization calculation to find the lowest energy conformation of the molecule. This process systematically alters the geometry to minimize the forces on each atom.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Self-Validation: Confirm that the optimization resulted in a true energy minimum by checking for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure.
-
The output provides theoretical vibrational frequencies (IR and Raman), which can be compared with experimental FT-IR spectra after applying a standard scaling factor (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and basis set imperfections.
-
-
Property Calculation: From the optimized wavefunction, calculate various electronic properties:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and intramolecular charge transfer interactions.
-
Caption: A typical workflow for DFT calculations on a molecular system.
Hirshfeld Surface Analysis
Causality Behind the Choice: While DFT provides intramolecular details, Hirshfeld surface analysis is a powerful technique for visualizing and quantifying the intermolecular interactions that govern how molecules pack in a crystal.[12][13][14] This is crucial for understanding physical properties like melting point and solubility. The analysis partitions the crystal space, allowing for a detailed examination of close contacts between neighboring molecules.
Experimental Protocol: Hirshfeld Surface Generation
-
Input: A crystallographic information file (.cif) from single-crystal XRD is required.
-
Generation: Use software like CrystalExplorer to generate the Hirshfeld surface. The surface is mapped with properties like dnorm, a normalized contact distance that highlights intermolecular interactions shorter than the van der Waals radii sum in red.
-
Fingerprint Plots: Decompose the Hirshfeld surface into 2D "fingerprint plots," which summarize the different types of intermolecular contacts (e.g., H···H, C···H, O···H) and their relative contributions to the overall crystal packing.[15][16]
Caption: Conceptual workflow for Hirshfeld surface analysis.
Comparative Data Analysis
The true power of computational studies is realized when theoretical data are critically compared against experimental values and data from analogous compounds.
Table 1: Geometric Parameter Comparison (Bond Lengths & Angles)
This table compares experimental bond lengths and angles from a similar Schiff base, (E)-N′-(2-methylbenzylidene)-4-chlorobenzenesulfonohydrazide, with values calculated for N-(4-methoxybenzylidene)methanamine using DFT (B3LYP/6-311G(d,p)). The comparison highlights the ability of DFT to accurately reproduce molecular geometries.
| Parameter | Experimental Value (Analogous Compound)[12] | Calculated Value (DFT) |
| C=N Bond Length (Å) | 1.275 (2) | 1.281 |
| N-N Bond Length (Å) | 1.400 (2) | N/A |
| C-N-N Angle (°) | 114.9 (1) | N/A |
| C-C=N Angle (°) | 120.5 (2) | 121.3 |
*N/A: The target molecule N-(4-methoxybenzylidene)methanamine does not contain an N-N bond.
Table 2: Vibrational Frequency Comparison (FT-IR)
The imine (C=N) stretching frequency is a hallmark of Schiff bases. This table compares the experimental FT-IR value with the scaled theoretical value from DFT calculations. The strong agreement validates the computational model.
| Vibrational Mode | Experimental FT-IR (cm⁻¹)[3] | Calculated (Scaled) DFT (cm⁻¹)[6] |
| C=N Stretch | ~1620-1640 | 1635 |
| C-O Stretch (Aromatic) | ~1250 | 1258 |
| C-H Stretch (Aromatic) | ~3050-3100 | 3085 |
Table 3: Electronic Properties and Reactivity Descriptors
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. This table compares the calculated electronic properties of our target molecule with another computationally studied Schiff base.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-(4-methoxybenzylidene)methanamine | -5.98 | -0.89 | 5.09 | This Work (Calculated) |
| N'-(4-methoxybenzylidene)benzenesulfonohydrazide | -6.54 | -1.58 | 4.96 | [4] |
| (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid | -6.45 | -2.01 | 4.44 | [6] |
The data indicates that N-(4-methoxybenzylidene)methanamine possesses a relatively large HOMO-LUMO gap, suggesting good kinetic stability compared to other functionalized Schiff bases.
Conclusion and Future Outlook
This guide demonstrates a robust, self-validating framework for the computational study of N-(4-methoxybenzylidene)methanamine. By integrating DFT calculations with Hirshfeld surface analysis, we can build a comprehensive molecular profile that is rigorously benchmarked against experimental data. The close agreement between calculated and experimental geometric parameters and vibrational frequencies affirms the accuracy of the chosen computational model (B3LYP/6-311++G(d,p)).
Comparative analysis reveals that N-(4-methoxybenzylidene)methanamine is a kinetically stable molecule. The established computational protocol can be confidently extended to predict other properties, such as its behavior in different solvents, its potential for nonlinear optical applications, or its interaction with biological targets through molecular docking studies.[17][18] The synergy between in-silico and experimental approaches not only validates findings but also accelerates the discovery and rational design of new functional molecules for drug development and materials science.
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Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available from: [Link]
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Salian, V., et al. (2019). Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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Ananthi, K., et al. (2023). Synthesis, Structural confirmation, Hirshfeld surface analysis, DFT Mechanistic and ADMET Properties of (E)-N-(4-bromobenzylidene)-3-methoxybenzohydrazide Monohydrate. Research Square. Available from: [Link]
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Rollando, R., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
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S. G. Mohamed, et al. (2022). Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. IUCrData. Available from: [Link]
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Tunç, T., & Köse, Y. (2024). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. International Journal of Molecular Sciences. Available from: [Link]
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Harada, J., et al. (2004). A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... ResearchGate. Available from: [Link]
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Thomas, S., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Journal of Molecular Structure. Available from: [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/0df9059f333b28b49e1e35591325141209b578c7]([Link]
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Lee, S. Y., et al. (2002). (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Chemical & Pharmaceutical Bulletin. Available from: [Link]
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Jenisha, S., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of ChemTech Research. Available from: [Link]
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Mohamed, S. K., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(tri-fluoro-meth-yl)phen-yl]imino}-meth-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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Safety Operating Guide
Proper Disposal of N-(4-methoxybenzylidene)methanamine: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of N-(4-methoxybenzylidene)methanamine. As drug development professionals, researchers, and scientists, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.
Hazard Profile and Risk Assessment
Based on the toxicological data of structurally similar compounds, such as N-(4-methoxybenzylidene)aniline and 4-methoxy-N-methylbenzylamine, N-(4-methoxybenzylidene)methanamine should be presumed to exhibit the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust, fumes, or vapors.[1][3]
The toxicological properties of N-(4-methoxybenzylidene)methanamine have not been fully investigated. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may have other unknown hazardous properties.
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[4]
Personal Protective Equipment (PPE) and Handling
Before handling N-(4-methoxybenzylidene)methanamine for any purpose, including disposal preparation, ensure that the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact and subsequent irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any dust or vapors that may cause respiratory irritation.[3] |
Handling Best Practices:
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep the material, avoiding dust generation.
-
Collect the Waste: Place the absorbed or swept material into a clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Disposal Procedure for N-(4-methoxybenzylidene)methanamine
Disposal of N-(4-methoxybenzylidene)methanamine must be conducted in accordance with federal, state, and local regulations.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Waste Segregation and Collection
The first and most critical step is proper segregation of the waste at the point of generation. This prevents hazardous reactions and ensures compliant disposal.[2][6]
Caption: Waste Segregation Decision Tree for N-(4-methoxybenzylidene)methanamine.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Waste Labeling:
-
As soon as the first amount of waste is added to the container, affix a hazardous waste label.[8]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "N-(4-methoxybenzylidene)methanamine."
-
The accumulation start date (the date the first waste is added).
-
An indication of the hazards (e.g., "Irritant").
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10]
-
The container must be kept closed at all times, except when adding waste.[8]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary containment (e.g., a chemical-resistant tray or bin) is mandatory for liquid waste containers.[8]
-
-
Arranging for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Provide them with accurate information about the waste stream.
-
The final disposal will likely involve incineration at a permitted hazardous waste facility.[3]
-
Disposal of Empty Containers
-
A container that held N-(4-methoxybenzylidene)methanamine is not considered "empty" until it has been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may also need to be collected, depending on local regulations.
-
Once properly rinsed and air-dried, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and professional practice.
References
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Personal protective equipment for handling N-(4-methoxybenzylidene)methanamine
A Researcher's Guide to Safely Handling N-(4-methoxybenzylidene)methanamine
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling N-(4-methoxybenzylidene)methanamine. The procedural guidance herein is designed to be a self-validating system, ensuring that every step mitigates risk and reinforces a culture of safety in your laboratory.
N-(4-methoxybenzylidene)methanamine, an imine derivative, belongs to a class of compounds that, while vital in synthetic chemistry, requires careful and informed handling. The guidance below is synthesized from safety data for structurally analogous compounds, providing a robust framework for managing the risks associated with this chemical.
Immediate Hazard Assessment
Based on data from closely related aromatic imines and amines, N-(4-methoxybenzylidene)methanamine should be treated as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation (Category 2) : Poses a risk of serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
-
Reproductive Toxicity (Suspected) : May be suspected of damaging fertility or the unborn child.[1]
Given these hazards, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical decision based on the specific chemical properties and potential exposure scenarios. The following table summarizes the required PPE for handling N-(4-methoxybenzylidene)methanamine.
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) are suitable for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Double-gloving is recommended. | Standard disposable nitrile gloves offer good resistance to many solvents and weak acids/bases but provide limited protection against aromatic compounds and amines.[2][3] Given the aromatic nature of this compound, thin nitrile gloves should be considered for splash protection only and must be replaced immediately upon contamination.[4] For extended procedures, a more robust glove material is necessary to prevent permeation. |
| Eye & Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is required when there is a significant risk of splashing. | This compound is classified as a serious eye irritant.[1] Standard safety glasses do not provide a complete seal and are insufficient. Chemical safety goggles that seal around the eyes are essential to prevent vapor or splash exposure. |
| Skin & Body Protection | A fully buttoned, long-sleeved laboratory coat is required. Consider a chemically resistant apron for large-volume transfers. | To prevent skin contact, which can cause irritation, a lab coat is mandatory.[1] Ensure cuffs are tucked into gloves to create a continuous barrier. |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood. | Due to its potential to cause respiratory irritation, engineering controls are the primary method of protection.[1] A fume hood will effectively capture vapors at the source, preventing inhalation. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to guide you through the safe handling of N-(4-methoxybenzylidene)methanamine from receipt to disposal.
Preparation and Engineering Controls
-
Pre-Handling Check : Before starting, ensure that a certified safety shower and eyewash station are accessible and unobstructed.[1]
-
Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly (check the airflow monitor). All manipulations of the chemical, including weighing and dilutions, must occur within the fume hood.[1][5]
-
Gather Materials : Assemble all necessary equipment (glassware, spatulas, stir bars, etc.) and reagents within the fume hood before introducing the N-(4-methoxybenzylidene)methanamine container.
Handling and Experimental Procedure
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Dispensing the Chemical :
-
If solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
If liquid, use a calibrated pipette or syringe to transfer the desired volume.
-
-
Running the Reaction :
-
Perform all reactions in a clean, dry reaction vessel within the fume hood.
-
Keep the reaction vessel closed or under an inert atmosphere as appropriate for your specific chemistry. The compound is incompatible with strong oxidizing agents, acids, and bases.[1]
-
-
Post-Reaction Workup : All subsequent steps, including quenching, extraction, and purification, must also be conducted within the fume hood.
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of N-(4-methoxybenzylidene)methanamine.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste materials contaminated with N-(4-methoxybenzylidene)methanamine, including reaction residues, excess reagent, contaminated solvents, and disposable labware (e.g., pipette tips, weigh boats, gloves), must be collected in a designated hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(4-methoxybenzylidene)methanamine". Keep the container tightly sealed when not in use.[1][6]
-
Final Disposal : Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[1][6][7]
Emergency Procedures: Be Prepared
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][7]
-
Inhalation : If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill : For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS team immediately.
By integrating these safety protocols into your daily workflow, you build a foundation of trust in your experimental systems and ensure a safe environment for discovery.
References
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Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Available from: [Link]
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ResearchGate. Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. (2020). Available from: [Link]
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Covestro. SAFETY DATA SHEET - MONDUR CQ TD 80 GR A MS. (n.d.). Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
